Colistin methanesulfonate
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C53H102N16O16S |
|---|---|
Molekulargewicht |
1251.5 g/mol |
IUPAC-Name |
N-[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-3-[(1R)-1-hydroxyethyl]-12,15-bis(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-5-methylheptanamide;methanesulfonic acid |
InChI |
InChI=1S/C52H98N16O13.CH4O3S/c1-9-29(6)11-10-12-40(71)59-32(13-19-53)47(76)68-42(31(8)70)52(81)64-35(16-22-56)44(73)63-37-18-24-58-51(80)41(30(7)69)67-48(77)36(17-23-57)61-43(72)33(14-20-54)62-49(78)38(25-27(2)3)66-50(79)39(26-28(4)5)65-45(74)34(15-21-55)60-46(37)75;1-5(2,3)4/h27-39,41-42,69-70H,9-26,53-57H2,1-8H3,(H,58,80)(H,59,71)(H,60,75)(H,61,72)(H,62,78)(H,63,73)(H,64,81)(H,65,74)(H,66,79)(H,67,77)(H,68,76);1H3,(H,2,3,4)/t29?,30-,31-,32+,33+,34+,35+,36+,37+,38+,39-,41+,42+;/m1./s1 |
InChI-Schlüssel |
JPSLIQUWHBPNBM-NBKAJXASSA-N |
Isomerische SMILES |
CCC(C)CCCC(=O)N[C@@H](CCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCN)C(=O)N[C@H]1CCNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC1=O)CCN)CC(C)C)CC(C)C)CCN)CCN)[C@@H](C)O.CS(=O)(=O)O |
Kanonische SMILES |
CCC(C)CCCC(=O)NC(CCN)C(=O)NC(C(C)O)C(=O)NC(CCN)C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CC(C)C)CC(C)C)CCN)CCN)C(C)O.CS(=O)(=O)O |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Core Mechanism of Colistin Methanesulfonate Against Gram-Negative Bacteria: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Colistin (B93849), a polymyxin (B74138) antibiotic, has re-emerged as a critical last-resort therapeutic agent in the fight against multidrug-resistant (MDR) Gram-negative bacterial infections. Administered intravenously as its less toxic prodrug, colistin methanesulfonate (B1217627) (CMS), its efficacy hinges on a complex series of events initiated by its conversion to the active colistin molecule. This guide provides a detailed technical overview of the core mechanism of action of CMS, focusing on its journey from an inactive prodrug to a potent bactericidal agent that disrupts the fundamental integrity of the bacterial cell envelope.
The Prodrug Conversion: From Colistin Methanesulfonate to Active Colistin
This compound itself is an inactive prodrug.[1] Its antimicrobial activity is entirely dependent on its in vivo hydrolysis to the active form, colistin.[1] This conversion is a spontaneous chemical process that occurs in aqueous environments, including physiological fluids.[1] The hydrolysis involves the removal of sulfomethyl groups from the diaminobutyric acid (Dab) residues of the colistin molecule. This process is influenced by factors such as temperature and pH. The conversion is not instantaneous, and both CMS and the generated colistin circulate in the plasma following administration.[1]
dot```dot graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
CMS [label="this compound (CMS)\n(Inactive Prodrug)", fillcolor="#F1F3F4"]; Colistin [label="Colistin\n(Active Form)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Hydrolysis [label="Hydrolysis\n(in vivo)", shape=ellipse, style=filled, fillcolor="#FBBC05"];
CMS -> Hydrolysis [label="Spontaneous conversion"]; Hydrolysis -> Colistin [label="Removal of\nsulfomethyl groups"]; }
The Fatal Blow: Inner Membrane Damage and Cellular Leakage
Following the breach of the outer membrane, colistin traverses the periplasm and targets the inner cytoplasmic membrane. While the precise mechanism of inner membrane disruption is still under investigation, it is understood to be the ultimate cause of bacterial cell death.
Interaction with Inner Membrane Phospholipids
The inner membrane of Gram-negative bacteria is rich in anionic phospholipids, such as phosphatidylglycerol. It is hypothesized that colistin interacts with these phospholipids, leading to a loss of membrane integrity. [2]
Membrane Depolarization and Permeabilization
A critical consequence of colistin's interaction with the inner membrane is a rapid depolarization of the membrane potential. [3]This dissipation of the electrochemical gradient is a key indicator of membrane damage. The disruption of the inner membrane leads to the formation of pores or lesions, resulting in the leakage of essential intracellular components, including ions, metabolites, and ATP. [4][5]
Cessation of Cellular Processes and Cell Death
The loss of the proton motive force due to membrane depolarization halts vital cellular processes such as ATP synthesis and active transport. The leakage of cellular contents and the inability to maintain homeostasis ultimately lead to cell death. [2][6]
Quantitative Data Summary
The following tables summarize key quantitative data related to the mechanism of action of colistin.
| Parameter | Bacterium | Value | Reference |
| Colistin MIC | E. coli expressing mcr-1 | 2 µg/mL | [7] |
| Colistin MIC | E. coli (control) | 0.25 µg/mL | [7] |
| Colistin Concentration for Membrane Leakage | Pan-drug resistant clinical isolates | 50 mg/L | [5] |
Table 1: Minimum Inhibitory Concentrations (MIC) and Effective Concentrations of Colistin.
| Assay | Bacterium | Colistin Concentration | Observation | Reference |
| NPN Uptake Assay | E. cloacae | Sub-MIC to 2 x MIC | Concentration-dependent increase in outer membrane permeability | [8] |
| SYTOX Green Uptake | E. coli | MIC and 2 x MIC (0.25 µg/mL) | Rapid inner membrane permeabilization | |
| DiSC₃(5) Assay | E. coli | 7 µM (PMB) | Loss of membrane potential | |
| ATP Leakage | E. coli | >0.2 mg/mL | Increased extracellular ATP | [4] |
Table 2: Quantitative Effects of Colistin on Bacterial Membranes.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Lipopolysaccharide (LPS) Binding Assay (Isothermal Titration Calorimetry - ITC)
Objective: To quantify the binding affinity of colistin to lipid A.
Methodology:
-
Prepare solutions of colistin and isolated lipid A (or LPS) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Load the lipid A solution into the sample cell of the ITC instrument and the colistin solution into the injection syringe.
-
Perform a series of small, sequential injections of the colistin solution into the lipid A solution while monitoring the heat change.
-
The resulting thermogram will show peaks corresponding to the heat released or absorbed upon binding.
-
Integrate the peaks and fit the data to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n) of the interaction.
Outer Membrane Permeabilization Assay (N-phenyl-1-naphthylamine - NPN Uptake)
Objective: To assess the ability of colistin to disrupt the outer membrane of Gram-negative bacteria.
Methodology:
-
Grow bacterial cells to the mid-logarithmic phase and resuspend them in a suitable buffer (e.g., 5 mM HEPES, pH 7.2).
-
Add the fluorescent probe N-phenyl-1-naphthylamine (NPN) to the bacterial suspension. NPN is weakly fluorescent in aqueous environments but fluoresces strongly in hydrophobic environments.
-
Measure the baseline fluorescence.
-
Add varying concentrations of colistin to the suspension.
-
Monitor the increase in fluorescence over time. An increase in fluorescence indicates that NPN has partitioned into the hydrophobic interior of the outer membrane, signifying its disruption. [8][9] dot
Inner Membrane Permeabilization Assay (SYTOX Green Uptake)
Objective: To measure the permeabilization of the inner bacterial membrane.
Methodology:
-
Prepare a bacterial suspension as described for the NPN uptake assay.
-
Add the fluorescent dye SYTOX Green to the bacterial suspension. SYTOX Green cannot penetrate intact cytoplasmic membranes.
-
Measure the baseline fluorescence.
-
Add different concentrations of colistin to the suspension.
-
Monitor the increase in fluorescence. A significant increase in fluorescence indicates that the inner membrane has been compromised, allowing SYTOX Green to enter the cell and bind to intracellular nucleic acids, which greatly enhances its fluorescence. [10][11]
Membrane Potential Measurement (DiSC₃(5) Assay)
Objective: To determine the effect of colistin on the bacterial membrane potential.
Methodology:
-
Incubate a mid-logarithmic phase bacterial culture with the voltage-sensitive fluorescent dye 3,3'-dipropylthiadicarbocyanine iodide (DiSC₃(5)). This cationic dye accumulates in cells with a negative membrane potential, leading to self-quenching of its fluorescence.
-
Measure the quenched fluorescence baseline.
-
Add colistin to the cell suspension.
-
Monitor the fluorescence signal. Depolarization of the membrane potential causes the release of the dye from the cells, resulting in a de-quenching and a subsequent increase in fluorescence. [3][12]
ATP Leakage Assay (Luciferase-Based)
Objective: To quantify the release of intracellular ATP as a result of membrane damage.
Methodology:
-
Prepare a bacterial suspension and treat it with various concentrations of colistin for a defined period.
-
Centrifuge the suspension to pellet the bacterial cells.
-
Collect the supernatant, which contains any leaked extracellular ATP.
-
Use a commercial luciferase-based ATP detection kit. Add the supernatant to a reaction mixture containing luciferin (B1168401) and luciferase.
-
Measure the resulting bioluminescence using a luminometer. The light intensity is directly proportional to the concentration of ATP in the supernatant. [4][13] dot
Conclusion
The mechanism of action of this compound is a multi-step process that begins with its conversion to the active colistin molecule. The subsequent electrostatic interaction with the lipid A component of the outer membrane of Gram-negative bacteria initiates a cascade of events, leading to the disruption of both the outer and inner membranes. This results in the dissipation of the membrane potential, leakage of essential cellular contents, and ultimately, bacterial cell death. A thorough understanding of this mechanism, supported by quantitative data and robust experimental protocols, is crucial for optimizing the clinical use of this last-resort antibiotic and for the development of novel strategies to combat antimicrobial resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. Colistin Update on Its Mechanism of Action and Resistance, Present and Future Challenges [mdpi.com]
- 3. microbiologyresearch.org [microbiologyresearch.org]
- 4. Bioluminescent test systems based on firefly luciferase for studying stress effects on living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Membrane permeabilization of colistin toward pan-drug resistant Gram-negative isolates | Brazilian Journal of Microbiology [elsevier.es]
- 6. Resurgence of Colistin: A Review of Resistance, Toxicity, Pharmacodynamics, and Dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Colistin kills bacteria by targeting lipopolysaccharide in the cytoplasmic membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. NPN Uptake Assay / Flourescence Measurements - Hancock Lab [cmdr.ubc.ca]
- 10. researchgate.net [researchgate.net]
- 11. Bacterial viability and antibiotic susceptibility testing with SYTOX green nucleic acid stain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Real-time monitoring of extracellular ATP in bacterial cultures using thermostable luciferase - PMC [pmc.ncbi.nlm.nih.gov]
The Prodrug and the Active Moiety: A Technical Guide to Colistin and Colistin Methanesulfonate
For Researchers, Scientists, and Drug Development Professionals
Colistin (B93849), a polymyxin (B74138) antibiotic, has re-emerged as a critical last-resort treatment for infections caused by multidrug-resistant Gram-negative bacteria. However, its clinical use is complicated by its administration as a less toxic prodrug, colistin methanesulfonate (B1217627) (CMS). Understanding the fundamental differences between CMS and its active form, colistin, is paramount for optimizing therapeutic efficacy and minimizing toxicity. This technical guide provides an in-depth comparison of their chemical properties, pharmacological profiles, and the analytical methodologies used to distinguish them.
Chemical and Structural Differences
Colistin is a polycationic peptide antibiotic that consists of a cyclic heptapeptide (B1575542) and a tripeptide side chain acylated at the N-terminus by a fatty acid.[1] It is a mixture of two main components, colistin A and colistin B, which differ only by a single methyl group on the fatty acid tail.[1]
Colistin methanesulfonate (CMS), also known as colistimethate sodium, is a semi-synthetic derivative of colistin. It is produced by the reaction of colistin with formaldehyde (B43269) and sodium bisulfite, which results in the addition of sulfomethyl groups to the primary amine groups of the L-α,γ-diaminobutyric acid (DAB) residues.[2][3] This modification neutralizes the positive charges of the colistin molecule, rendering it less toxic when administered parenterally.[2][4] In aqueous solutions and in vivo, CMS undergoes hydrolysis to form a complex mixture of partially sulfomethylated derivatives and, ultimately, the active colistin.[2][5]
Mechanism of Action: Inactive Prodrug vs. Active Antibiotic
A crucial distinction lies in their antibacterial activity. This compound is an inactive prodrug with little to no intrinsic antibacterial activity.[5][6][7] Its therapeutic effect is entirely dependent on its conversion to colistin in vivo.[5]
The active colistin molecule is a polycationic peptide that exerts its bactericidal effect by disrupting the integrity of the bacterial cell membrane.[4] The mechanism involves an electrostatic interaction between the positively charged DAB residues of colistin and the negatively charged lipid A component of the lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria.[8][9] This interaction displaces divalent cations (Ca²⁺ and Mg²⁺) that stabilize the LPS, leading to increased membrane permeability, leakage of cellular contents, and ultimately, cell death.[4][8][9]
Pharmacokinetics: A Tale of Two Molecules
The pharmacokinetic profiles of CMS and colistin are substantially different, which has significant implications for dosing and achieving therapeutic concentrations. CMS is primarily cleared by the kidneys, whereas colistin is eliminated through non-renal pathways that are not yet fully understood.[10][11] This difference means that in patients with normal renal function, CMS is cleared relatively quickly, leading to slow and often suboptimal conversion to active colistin.[11] Conversely, in patients with renal impairment, CMS clearance is reduced, leading to a greater proportion of the prodrug being converted to colistin and potentially increasing the risk of toxicity.[11][12]
The half-life of CMS is significantly shorter than that of colistin. This indicates that the disposition of colistin formed from CMS is rate-limited by its own elimination, not by its formation from the prodrug.[13][14]
Table 1: Comparative Pharmacokinetic Parameters of CMS and Colistin
| Parameter | This compound (CMS) | Colistin | Reference(s) |
| Primary Clearance | Renal | Non-renal | [11] |
| Half-life (t½) | ~2.3 - 6.8 hours (variable, depends on renal function) | ~7.5 - 14.4 hours (longer and more variable) | [7][10][15] |
| Antibacterial Activity | Inactive Prodrug | Active Moiety | [5][7] |
| Toxicity | Less toxic | More nephrotoxic and neurotoxic | [3][16] |
| Time to Max Concentration (Tmax) of Colistin after CMS administration | Slow and variable, can be several hours (e.g., 3-8 hours) | N/A | [11][12] |
Note: Pharmacokinetic values can vary significantly between patient populations (e.g., critically ill vs. cystic fibrosis patients) and are influenced by renal function.[10][17]
Clinical and Pharmacodynamic Considerations
The slow and variable conversion of CMS to colistin makes achieving therapeutic plasma concentrations of the active drug challenging.[11] Dosing of CMS is complex and must be carefully managed, often based on the patient's renal function and body weight.[18][19] The use of a loading dose is now recommended to more rapidly achieve therapeutic concentrations of colistin.[20]
The minimum inhibitory concentration (MIC) of colistin against target pathogens is a key pharmacodynamic parameter. However, in vitro susceptibility testing can be problematic. If CMS is used in the assay, it can hydrolyze to colistin during the incubation period, leading to an inaccurate (falsely susceptible) MIC reading.[5][21] Therefore, susceptibility testing should always be performed using a standardized colistin sulfate (B86663) reference standard.[22]
Table 2: Comparative Clinical and Dosing Information
| Feature | This compound (CMS) | Colistin | Reference(s) |
| Formulation for Parenteral Use | Colistimethate Sodium for Injection | Not used parenterally due to toxicity | [3] |
| Dosing Basis | Dosed in terms of colistin base activity (mg) or International Units (IU) | N/A | [23] |
| Dose Adjustment | Required for renal impairment | N/A | [18][20] |
| Therapeutic Monitoring | Therapeutic drug monitoring of plasma colistin concentrations is recommended | N/A | [20][24] |
| Clinical Efficacy | Dependent on conversion to colistin | Direct bactericidal activity | [5][25] |
Experimental Protocols
Accurate differentiation and quantification of CMS and colistin are essential for pharmacokinetic studies and therapeutic drug monitoring. This typically requires chromatographic methods.
Protocol: Quantification of Colistin and CMS in Plasma by LC-MS/MS
This protocol is based on the principle of indirect quantification of CMS.[26][27]
-
Sample Collection and Handling:
-
Collect blood samples in tubes containing an anticoagulant (e.g., EDTA).
-
Process samples immediately and at low temperatures (e.g., on ice) to minimize in vitro hydrolysis of CMS to colistin.[26]
-
Centrifuge to separate plasma, which should be stored at -80°C until analysis.
-
-
Sample Preparation for 'Free' Colistin:
-
Thaw a plasma aliquot on ice.
-
Add an internal standard (e.g., polymyxin B).[27]
-
Perform protein precipitation by adding a solvent like acetonitrile.
-
Alternatively, use solid-phase extraction (SPE) for sample clean-up, which is a more common and robust method.[28][29]
-
Evaporate the supernatant/eluate to dryness and reconstitute in the mobile phase for injection.
-
-
Sample Preparation for 'Total' Colistin (for CMS quantification):
-
Thaw a separate plasma aliquot on ice.
-
Add the internal standard.
-
Induce complete acid hydrolysis of CMS to colistin by adding a strong acid (e.g., sulfuric acid) and incubating for a defined period (e.g., 30-60 minutes at room temperature).[26][28]
-
Neutralize the sample with a base (e.g., sodium hydroxide).[26]
-
Proceed with the same protein precipitation or SPE procedure as for 'free' colistin.
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a reversed-phase C18 column.[27]
-
Mobile Phase: A gradient of water and acetonitrile, both containing an additive like formic acid, is typically used.[28]
-
Mass Spectrometry: Operate in positive-ion mode with multiple-reaction monitoring (MRM) to detect specific precursor-to-product ion transitions for colistin A, colistin B, and the internal standard.[27]
-
-
Quantification:
-
Calculate the concentration of 'free' colistin from the first sample set using a calibration curve.
-
Calculate the concentration of 'total' colistin from the acid-hydrolyzed sample set.
-
The concentration of CMS is determined by subtracting the 'free' colistin concentration from the 'total' colistin concentration, applying appropriate molecular weight conversions.[27]
-
Conclusion
The distinction between colistin and this compound is not merely academic; it is a critical factor in the safe and effective clinical use of this last-resort antibiotic. CMS is an inactive, less toxic prodrug that must be converted in vivo to its active, more toxic form, colistin. Their disparate pharmacokinetic profiles, particularly their different clearance mechanisms, complicate dosing and necessitate careful patient monitoring. For researchers and drug development professionals, employing precise analytical methods to differentiate these two entities is fundamental to advancing our understanding and optimizing the therapeutic potential of this vital antibiotic.
References
- 1. journals.asm.org [journals.asm.org]
- 2. benchchem.com [benchchem.com]
- 3. journals.asm.org [journals.asm.org]
- 4. Colistin - Wikipedia [en.wikipedia.org]
- 5. This compound Is an Inactive Prodrug of Colistin against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. journals.asm.org [journals.asm.org]
- 8. Colistin and its role in the Era of antibiotic resistance: an extended review (2000–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Colistin Update on Its Mechanism of Action and Resistance, Present and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. mdpi.com [mdpi.com]
- 12. Population Pharmacokinetics of this compound Sodium and Colistin in Critically Ill Patients: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. academic.oup.com [academic.oup.com]
- 15. Pharmacokinetics of this compound and Colistin in a Critically Ill Patient Receiving Continuous Venovenous Hemodiafiltration - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Stability of this compound in Pharmaceutical Products and Solutions for Administration to Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. accessdata.fda.gov [accessdata.fda.gov]
- 19. accessdata.fda.gov [accessdata.fda.gov]
- 20. Clinical Pharmacokinetics and Pharmacodynamics of Colistin - ProQuest [proquest.com]
- 21. This compound against Multidrug-Resistant Acinetobacter baumannii in an In Vitro Pharmacodynamic Model - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. Colistin Dosing Recommendations and Formulary Guidelines | Department of Internal Medicine | University of Nebraska Medical Center [unmc.edu]
- 24. scilit.com [scilit.com]
- 25. Combination Regimens with Colistin Sulfate versus Colistin Sulfate Monotherapy in the Treatment of Infections Caused by Carbapenem-Resistant Gram-Negative Bacilli - PMC [pmc.ncbi.nlm.nih.gov]
- 26. benchchem.com [benchchem.com]
- 27. Assay of Colistin and this compound in Plasma and Urine by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 28. klinickafarmakologie.cz [klinickafarmakologie.cz]
- 29. Development of an LC-MS/MS method for quantification of colistin and this compound in human plasma and its application to stability studies and therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the In Vitro Conversion of Colistin Methanesulfonate (CMS) to Colistin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro conversion of the prodrug colistin (B93849) methanesulfonate (B1217627) (CMS) into its active form, colistin. Understanding this conversion is critical for accurate antimicrobial susceptibility testing, pharmacokinetic/pharmacodynamic (PK/PD) modeling, and the clinical application of this last-resort antibiotic.
Introduction: The Chemistry of Conversion
Colistin is administered intravenously as the less toxic and inactive prodrug, colistin methanesulfonate (CMS), also known as colistimethate sodium.[1][2] CMS is not a single compound but a complex mixture of sulfomethylated derivatives of colistin A (polymyxin E1) and colistin B (polymyxin E2).[3][4] The conversion from the inactive prodrug to the active antibacterial agent occurs through the hydrolysis of the sulfomethyl groups attached to the primary amine groups of colistin.[3][5] This process happens spontaneously in aqueous solutions and is influenced by several factors, including temperature, pH, and the composition of the medium.[6][7] This in vitro conversion can lead to an overestimation of colistin concentration if not properly controlled during sample handling and analysis.[1]
The hydrolysis reaction is a critical step for antibacterial activity to occur.[8] However, this same reaction can complicate in vitro studies, leading to variability in results if the kinetics of conversion are not well understood and controlled.[6]
Figure 1: CMS to Colistin Hydrolysis Pathway.
Factors Influencing In Vitro Conversion
The rate and extent of CMS hydrolysis are highly dependent on environmental conditions. This variability is a major challenge in both clinical and research settings.
-
Temperature: Temperature is a primary driver of CMS hydrolysis.[7] At 37°C, the conversion is rapid, with a significant disappearance of CMS peaks observed within 12 hours.[9][10][11] In contrast, at 4°C, CMS remains largely intact for up to two days with no significant formation of colistin.[9][10][11] Long-term storage of plasma samples containing CMS is recommended at -70°C or -80°C to prevent in vitro conversion.[12][13]
-
pH: The pH of the medium can affect the hydrolysis rate. Acidic conditions are known to accelerate the conversion of CMS to colistin.[5] For instance, the pH of Mueller-Hinton Broth (MHB), typically between 7.2 and 7.4, is conducive to hydrolysis during standard antimicrobial susceptibility testing incubations.[6]
-
Concentration: The hydrolysis of CMS has been shown to be concentration-dependent.[7][8] In highly concentrated solutions (e.g., 77.5 mg/mL), CMS is remarkably stable, with less than 0.1% conversion to colistin over a year at both 4°C and 25°C.[8][14] However, when diluted to lower concentrations (e.g., 4 mg/mL) in infusion solutions, the conversion rate increases significantly.[7][8][14]
-
Medium/Solvent: The type of aqueous medium influences stability. While colistin itself is stable in water, its degradation is more pronounced in isotonic phosphate (B84403) buffer (pH 7.4) and human plasma at 37°C.[9][10] In microbiological media like cation-adjusted MHB, approximately 30% of CMS can convert to colistin within 4 hours at 37°C.[3][6]
Quantitative Data on CMS Conversion
The following tables summarize quantitative data on the stability and conversion of CMS under various in vitro conditions as reported in the literature.
Table 1: Stability of CMS in Different Media and Temperatures
| Medium | Concentration | Temperature | Time | % Colistin Formed (from CMS) | Reference |
|---|---|---|---|---|---|
| Water | 0.1 mg/mL | 37°C | 24-48 h | 60-63% | [10] |
| Water | 0.1 mg/mL | 37°C | 72 h | ~80% (for one source) | [10] |
| Water | Not Specified | 4°C | 48 h | No significant formation | [9][10][11] |
| Glucose (5%) or Saline (0.9%) Infusion | 4 mg/mL | 25°C | 48 h | <4% | [7][8][14] |
| Glucose (5%) or Saline (0.9%) Infusion | 4 mg/mL | 4°C | 48 h | ~0.3% | [7][8][14] |
| Cation-Adjusted MHB | 20 µg/mL | 37°C | 4 h | ~30% | [3][6][8] |
| Human Plasma | 2 mg/L | -20°C | 2 months | Substantial formation (~0.4 mg/L) | [12] |
| Human Plasma | 2 mg/L & 30 mg/L | -80°C | 4 months | No quantifiable formation |[12] |
Table 2: Stability of Colistin in Different Media
| Medium | Temperature | Time | % Colistin Remaining | Reference |
|---|---|---|---|---|
| Water | 4°C | 60 days | >97% | [10] |
| Water | 37°C | 120 h | No decrease | [10] |
| Isotonic Phosphate Buffer (pH 7.4) | 37°C | - | Degradation observed | [9][10][11] |
| Human Plasma | 37°C | - | Degradation observed |[9][10][11] |
Experimental Protocols
Accurate quantification of CMS and colistin requires specific analytical methods, most commonly High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS).[1][15] A key challenge is that most methods do not measure the various CMS derivatives directly. Instead, they employ an indirect approach.[1][16]
This common protocol involves analyzing two separate aliquots of the same sample to determine the concentrations of "free" colistin and "total" colistin (after CMS is chemically converted to colistin). The CMS concentration is then calculated by difference.
Figure 2: Indirect Quantification Workflow for CMS and Colistin.
Detailed Steps:
-
Sample Collection & Aliquoting: Collect biological samples (e.g., plasma) and immediately process or freeze them at ≤ -70°C to prevent in vitro hydrolysis.[13] Divide the sample into two aliquots.
-
Preparation of Aliquot A (Free Colistin):
-
To a known volume of the sample (e.g., 250 µL plasma), add an internal standard (IS) like Polymyxin B.[1]
-
Proceed directly to the Solid-Phase Extraction (SPE) step.
-
-
Preparation of Aliquot B (Total Colistin):
-
To the second aliquot, add the IS.
-
Induce complete hydrolysis of CMS to colistin by adding a strong acid (e.g., 0.5 M or 1.0 M H₂SO₄).[1][17][18]
-
Incubate the mixture at room temperature for a specified time (e.g., 30-60 minutes).[1][17]
-
Neutralize the reaction by adding a base (e.g., 1.0 M NaOH).[1][17]
-
Proceed to the SPE step.
-
-
Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge (e.g., Oasis HLB) with methanol (B129727) and then water.[1][17]
-
Load the prepared sample mixture.
-
Wash the cartridge with water to remove interfering substances.[1]
-
Elute colistin and the IS with a solvent like methanol containing 0.1% formic acid.[1][17]
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.[1]
-
-
LC-MS/MS Analysis:
-
Calculation:
Conclusion and Implications
The in vitro conversion of CMS to colistin is a complex, multi-factorial process that is critical to the compound's antimicrobial activity but poses significant challenges for research and clinical diagnostics. The rate of this hydrolysis is highly sensitive to temperature, pH, and concentration. For drug development professionals and researchers, it is imperative to use validated analytical methods, such as the indirect quantification protocol, and to implement stringent sample handling procedures (i.e., immediate processing or deep-freezing) to minimize artifactual conversion. A thorough understanding and control of these variables are essential for generating reliable and reproducible data in studies involving colistin.
References
- 1. benchchem.com [benchchem.com]
- 2. Population Pharmacokinetics of this compound Sodium and Colistin in Critically Ill Patients: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Is an Inactive Prodrug of Colistin against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assay of Colistin and this compound in Plasma and Urine by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Stability of this compound in Pharmaceutical Products and Solutions for Administration to Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stability of colistin and this compound in aqueous media and plasma as determined by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stability of Colistin and this compound in Aqueous Media and Plasma as Determined by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Evaluating the stability of colistin and colistin methanesulphonate in human plasma under different conditions of storage - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchmgt.monash.edu [researchmgt.monash.edu]
- 14. Stability of this compound in pharmaceutical products and solutions for administration to patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. khu.elsevierpure.com [khu.elsevierpure.com]
- 16. journals.asm.org [journals.asm.org]
- 17. klinickafarmakologie.cz [klinickafarmakologie.cz]
- 18. Development of an LC-MS/MS method for quantification of colistin and this compound in human plasma and its application to stability studies and therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
The Last Line of Defense: An In-depth Technical Guide to the Spectrum of Activity of Colistin Methanesulfonate Against Multidrug-Resistant Pathogens
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Colistin (B93849), a polymyxin (B74138) antibiotic resurrected from the pre-antibiotic era, now stands as a critical last-resort therapy against multidrug-resistant (MDR) Gram-negative bacteria. Administered as the inactive prodrug colistin methanesulfonate (B1217627) (CMS), its efficacy is dependent on in vivo conversion to the active colistin moiety. This guide provides a comprehensive technical overview of the spectrum of activity of CMS against key MDR pathogens, details the standardized methodologies for its evaluation, and illustrates the intricate molecular pathways governing its action and the emergence of resistance.
Spectrum of In Vitro Activity
The in vitro activity of colistin is primarily directed against a range of non-fastidious, aerobic, or facultatively anaerobic Gram-negative bacilli. Its spectrum, however, does not extend to Gram-positive bacteria, anaerobic organisms, or fungi. The following tables summarize the minimum inhibitory concentration (MIC) data for colistin against major MDR pathogens, providing a quantitative perspective on its potency.
Table 1: In Vitro Activity of Colistin against Multidrug-Resistant Acinetobacter baumannii
| Geographic Region | Number of Isolates | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Resistance Rate (%) | Reference |
| Thailand | Not Specified | 0.5 | 1 | Not Specified | [1] |
| Vietnam | Not Specified | 1 | 3 | 0 | [2] |
| Global | 194 | 1 | 2 | 11.8 | [3] |
Table 2: In Vitro Activity of Colistin against Multidrug-Resistant Pseudomonas aeruginosa
| Geographic Region | Number of Isolates | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Resistance Rate (%) | Reference |
| Thailand | 100 | 1.0 | 1.5 | 2 | [4] |
| Vietnam | 121 | 0.5 | 0.5 | 0.8 | [5] |
| Not Specified | 131 | 2 | 32 | 24 | [6] |
| Thailand | 18 | >16 (all isolates) | >16 (all isolates) | 100 | [7] |
Table 3: In Vitro Activity of Colistin against Carbapenem-Resistant Enterobacteriaceae
| Organism | Geographic Region | Number of Isolates | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Resistance Rate (%) | Reference |
| Enterobacteriaceae (overall) | Not Specified | 76 | 0.25 | 16 | Not Specified | |
| Enterobacteriaceae (mcr-1 positive) | Not Specified | 21 | 4 | 8 | Not Specified | |
| Carbapenem-Resistant Enterobacterales | India | 100 | 0.5 (susceptible) / 8 (resistant) | 0.5 (susceptible) / 16 (resistant) | 15 | [8] |
| Carbapenem-Resistant Enterobacteriaceae | Pakistan | 251 | 0.5 | 16 | 15.9 | [9] |
| Carbapenem-Resistant Enterobacteriaceae | Turkey | 63 | 0.5 | 1 | 3.17 | [10][11] |
Table 4: In Vitro Activity of Colistin against Multidrug-Resistant Klebsiella pneumoniae
| Geographic Region | Number of Isolates | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Resistance Rate (%) | Reference |
| Not Specified | 115 | ≤0.25 | 0.5 | Not Specified | [11] |
| India | 11 | Not Specified | Not Specified | 100 | [12] |
| Global | Not Specified | Not Specified | ≤2 | Not Specified | [13] |
Table 5: In Vitro Activity of Colistin against Stenotrophomonas maltophilia
| Geographic Region | Number of Isolates | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Resistance Rate (%) | Reference |
| Turkey | 122 | 64 | 512 | 86.9 | [14] |
| Global | 9 | Not Specified | Not Specified | 100 (MIC up to 640) | [15] |
Mechanisms of Action and Resistance
Colistin exerts its bactericidal effect by targeting the lipopolysaccharide (LPS) of the Gram-negative outer membrane. This interaction disrupts membrane integrity, leading to cell death. Resistance to colistin primarily arises from modifications to the lipid A component of LPS, which reduces the net negative charge and thereby decreases its affinity for the positively charged colistin molecule.
Signaling Pathways in Colistin Resistance
The modification of lipid A is often regulated by two-component signal transduction systems (TCS), primarily PhoP/PhoQ and PmrA/PmrB. Environmental signals, such as low Mg²⁺ concentrations or the presence of cationic antimicrobial peptides, can activate these systems, leading to the upregulation of genes responsible for adding phosphoethanolamine (PEtN) and 4-amino-4-deoxy-L-arabinose (L-Ara4N) to lipid A.[3][8] Plasmid-mediated resistance, conferred by mcr genes, also results in the addition of PEtN to lipid A.[2]
Experimental Protocols
Accurate determination of colistin susceptibility is critical for clinical decision-making and resistance surveillance. Due to the physicochemical properties of colistin, certain methodologies are prone to error. The following section details the reference methods for colistin susceptibility testing and a protocol for assessing the in vitro conversion of CMS to its active form.
Broth Microdilution (BMD) for Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the recommendations from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[16][17]
Materials:
-
Colistin sulfate (B86663) analytical standard
-
Cation-adjusted Mueller-Hinton broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Quality control strains (E. coli ATCC 25922 and mcr-1 positive E. coli NCTC 13846)
Procedure:
-
Preparation of Colistin Stock Solution: Prepare a stock solution of colistin sulfate in sterile distilled water (e.g., 1280 mg/L).
-
Serial Dilutions: Perform serial two-fold dilutions of the colistin stock solution in CAMHB directly in the microtiter plates to achieve the desired final concentration range (typically 0.06 to 64 mg/L).
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include a growth control well (no colistin) and a sterility control well (no bacteria).
-
Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of colistin that completely inhibits visible bacterial growth.
References
- 1. Colistin Insusceptibility in Carbapenem-Resistant Enterobacteriaceae Isolates From a Tertiary Referral Centre - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bacterial modification of LPS and resistance to antimicrobial peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Rapid Determination of Colistin Susceptibility by Flow Cytometry Directly from Positive Urine Samples—Preliminary Results - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Heterogeneous Colistin-Resistance Phenotypes Coexisting in Stenotrophomonas maltophilia Isolates Influence Colistin Susceptibility Testing [frontiersin.org]
- 10. alliedacademies.org [alliedacademies.org]
- 11. researchgate.net [researchgate.net]
- 12. Development of an LC-MS/MS method for quantification of colistin and colistin methanesulfonate in human plasma and its application to stability studies and therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Heterogeneous Colistin-Resistance Phenotypes Coexisting in Stenotrophomonas maltophilia Isolates Influence Colistin Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dergipark.org.tr [dergipark.org.tr]
- 15. Emergence of colistin-resistant Stenotrophomonas maltophilia with high virulence in natural aquatic environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
An In-depth Technical Guide to Colistin Methanesulfonate: Chemical Structure, Properties, and Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of colistin (B93849) methanesulfonate (B1217627) (CMS), a critical last-resort antibiotic. It details its chemical structure, physicochemical properties, mechanism of action, and the analytical methodologies essential for its study and application in drug development.
Chemical Structure and Formulation
Colistin methanesulfonate (CMS), also known as colistimethate sodium, is a semi-synthetic derivative of colistin, a polypeptide antibiotic produced by the bacterium Paenibillus polymyxa. Colistin itself is a mixture of cyclic polypeptides, primarily colistin A and colistin B.
CMS is synthesized through the reaction of colistin with formaldehyde (B43269) and sodium bisulfite.[1][2] This process introduces sulfomethyl groups onto the primary amine groups of the L-α,γ-diaminobutyric acid (DAB) residues of the colistin molecule.[1] This structural modification renders CMS an inactive prodrug, which is less toxic than its active colistin form, making it suitable for parenteral administration.[1][2] In aqueous solutions and in vivo, CMS undergoes hydrolysis to release active colistin along with a complex mixture of partially sulfomethylated derivatives.[1][2][3]
The two commercially available forms of colistin are colistin sulfate (B86663) and colistimethate sodium.[4] Colistin sulfate is cationic and stable, whereas colistimethate sodium is anionic and readily hydrolyzes.[4] These two forms are not interchangeable.[4]
Physicochemical and Pharmacological Properties
The key properties of this compound sodium salt are summarized in the table below. These properties are critical for formulation development, stability testing, and pharmacokinetic analysis.
| Property | Value | Reference(s) |
| CAS Number | 8068-28-8 | [1][5][6] |
| Molecular Formula | C₅₈H₁₀₅N₁₆O₂₈S₅ · 5Na (for Colistin A derivative) | [1][6][7] |
| Molecular Weight | ~1749.8 g/mol (for Colistin A derivative) | [1][6][7] |
| Appearance | White to slightly off-white or faintly beige powder | [1][5] |
| Solubility | Freely soluble in water (≥ 50 mg/mL); Soluble in DMSO | [1][5][6][8][9] |
| Storage Conditions | 2-8°C | [1][5] |
| pH (in solution) | 6.5 - 8.5 | [5] |
| Stability | Stability is dependent on concentration and temperature. Higher concentrations are more stable.[3][10][11] In aqueous solution, CMS hydrolyzes to active colistin.[3] Lyophilized powder is stable for at least 20 weeks at 4°C and 25°C.[3] Reconstituted solutions (200 mg/mL) are stable for at least 7 days at 4°C and 25°C with minimal colistin formation.[3][11] Diluted infusion solutions show faster hydrolysis at 25°C than at 4°C.[3] | |
| Antibiotic Spectrum | Effective against Gram-negative bacteria such as Pseudomonas aeruginosa, Acinetobacter baumannii, and Klebsiella pneumoniae.[1][12] |
Mechanism of Action: From Prodrug to Bactericidal Agent
This compound is an inactive prodrug that must first be converted in vivo to its active form, colistin, to exert its antibacterial effect.[2][4][12] The mechanism of action of the resulting colistin is a multi-step process that targets the integrity of the Gram-negative bacterial outer membrane.
-
Electrostatic Binding : The polycationic colistin molecule is electrostatically attracted to the anionic lipopolysaccharide (LPS) layer of the bacterial outer membrane.[4][13]
-
Cation Displacement : Colistin competitively displaces divalent cations (Mg²⁺ and Ca²⁺) that are crucial for stabilizing the LPS structure.[4][13]
-
Membrane Destabilization : The displacement of these cations disrupts the integrity of the outer membrane, leading to increased permeability.[1][13]
-
Cell Lysis : Colistin then acts like a detergent, using its hydrophobic regions to interact with the cytoplasmic membrane, further disrupting it.[4] This leads to the leakage of essential intracellular contents, ultimately resulting in bacterial cell death.[1][12][13]
Experimental Protocols
Accurate quantification of CMS and colistin is challenging due to the instability of CMS, which can hydrolyze in vitro during sample handling.[14] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for its high sensitivity and specificity.[14][15]
Indirect Quantification of CMS by LC-MS/MS
Most validated methods employ an indirect approach to determine the CMS concentration.[14][15] This involves measuring the baseline colistin concentration and the total colistin concentration after complete acid-catalyzed hydrolysis of CMS.
Detailed Protocol: Sample Preparation and Analysis
This protocol is a composite based on common methodologies.[14][15][16][17][18]
1. Sample Collection and Handling:
-
Collect blood samples in heparinized tubes.
-
Place samples on ice immediately and centrifuge at 4°C within one hour of collection.
-
Store resulting plasma at -70 to -80°C to prevent in vitro conversion of CMS to colistin.[19]
2. Preparation for 'Free' Colistin (Aliquot 1):
-
Thaw plasma sample on ice.
-
To a 250 µL plasma aliquot, add 25 µL of an internal standard (IS) working solution (e.g., polymyxin (B74138) B).[14]
-
Add ultrapure water to a final volume of 1 mL.
-
Proceed to Solid-Phase Extraction (SPE).
3. Preparation for 'Total' Colistin (Aliquot 2):
-
To a separate 250 µL plasma aliquot, add 25 µL of the IS working solution.
-
Induce CMS hydrolysis by adding 40 µL of 0.5 M sulfuric acid.[14]
-
Incubate at room temperature for 1 hour.[14]
-
Neutralize the sample by adding 40 µL of 1.0 M sodium hydroxide.[14]
-
Add ultrapure water to a final volume of 1 mL.
-
Proceed to Solid-Phase Extraction (SPE).
4. Solid-Phase Extraction (SPE):
-
Condition an Oasis HLB SPE cartridge with 1 mL of methanol (B129727), followed by 1-2 mL of water.[15][16]
-
Load the prepared 1 mL plasma sample onto the cartridge.
-
Wash the cartridge with 1 mL of water containing 0.1% formic acid to remove interferences.[16]
-
Elute the analytes (colistin and IS) with 1 mL of methanol containing 0.1% formic acid.[14][16]
-
Evaporate the eluate to dryness and reconstitute in mobile phase for analysis.
5. LC-MS/MS Analysis Parameters:
| Parameter | Typical Value / Condition | Reference(s) |
| Chromatography Column | Reversed-phase C18 (e.g., XBridge C18, Arion Polar C18) | [16][17][18] |
| Mobile Phase | Acetonitrile and water, both containing 0.1% formic acid (e.g., 20:80 or 40:60 v/v) | [16][17][18][20] |
| Flow Rate | 0.2 - 0.8 mL/min | [16][18][20] |
| Ionization Mode | Electrospray Ionization (ESI), Positive Ion Mode | [16][17][20] |
| Detection Mode | Multiple Reaction Monitoring (MRM) | [17][18][20] |
| Ion Transitions (m/z) | Colistin A: 585.5 → 101.2 Colistin B: 578.5 → 101.2 Polymyxin B1 (IS): 602.5 → 241.2 | [16][17][18][20] |
6. Calculation:
-
CMS (mg/L) = ([Total Colistin] - [Free Colistin])
HPLC-FLD Method for Stability Studies
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) can also be used, particularly for stability assays, though it is less common for pharmacokinetic studies. This method requires a pre-column derivatization step to make the non-fluorescent colistin molecule detectable.[21]
1. Derivatization Agent:
-
9-fluorenylmethoxy carbonyl chloride (FMOC-Cl) is commonly used to react with the primary amino groups of colistin.[21]
2. Protocol Outline:
-
Samples containing colistin (either 'free' or from CMS hydrolysis) are passed through an SPE cartridge.
-
The derivatizing agent (FMOC-Cl) is added to the cartridge and allowed to react.[21]
-
The FMOC-colistin derivatives are eluted, mixed with boric acid, and chromatographed.[21]
3. HPLC-FLD Parameters:
| Parameter | Typical Value / Condition | Reference(s) |
| Chromatography Column | Reversed-phase C18 (e.g., Ultrasphere C18) | [21] |
| Mobile Phase | Acetonitrile:Tetrahydrofuran:Water (e.g., 87:4:13 v/v/v) | [21] |
| Flow Rate | ~1.0 mL/min | [21] |
| Detection | Fluorescence | [21] |
| Excitation Wavelength (λex) | 260 nm | [21] |
| Emission Wavelength (λem) | 315 nm | [21] |
This detailed guide provides the foundational knowledge required for researchers and drug development professionals working with this compound. The complexity of its structure, its nature as a prodrug, and its inherent instability necessitate the use of robust and validated analytical methods to ensure accurate characterization and therapeutic monitoring.
References
- 1. benchchem.com [benchchem.com]
- 2. journals.asm.org [journals.asm.org]
- 3. Stability of this compound in Pharmaceutical Products and Solutions for Administration to Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Colistin - Wikipedia [en.wikipedia.org]
- 5. toku-e.com [toku-e.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Colistin A Sodium Methanesulfonate | C58H105N16Na5O28S5 | CID 66571288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
- 9. Colistin sodium methanesulfonate | Fisher Scientific [fishersci.ca]
- 10. research.rug.nl [research.rug.nl]
- 11. benchchem.com [benchchem.com]
- 12. youtube.com [youtube.com]
- 13. Colistin and its role in the Era of antibiotic resistance: an extended review (2000–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. klinickafarmakologie.cz [klinickafarmakologie.cz]
- 17. journals.asm.org [journals.asm.org]
- 18. journals.asm.org [journals.asm.org]
- 19. journals.asm.org [journals.asm.org]
- 20. Assay of colistin and this compound in plasma and urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Stability of Colistin and this compound in Aqueous Media and Plasma as Determined by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
The Hydrolysis of Colistin Methanesulfonate: A Technical Guide to the Generation of its Active Form
For Researchers, Scientists, and Drug Development Professionals
Introduction
Colistin (B93849), a polycationic polypeptide antibiotic, has become a critical last-resort therapeutic agent against multidrug-resistant Gram-negative bacterial infections.[1][2] Due to its significant nephrotoxicity and neurotoxicity, it is administered intravenously as the less toxic, inactive prodrug, colistin methanesulfonate (B1217627) (CMS).[2][3][4] In vivo, CMS undergoes hydrolysis to generate the active colistin, which then exerts its bactericidal effect.[2][5] This conversion is a crucial step for the therapeutic efficacy of the drug.[2] This technical guide provides an in-depth exploration of the hydrolysis of CMS, the generation of active colistin, and the associated analytical methodologies and biological pathways.
The Hydrolysis of Colistin Methanesulfonate (CMS)
CMS is produced by the reaction of colistin with formaldehyde (B43269) and sodium bisulfite, leading to the addition of sulfomethyl groups to the primary amine groups of colistin.[5] In an aqueous environment, CMS undergoes spontaneous hydrolysis, releasing a complex mixture of partially methanesulfonated derivatives and, ultimately, the fully active colistin.[5][6][7] This hydrolysis is influenced by several factors, most notably temperature and pH.[2][7][8]
Factors Influencing CMS Hydrolysis
The rate of CMS hydrolysis is significantly dependent on environmental conditions. Increased temperature and acidic conditions have been shown to accelerate the conversion of CMS to colistin.[2][7] This temperature and concentration-dependent hydrolysis is a critical consideration for the preparation and storage of CMS solutions for administration.[3][8]
Quantitative Data on CMS Stability and Hydrolysis
The stability of CMS and its conversion to colistin have been quantified under various conditions. The following tables summarize key findings from the literature.
| Condition | CMS Concentration | Temperature | Duration | Percent Colistin Formed | Citation |
| Reconstituted Coly-Mycin M Parenteral in water for injection | 200 mg/mL | 4°C | 7 days | <0.1% | [3] |
| Reconstituted Coly-Mycin M Parenteral in water for injection | 200 mg/mL | 25°C | 7 days | <0.1% | [3] |
| Diluted in 5% glucose or 0.9% saline infusion solution | 4 mg/mL | 4°C | 48 hours | 0.3% | [3][8] |
| Diluted in 5% glucose or 0.9% saline infusion solution | 4 mg/mL | 25°C | 48 hours | <4% | [3][8] |
| CMS Solution for Inhalation | 77.5 mg/mL | 4°C | 12 months | <0.1% | [3][8] |
| CMS Solution for Inhalation | 77.5 mg/mL | 25°C | 12 months | <0.1% | [3][8] |
| Incubation in human plasma | 20 mg/L | 37°C | 2 hours | 9.3% | [9] |
| Incubation in microbiological media | 20 µg/mL | 37°C | 4 hours | ~30% | [3] |
| Incubation in water, phosphate (B84403) buffer, and plasma | Not specified | 37°C | 24-48 hours | Rapid formation | [10] |
Experimental Protocols for Quantification of CMS and Colistin
The accurate quantification of CMS and colistin in biological matrices is essential for pharmacokinetic and pharmacodynamic studies. Due to the instability of CMS, most methods rely on an indirect approach where total colistin is measured after complete acid hydrolysis of CMS, and this is compared to the baseline "free" colistin concentration.[11][12]
LC-MS/MS Method for Colistin and CMS Quantification in Plasma
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for its sensitivity and specificity.[11][13]
Sample Preparation:
-
For Free Colistin:
-
To 250 µL of plasma, add 25 µL of an internal standard (e.g., polymyxin (B74138) B) working solution.[11]
-
Briefly vortex the sample.
-
Add ultrapure water to a final volume of 1 mL.[11]
-
Proceed to the Solid-Phase Extraction (SPE) step.[11]
-
-
For Total Colistin (after CMS hydrolysis):
Solid-Phase Extraction (SPE) Procedure:
-
Condition an Oasis HLB SPE cartridge with 1 mL of methanol (B129727), followed by 2 mL of water.[12]
-
Load the prepared 1 mL sample mixture onto the cartridge.[12]
-
Wash the cartridge with 1 mL of water to remove interfering substances.[12]
-
Elute the analytes (colistin and internal standard) with 1 mL of methanol containing 0.1% formic acid.[11]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 45°C.[11]
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Chromatographic separation is typically achieved on a C18 column.[14]
-
The mobile phase often consists of a gradient of water and acetonitrile (B52724) with a formic acid modifier.[13][14]
-
Detection is performed in the positive ion mode using electrospray ionization.[14]
Visualizing Key Processes and Pathways
Hydrolysis of this compound (CMS)
Caption: The hydrolysis cascade of CMS to active colistin.
Experimental Workflow for CMS and Colistin Quantification
Caption: Workflow for the quantification of CMS and colistin in plasma.
Signaling Pathways in Colistin-Induced Nephrotoxicity
Colistin-induced nephrotoxicity is a major dose-limiting factor and is understood to involve multiple cellular pathways, including apoptosis and oxidative stress.[15][16][17]
Caption: Key signaling pathways in colistin-induced nephrotoxicity.
Conclusion
A thorough understanding of the hydrolysis of this compound is paramount for the effective and safe clinical use of this last-resort antibiotic. The conversion of the inactive prodrug CMS to the active colistin is a complex process influenced by various factors. The methodologies outlined in this guide for the quantification of CMS and colistin, along with the visualization of the key pathways, provide a foundational resource for researchers and drug development professionals. Further research into the kinetics of CMS hydrolysis and the mechanisms of colistin-induced toxicity will continue to refine its therapeutic application.
References
- 1. Colistin, mechanisms and prevalence of resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Stability of this compound in Pharmaceutical Products and Solutions for Administration to Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. journals.asm.org [journals.asm.org]
- 6. Frontiers | Current Update on Intrinsic and Acquired Colistin Resistance Mechanisms in Bacteria [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. Stability of colistin and this compound in aqueous media and plasma as determined by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Development of an LC-MS/MS method for quantification of colistin and this compound in human plasma and its application to stability studies and therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 14. klinickafarmakologie.cz [klinickafarmakologie.cz]
- 15. Gene networking in colistin-induced nephrotoxicity reveals an adverse outcome pathway triggered by proteotoxic stress - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Colistin-Induced Nephrotoxicity in Mice Involves the Mitochondrial, Death Receptor, and Endoplasmic Reticulum Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.asm.org [journals.asm.org]
A Technical Guide to the Discovery and Research History of Colistin Methanesulfonate
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
Colistin (B93849), a polymyxin (B74138) antibiotic discovered in the mid-20th century, has undergone a remarkable journey from a frontline therapeutic to a shelved drug and back to a last-resort agent for combating multidrug-resistant (MDR) Gram-negative infections. This technical guide provides an in-depth review of the discovery and history of its parenteral prodrug form, colistin methanesulfonate (B1217627) (CMS). It details the initial research, the rationale behind the development of the less toxic methanesulfonated derivative, early experimental protocols, and the quantitative data that defined its initial use. The guide also explores the mechanisms of action and resistance, presented alongside detailed experimental workflows and signaling pathways visualized for clarity. This document serves as a comprehensive resource for professionals in drug development and infectious disease research, offering a historical and technical foundation for understanding this critically important antibiotic.
Discovery and Historical Development
Discovery of Colistin (Polymyxin E)
Colistin, also known as polymyxin E, is a polypeptide antibiotic discovered in 1947 by Japanese scientist Y. Koyama.[1] It was isolated from the fermentation broth of the soil bacterium Paenibacillus polymyxa subspecies colistinus.[2] This discovery placed it within the polymyxin family of antibiotics, a group of cyclic lipopeptides known for their activity against Gram-negative bacteria.[1]
The Rise, Fall, and Resurgence in Clinical Use
Following its discovery, colistin was introduced into clinical practice in the 1950s and gained approval from the U.S. Food and Drug Administration (FDA) in 1959 for treating infections caused by Gram-negative bacilli.[3] However, its use sharply declined in the 1970s and 1980s with the advent of newer, less toxic antibiotics like aminoglycosides.[4][5] Reports of significant nephrotoxicity and neurotoxicity were the primary drivers for its abandonment.[6]
By the mid-1990s, the global rise of multidrug-resistant (MDR) Gram-negative pathogens, particularly Pseudomonas aeruginosa, Acinetobacter baumannii, and Klebsiella pneumoniae, created a critical therapeutic void.[3] With a dry antibiotic development pipeline, clinicians were forced to reconsider older drugs. This led to the re-emergence of colistin as a "last-resort" salvage therapy for infections resistant to nearly all other available agents.[5][6]
Development of Colistin Methanesulfonate (CMS)
To mitigate the toxicity associated with the active colistin base (colistin sulfate), a less toxic prodrug for parenteral administration was developed: this compound (CMS), also known as colistimethate sodium.[7][8] CMS is synthesized by reacting the primary amine groups of colistin with formaldehyde (B43269) and sodium bisulfite, which adds sulfomethyl groups to the molecule.[7][9] This modification renders the molecule inactive. In vivo, CMS undergoes hydrolysis in aqueous environments, slowly releasing the active colistin, which then exerts its bactericidal effect.[10] The development of this prodrug was a critical step that allowed for the systemic use of this potent antibiotic with a somewhat improved safety profile.[8]
Mechanism of Action
Colistin's bactericidal activity is primarily directed at the outer membrane of Gram-negative bacteria. The process begins with an electrostatic interaction between the polycationic colistin molecule (due to its diaminobutyric acid residues) and the anionic lipopolysaccharide (LPS) molecules in the bacterial outer membrane.[3][11] This initial binding competitively displaces divalent cations (Mg²⁺ and Ca²⁺) that normally stabilize the LPS layer.[11] The displacement disrupts the integrity of the outer membrane, allowing colistin to insert its fatty acid tail into the hydrophobic core. This detergent-like action solubilizes the membrane, leading to increased permeability, leakage of essential intracellular contents, and ultimately, cell death.[6][11]
Quantitative Data from Historical and Modern Research
The initial use of colistin and CMS was guided by early clinical data that lacked the rigorous pharmacokinetic/pharmacodynamic (PK/PD) analysis common today. Modern research has refined our understanding, though significant inter-patient variability remains a challenge.[3]
Table 1: Historical and Modern Intravenous Dosing Regimens for CMS
| Time Period / Guideline | Patient Population | Recommended Dose (as Colistin Base Activity) | Notes |
| 1960s-1970s (Manufacturer) | Adults (Normal Renal Function) | 2.5 - 5 mg/kg/day, divided into 2-4 doses.[12][13] | Dosing was often empirical and based on serum creatinine (B1669602) for adjustments. |
| UK Manufacturer (Historical) | Adults (>60 kg) | 80-160 mg (1-2 million IU) every 8 hours.[12] | Differences in international units (IU) and mg equivalents often caused confusion.[14] |
| International Consensus (2019) | Critically Ill Adults | Loading Dose: 300 mg (9 million IU).[15] | A loading dose is now considered critical to achieve therapeutic concentrations rapidly. |
| International Consensus (2019) | Critically Ill Adults | Maintenance Dose: 150 mg (4.5 million IU) every 12 hours.[15] | Maintenance doses must be adjusted based on renal function (Creatinine Clearance). |
Table 2: Summary of Pharmacokinetic Parameters
| Parameter | This compound (CMS) | Colistin (Active Form) | Reference(s) |
| Terminal Half-Life (t½) | ~2.3 - 5.6 hours | Highly variable: ~3 - 18 hours | [4],[11],[2] |
| Time to Peak Concentration (Tmax) | N/A (Prodrug) | Slow; ~1 - 7 hours post-infusion | [4] |
| Volume of Distribution (Vd) | < 100 L | Highly variable: 13.5 - 644 L | [4],[3] |
| Clearance | Primarily renal | Primarily non-renal (mechanism unclear), but clearance is reduced in renal impairment | [3] |
Table 3: Reported Rates of Nephrotoxicity
| Study/Review Period | Reported Incidence of Nephrotoxicity | Patient Population | Reference(s) |
| Early Clinical Use (pre-1980s) | Up to 50% or higher | General adult patients | [16],[6] |
| Kim et al. (2009) | 31.9% | 47 adult patients | [17] |
| Meta-analysis (Eljaaly et al.) | 36.2% | Pooled from 5 Randomized Controlled Trials | [18] |
| Retrospective Study (2022) | 51.6% | 124 adult patients | [19] |
Key Experimental Protocols
Synthesis of this compound (CMS)
The conversion of colistin sulfate (B86663) to the less toxic prodrug CMS is a sulfomethylation reaction. While specific industrial processes are proprietary, the fundamental chemical steps are well-described in patent literature.
Methodology Overview:
-
Preparation of Colistin Base: An aqueous solution of colistin sulfate is prepared. The pH is adjusted to an alkaline range (e.g., pH 9-13) using a base like sodium hydroxide (B78521) or ammonia (B1221849) water to precipitate the colistin base.[20] The precipitate is filtered and washed.
-
Sulfomethylation Reaction: The colistin base is re-suspended in water. Formaldehyde and sodium bisulfite (or a pre-reacted salt like sodium hydroxymethanesulfonate) are added to the suspension.[7][9][20]
-
Reaction Conditions: The mixture is stirred at a controlled temperature (e.g., 50-70°C) for a set duration (e.g., 1-3 hours) to allow the sulfomethyl groups to attach to the primary amine groups of colistin.[9][20]
-
Purification and Isolation: The resulting solution containing CMS is purified, often using resin chromatography, to remove unreacted reagents and byproducts.[20]
-
Drying: The purified CMS solution is dried, typically via freeze-drying (lyophilization), to yield the final stable powder product.[20]
In Vitro Susceptibility Testing: Broth Microdilution (BMD)
Early susceptibility testing methods like disk diffusion proved unreliable for the large, cationic colistin molecule due to its poor diffusion in agar.[21] The current gold standard, recommended by both CLSI and EUCAST, is the broth microdilution (BMD) method.[1]
Methodology:
-
Stock Solution Preparation: A stock solution of colistin sulfate is prepared in sterile distilled water (e.g., at 1280 µg/mL) and filter-sterilized.[22]
-
Plate Preparation: Serial two-fold dilutions of the colistin stock solution are made in Cation-Adjusted Mueller-Hinton Broth (CAMHB) directly in a 96-well microtiter plate. Final concentrations typically range from 0.125 to 64 µg/mL.[22]
-
Inoculum Preparation: A bacterial suspension is prepared from 3-5 fresh colonies and adjusted to the turbidity of a 0.5 McFarland standard (~1-2 x 10⁸ CFU/mL). This is further diluted in CAMHB to achieve a final target concentration of 5 x 10⁵ CFU/mL in each well.[22]
-
Inoculation: Each well (containing 50 µL of diluted colistin) is inoculated with 50 µL of the final bacterial inoculum. A growth control well (broth + inoculum) and a sterility control well (broth only) are included.[22]
-
Incubation: The plate is incubated at 35 ± 2°C for 16-20 hours in ambient air.[22]
-
Reading Results: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of colistin that completely inhibits visible bacterial growth. The growth control must show turbidity, and the sterility control must be clear.[22]
Animal Model of Colistin-Induced Nephrotoxicity
Animal models are crucial for studying the mechanisms of colistin toxicity. A murine model has been well-characterized to investigate the pathophysiology of colistin-induced kidney injury.[5][23]
Methodology:
-
Animal Model: Male C57/BL6 mice (e.g., 8 weeks of age) are used.[24]
-
Dose Preparation: Colistin sulfate is dissolved in sterile water or saline.
-
Administration: Mice are administered colistin via intraperitoneal (IP) injection. A dose of 16 mg/kg/day, given in two divided doses, has been shown to induce reproducible kidney injury.[24] Lower doses (5-10 mg/kg/day) often fail to produce significant injury, while higher doses (32 mg/kg/day) can lead to acute mortality, likely from neurotoxicity.[24]
-
Study Duration: Animals are treated for a defined period, typically from 3 days (to study early molecular changes) to 15 days (to establish functional and pathological injury).[24]
-
Endpoint Analysis: At the end of the study period, blood is collected to measure markers of renal function (e.g., Blood Urea Nitrogen [BUN], creatinine). Kidney tissues are harvested for histopathological analysis (to assess for acute tubular necrosis) and molecular studies (e.g., gene expression arrays, immunoblotting).[24]
Conclusion
The history of this compound is a compelling case study in the cyclical nature of antibiotic development. Born from a need to reduce the toxicity of a potent but dangerous parent molecule, CMS enabled the systemic use of colistin against challenging Gram-negative pathogens. After decades of disuse, its revival was necessitated by the dire threat of antimicrobial resistance. The historical data, while lacking modern PK/PD rigor, laid the groundwork for its clinical application. Today, armed with a more sophisticated understanding of its pharmacology, dosing, and mechanisms of toxicity, researchers and clinicians continue to optimize its use. This guide provides a technical foundation for that ongoing work, bridging the gap between its initial discovery and its modern role as a critical last-line therapeutic agent.
References
- 1. mjima.org [mjima.org]
- 2. Population pharmacokinetic analysis of this compound and colistin after intravenous administration in critically ill patients with infections caused by gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Population Pharmacokinetics of this compound and Formed Colistin in Critically Ill Patients from a Multicenter Study Provide Dosing Suggestions for Various Categories of Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Resurgence of Colistin: A Review of Resistance, Toxicity, Pharmacodynamics, and Dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Colistimethate Sodium - Canbio Pharmaceuticals [canbiopharmaceuticals.com]
- 8. Evaluation of different methods for in vitro susceptibility testing of colistin in carbapenem resistant Gram-negative bacilli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. US3317506A - Preparation of sodium or potassium salts of polymyxin b and e or colistin formaldehyde-bisulfite reaction products - Google Patents [patents.google.com]
- 10. journals.asm.org [journals.asm.org]
- 11. journals.asm.org [journals.asm.org]
- 12. medscape.com [medscape.com]
- 13. Colistimethate Dosage Guide + Max Dose, Adjustments - Drugs.com [drugs.com]
- 14. Colistin Dosing Recommendations and Formulary Guidelines | Department of Internal Medicine | University of Nebraska Medical Center [unmc.edu]
- 15. Dose Optimization of Colistin: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Appropriate use of colistin in neonates, infants and children: Interim guidance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Clinical characteristics and risk factors of colistin-induced nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Colistin Nephrotoxicity: Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. CN102161694B - Preparation method of colistin methane sodium sulfonate - Google Patents [patents.google.com]
- 21. saudijournals.com [saudijournals.com]
- 22. benchchem.com [benchchem.com]
- 23. Rat models of colistin nephrotoxicity: previous experimental researches and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Cell cycle arrest in a model of colistin nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Polypeptide Maze: A Technical Guide to Colistin Methanesulfonate Sodium Salt vs. Colistin Sulfate in Research
For Immediate Release
In the critical landscape of antimicrobial research, where multidrug-resistant Gram-negative bacteria present a formidable challenge, the polymyxin (B74138) antibiotic colistin (B93849) has re-emerged as a last-resort therapeutic agent. However, for researchers, scientists, and drug development professionals, a crucial choice exists between two commercially available forms: colistin methanesulfonate (B1217627) sodium salt (CMS) and colistin sulfate (B86663). This technical guide provides an in-depth comparison of these two forms, offering clarity on their chemical properties, stability, biological activity, and practical applications in a research setting.
At a Glance: Key Differences
| Feature | Colistin Methanesulfonate Sodium Salt (CMS) | Colistin Sulfate |
| Nature | Anionic Prodrug | Cationic Active Drug |
| Synonyms | Colistimethate sodium | Polymyxin E sulfate |
| Primary Use | Parenteral administration (intravenous, intramuscular), inhalation | Topical application, oral administration for gut decontamination, in vitro susceptibility testing |
| Toxicity | Less toxic | More toxic (nephrotoxicity and neurotoxicity are concerns) |
| In Vitro Activity | Inactive until converted to colistin | Directly active |
| Stability in Aqueous Solution | Unstable; hydrolyzes to active colistin | More stable |
Physicochemical Properties: A Tale of Two Salts
The fundamental differences between CMS and colistin sulfate stem from their distinct chemical structures. CMS is a semi-synthetic derivative of colistin, where the primary amine groups of the L-α,γ-diaminobutyric acid (DAB) residues are modified with sulfomethyl groups through a reaction with formaldehyde (B43269) and sodium bisulfite.[1] This modification renders the molecule anionic and less toxic than the parent colistin.[1] Colistin sulfate, on the other hand, is the sulfate salt of the active polypeptide antibiotic.
| Property | This compound Sodium Salt (CMS) | Colistin Sulfate |
| Appearance | White to faintly beige powder[2] | White to slightly yellow, hygroscopic powder[1] |
| Molecular Formula (Colistin A derivative) | C58H105N16O28S5·5Na[2] | C52H98N16O13 · H2SO4[3] |
| Molecular Weight (Colistin A derivative) | ~1749.8 g/mol [2] | ~1253.51 g/mol [3] |
| Solubility | Freely soluble in water (≥53.9 mg/mL); insoluble in ethanol (B145695) and DMSO.[2] | Freely soluble in water (50 mg/mL); slightly soluble in ethanol; practically insoluble in acetone.[3][4] |
| pH of 1% aqueous solution | 6.5 - 8.5[1] | 4.0 - 6.0[1] |
Stability and In Vitro Conversion: The Prodrug's Journey
A critical consideration for researchers is the stability of these compounds in solution. Colistin sulfate is relatively stable in aqueous solutions, particularly under acidic conditions (pH 2-6).[5][6] However, it can degrade at a pH above 6 and may precipitate from aqueous solutions at a pH above 7.5.[5]
CMS, in contrast, is inherently unstable in aqueous media and undergoes spontaneous hydrolysis to liberate the active colistin.[7][8] This conversion is a double-edged sword: it is essential for its antibacterial activity in vivo, but it can complicate in vitro experiments if not properly controlled. The rate of hydrolysis is influenced by temperature, pH, and concentration.[8][9]
Key Stability Findings:
-
Colistin Sulfate:
-
Stable in water at 4°C for up to 60 days.[7]
-
Stable in water at 37°C for up to 120 hours.[7]
-
Degradation is observed in isotonic phosphate (B84403) buffer (pH 7.4) at 37°C.[7]
-
-
This compound Sodium (CMS):
-
In aqueous solutions at 37°C, CMS peaks in HPLC analysis can disappear almost completely after 12 hours.[7]
-
At 4°C, CMS appears to remain intact for up to 2 days with no significant formation of colistin.[7]
-
Rapid formation of colistin occurs within 24 to 48 hours at 37°C in water, phosphate buffer, and plasma.[7]
-
The conversion to colistin is concentration-dependent, with greater stability observed at higher concentrations.[10] For example, in a study, rapid conversion of CMS to colistin occurred below the critical micelle concentration (CMC), while conversion above the CMC was significantly less.[9]
-
References
- 1. drugfuture.com [drugfuture.com]
- 2. This compound sodium salt | Benchchem [benchchem.com]
- 3. molekula.com [molekula.com]
- 4. Colistin Sulfate - LKT Labs [lktlabs.com]
- 5. benchchem.com [benchchem.com]
- 6. Colistin sulfate | 1264-72-8 [amp.chemicalbook.com]
- 7. Stability of Colistin and this compound in Aqueous Media and Plasma as Determined by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Self-assembly behaviour of colistin and its prodrug this compound: implications for solution stability and solubilization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluating the stability of colistin and colistin methanesulphonate in human plasma under different conditions of storage - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Colistin Methanesulfonate for In Vitro Studies
Introduction
Colistin (B93849), a polymyxin (B74138) antibiotic, is a last-resort treatment for infections caused by multidrug-resistant Gram-negative bacteria. It is often administered intravenously as its less toxic prodrug, colistin methanesulfonate (B1217627) (CMS). In aqueous solutions, CMS undergoes hydrolysis to form a complex mixture of partially and fully de-sulfonated derivatives, including the active drug, colistin. This conversion is a critical factor in designing and interpreting in vitro experiments, as the antibacterial activity observed is dependent on the formation of colistin.
These application notes provide detailed protocols for the in vitro evaluation of CMS, focusing on its conversion to colistin, antibacterial susceptibility testing, and mechanism of action.
CMS Conversion to Colistin
The conversion of CMS to active colistin is a crucial prerequisite for its antibacterial activity. This conversion is a chemical hydrolysis process that is influenced by factors such as time, temperature, and pH. In vitro, this conversion is often slow and incomplete. It is essential to quantify the amount of colistin formed from CMS under specific experimental conditions to accurately interpret susceptibility testing results.
Experimental Protocol: Quantification of Colistin from CMS
This protocol describes the quantification of colistin generated from CMS in a broth microdilution setting using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
-
Materials:
-
Colistin Methanesulfonate (CMS) powder
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Incubator (37°C)
-
HPLC-MS/MS system
-
-
Procedure:
-
Prepare a stock solution of CMS in sterile distilled water.
-
In a 96-well plate, perform serial dilutions of CMS in CAMHB to achieve the desired concentration range.
-
Incubate the plate at 37°C.
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), collect aliquots from each well.
-
Process the samples for HPLC-MS/MS analysis to separate and quantify the concentrations of CMS and colistin.
-
Construct a standard curve for colistin to determine its concentration in the experimental samples.
-
Antibacterial Susceptibility Testing
Standard broth microdilution methods for determining the Minimum Inhibitory Concentration (MIC) can be unreliable for CMS due to its slow and variable conversion to colistin. A prolonged pre-incubation period may be necessary to allow for sufficient conversion before bacterial inoculation.
Experimental Protocol: MIC Determination for CMS
-
Materials:
-
CMS and colistin sulfate (B86663) (as a comparator)
-
Bacterial strains (e.g., Pseudomonas aeruginosa, Acinetobacter baumannii, Klebsiella pneumoniae)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)
-
-
Procedure:
-
Prepare serial twofold dilutions of CMS in CAMHB in a 96-well plate.
-
Pre-incubation Step: Incubate the plate containing only the CMS dilutions and broth at 37°C for a defined period (e.g., 24 hours) to allow for conversion to colistin.
-
After pre-incubation, inoculate each well with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubate the inoculated plate at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the drug that completely inhibits visible bacterial growth.
-
Quantitative Data: Comparative MIC Values
The following table summarizes typical MIC values for colistin against common Gram-negative pathogens. Note that CMS MICs are highly dependent on the pre-incubation conditions due to the conversion dynamics.
| Antibiotic | Organism | MIC Range (mg/L) | Reference |
| Colistin | P. aeruginosa | 0.5 - 4 | |
| Colistin | A. baumannii | 0.25 - 2 | |
| Colistin | K. pneumoniae | 0.125 - 8 |
Mechanism of Action
Colistin exerts its bactericidal effect by disrupting the integrity of the bacterial outer membrane. This process involves an initial electrostatic interaction with the negatively charged lipid A component of lipopolysaccharide (LPS), leading to membrane destabilization and increased permeability.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of action of colistin and a typical experimental workflow for in vitro studies of CMS.
Caption: Mechanism of action of colistin on the bacterial outer membrane.
Caption: Experimental workflow for CMS Minimum Inhibitory Concentration (MIC) testing.
Conclusion
The in vitro assessment of this compound requires careful consideration of its conversion to the active colistin molecule. The protocols outlined in these application notes provide a framework for conducting reproducible experiments to determine the antibacterial activity and mechanism of action of CMS. Researchers should meticulously control and report experimental variables, such as pre-incubation times and media composition, to ensure the accuracy and comparability of results.
How to prepare colistin methanesulfonate stock solution for MIC testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Colistin (B93849) is a critical last-resort antibiotic for treating infections caused by multidrug-resistant Gram-negative bacteria. Accurate determination of its minimum inhibitory concentration (MIC) is essential for clinical decision-making and surveillance. These application notes provide a detailed protocol for the preparation of a colistin stock solution and its use in MIC testing, adhering to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Crucial Note on Formulation: It is imperative to use colistin sulfate (B86663) for all in vitro susceptibility testing.[1][2][3][4] Colistin methanesulfonate (B1217627) (CMS), the form used for intravenous administration, is an inactive prodrug that undergoes slow and unpredictable conversion to its active colistin form in aqueous solutions.[3][4][5][6][7] The use of CMS for MIC testing can result in falsely elevated and inconsistent MIC values.[4] Therefore, the following protocols are exclusively for the use of colistin sulfate.
Data Presentation
Table 1: Materials and Reagents for Colistin Stock Solution and MIC Testing
| Material/Reagent | Specification | Storage/Handling |
| Colistin Sulfate Powder | Analytical Grade | Store as per manufacturer's instructions |
| Sterile Distilled Water | N/A | Room Temperature |
| Cation-Adjusted Mueller-Hinton Broth (CAMHB) | N/A | 2-8°C |
| Sterile 96-well Microtiter Plates | Polystyrene, untreated | Room Temperature |
| Bacterial Strains | Quality Control (e.g., E. coli ATCC® 25922™, P. aeruginosa ATCC® 27853™, E. coli NCTC 13846) and test isolates | -20°C or -80°C for long-term storage |
| Sterile Saline | 0.85% NaCl | Room Temperature |
| McFarland Turbidity Standard | 0.5 | Room Temperature |
Table 2: Quality Control (QC) Ranges for Colistin MIC Testing
| QC Strain | MIC Range (µg/mL) |
| Escherichia coli ATCC® 25922™ | 0.25 - 2 |
| Pseudomonas aeruginosa ATCC® 27853™ | 0.5 - 4[3][8] |
| Escherichia coli NCTC 13846 (mcr-1 positive) | 4 - 8[3] |
Experimental Protocols
Protocol 1: Preparation of Colistin Sulfate Stock Solution
This protocol details the preparation of a 1280 µg/mL colistin sulfate stock solution.
1. Weighing:
-
Accurately weigh the required amount of colistin sulfate powder using an analytical balance in a sterile environment.
2. Dissolving:
-
Dissolve the weighed powder in sterile distilled water to achieve a final concentration of 1280 µg/mL.[8] Ensure complete dissolution by vortexing.
3. Sterilization:
-
Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile container.[8]
4. Aliquoting and Storage:
-
Dispense the sterile stock solution into smaller, single-use aliquots.
-
Store the aliquots at -70°C for up to six months.[8] Avoid repeated freeze-thaw cycles.
Protocol 2: Broth Microdilution (BMD) for MIC Determination
This protocol describes the reference method for determining the MIC of colistin.[1][3][9][10][11]
1. Preparation of Inoculum:
-
From a fresh (18-24 hours) culture on a non-selective agar (B569324) plate, pick 3-5 isolated colonies.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Within 15 minutes, dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[8]
2. Preparation of Microtiter Plates:
-
Perform serial two-fold dilutions of the 1280 µg/mL colistin stock solution in CAMHB in the wells of a 96-well polystyrene microtiter plate.[8] The typical final concentration range is 0.125 µg/mL to 64 µg/mL.[8]
-
Dispense 50 µL of each colistin dilution into the designated wells.[8]
-
Include a growth control well (containing CAMHB and inoculum but no colistin) and a sterility control well (containing only uninoculated CAMHB).[8]
3. Inoculation:
-
Add 50 µL of the final bacterial inoculum to each well (except the sterility control well), resulting in a final volume of 100 µL per well.[8]
4. Incubation:
-
Incubate the inoculated microtiter plates in ambient air at 35 ± 2°C for 16-20 hours.[8]
5. Reading and Interpretation:
-
After incubation, visually inspect the microtiter plates. The growth control well should show clear turbidity, and the sterility control well should remain clear.[8]
-
The MIC is the lowest concentration of colistin that completely inhibits visible bacterial growth.
-
The MIC of the QC strains must fall within the acceptable ranges for the test to be valid.[8]
Visualizations
Caption: Workflow for preparing colistin sulfate stock solution.
Caption: Experimental workflow for colistin MIC testing.
Caption: Rationale for using colistin sulfate over CMS for MIC testing.
References
- 1. researchgate.net [researchgate.net]
- 2. ecdc.europa.eu [ecdc.europa.eu]
- 3. Challenges, Issues and Warnings from CLSI and EUCAST Working Group on Polymyxin Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Stability of colistin and this compound in aqueous media and plasma as determined by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. This compound Is an Inactive Prodrug of Colistin against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. journals.asm.org [journals.asm.org]
- 10. scribd.com [scribd.com]
- 11. mjima.org [mjima.org]
Application Notes and Protocols for Colistin Methanesulfonate Dosage Calculation in Animal Research Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the calculation and administration of colistin (B93849) methanesulfonate (B1217627) (CMS) in various animal research models. The protocols outlined below are intended to ensure experimental reproducibility and accuracy in preclinical studies investigating the efficacy and toxicity of this critical last-resort antibiotic.
Introduction to Colistin Methanesulfonate in Preclinical Research
Colistin, a polymyxin (B74138) antibiotic, is increasingly used against multidrug-resistant Gram-negative bacteria. In research and clinical settings, it is most often administered as its less toxic prodrug, this compound (CMS).[1] In vivo, CMS undergoes hydrolysis to form the active compound, colistin.[1] This conversion is a critical factor in dosage calculation, as the rate and extent of this process can influence both the antimicrobial efficacy and the potential for toxicity, most notably nephrotoxicity.
Accurate dosage calculation is paramount in animal models to obtain clinically translatable data. These notes will cover key considerations for dosing, detailed experimental protocols, and an overview of the molecular pathways associated with colistin-induced toxicity.
Quantitative Data Summary
The following tables summarize key quantitative data for CMS and colistin administration in common animal research models. It is crucial to distinguish between dosages expressed as CMS and those expressed as colistin base activity (CBA), as the potency and molecular weights differ significantly.
Conversion Factors:
-
Approximately 2.67 mg of colistimethate sodium is equivalent to 1 mg of colistin base.[2]
-
1 million international units (MIU) of CMS is approximately equal to 80 mg of CMS or 30 mg of CBA.[3]
Table 1: Therapeutic Dosages of this compound in Rodent Models
| Animal Model | Administration Route | Dosage (mg/kg) | Dosing Schedule | Indication/Model | Reference(s) |
| Mouse | Intravenous (IV) | 2.64 - 5.28 | Single dose | Lung infection | [4] |
| Mouse | Intraperitoneal (IP) | 16 | Twice daily | Nephrotoxicity model | [5] |
| Mouse | Aerosol/Intratracheal | 2.64 - 23.8 (total daily) | Once, twice, or thrice daily | Lung infection | [6] |
| Rat | Intravenous (IV) | 5, 15, 30, 60, 120 | Single dose | Pharmacokinetic study | [7][8] |
| Rat | Intravenous (IV) | 14, 28, 56 | Single dose | Pharmacokinetic study | [9] |
| Rat | Intravenous (IV) | 15 | Single dose | Pharmacokinetic study | [10] |
| Rat | Intratracheal | 14, 28 | Single dose | Lung infection model | [9] |
| Rat | Intraperitoneal (IP) | 25, 50 | Daily for 7 days | Nephrotoxicity model | [11] |
Table 2: Acute Toxicity (LD50) of Colistin and its Salts in Mice
| Compound | Administration Route | LD50 (mg/kg) | Reference(s) |
| Colistin Sulfate (B86663) | Intramuscular (i.m.) | 38.72 | [12] |
| Colistin Sulfate | Oral | 431.95 | [12] |
| This compound | Oral | >766 | [13] |
| This compound | Intraperitoneal (i.p.) | 126 | [13] |
| This compound | Subcutaneous (s.c.) | 138 | [13] |
| This compound | Intramuscular (i.m.) | 748 | [13] |
Experimental Protocols
This section provides a detailed methodology for a murine thigh infection model, a common preclinical model for assessing the in vivo efficacy of antimicrobial agents.
Preparation of this compound for Injection
Materials:
-
This compound (CMS) powder
-
Sterile, pyrogen-free 0.9% saline or sterile water for injection
-
Sterile vials
-
0.22 µm sterile syringe filters
Procedure:
-
Reconstitution: In a sterile environment (e.g., a laminar flow hood), reconstitute the lyophilized CMS powder with a precise volume of sterile saline or water to achieve a desired stock concentration. Gently swirl the vial to dissolve the powder completely. Avoid vigorous shaking.
-
Dilution: Based on the calculated dose for each animal and a standard injection volume (e.g., 0.1-0.2 mL for a mouse), dilute the stock solution to the final working concentration using sterile saline.
-
Sterilization: Sterilize the final dosing solution by passing it through a 0.22 µm syringe filter into a sterile vial.
-
Storage: CMS solutions are susceptible to hydrolysis, which converts CMS to the more toxic colistin.[1] It is recommended to prepare solutions fresh for each experiment. If short-term storage is necessary, refrigerate at 2-8°C for no longer than 24 hours.[1]
Murine Thigh Infection Model Protocol
Materials:
-
6-8 week old female or male mice (strain as appropriate for the study, e.g., C57BL/6 or BALB/c)
-
Bacterial culture (e.g., Pseudomonas aeruginosa or Acinetobacter baumannii) grown to mid-logarithmic phase
-
Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine)
-
Prepared sterile CMS dosing solution
-
Syringes and needles for injection
Procedure:
-
Acclimatization: Acclimate animals to the housing conditions for at least 3-5 days prior to the experiment.
-
Induction of Infection:
-
Anesthetize the mice using the chosen anesthetic.
-
Inject a defined inoculum (e.g., 10^6 CFU in 0.1 mL) of the bacterial suspension into the thigh muscle of one hind limb.
-
-
Treatment Initiation:
-
At a predetermined time post-infection (e.g., 2 hours), administer the first dose of CMS via the desired route (e.g., intraperitoneal or subcutaneous injection). The control group should receive a vehicle control (e.g., sterile saline).
-
Continue dosing at the specified intervals (e.g., every 12 hours) for the duration of the study.
-
-
Endpoint and Bacterial Load Determination:
-
At the study endpoint (e.g., 24 or 48 hours after the start of treatment), euthanize the mice.
-
Aseptically excise the infected thigh muscle.
-
Homogenize the tissue in a known volume of sterile saline.
-
Perform serial dilutions of the tissue homogenate and plate on appropriate agar (B569324) media to determine the bacterial load (CFU/gram of tissue).
-
-
Data Analysis: Compare the bacterial counts between the CMS-treated groups and the vehicle control group to assess the efficacy of the treatment regimen.
Mandatory Visualizations
Logical Workflow for CMS Dosage Calculation
The following diagram illustrates a logical workflow for determining the appropriate CMS dosage for an animal research model.
Signaling Pathways of Colistin-Induced Nephrotoxicity
The diagram below outlines the key molecular pathways implicated in colistin-induced renal toxicity. Colistin accumulation in renal proximal tubular epithelial cells triggers multiple stress responses, ultimately leading to apoptosis and cell death.[11][14][15][16]
References
- 1. Stability of this compound in Pharmaceutical Products and Solutions for Administration to Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Colistin Dosing Recommendations and Formulary Guidelines | Department of Internal Medicine | University of Nebraska Medical Center [unmc.edu]
- 3. Colistin Calculator - ClinCalc.com [clincalc.com]
- 4. Mechanism-Based Pharmacokinetic/Pharmacodynamic Modeling of Aerosolized Colistin in a Mouse Lung Infection Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell cycle arrest in a model of colistin nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Elucidating the Pharmacokinetics/Pharmacodynamics of Aerosolized Colistin against Multidrug-Resistant Acinetobacter baumannii and Klebsiella pneumoniae in a Mouse Lung Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dose-ranging pharmacokinetics of colistin methanesulphonate (CMS) and colistin in rats following single intravenous CMS doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Population Pharmacokinetics of this compound in Rats: Achieving Sustained Lung Concentrations of Colistin for Targeting Respiratory Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics of colistin methanesulphonate and colistin in rats following an intravenous dose of colistin methanesulphonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Gene networking in colistin-induced nephrotoxicity reveals an adverse outcome pathway triggered by proteotoxic stress - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Toxicity, bioavailability and pharmacokinetics of a newly formulated colistin sulfate solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. Colistin-Induced Nephrotoxicity in Mice Involves the Mitochondrial, Death Receptor, and Endoplasmic Reticulum Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Molecular mechanisms attributed to colistin renal proximal tubular epithelial cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vitro Synergy Testing with Colistin Methanesulfonate and Other Antibiotics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing in vitro synergy testing using colistin (B93849) methanesulfonate (B1217627) (CMS) in combination with other antibiotics against multidrug-resistant (MDR) Gram-negative bacteria. Detailed protocols for common synergy testing methods, data interpretation, and key considerations for working with CMS are outlined to ensure reliable and reproducible results.
Introduction
The rise of multidrug-resistant Gram-negative pathogens has led to the re-emergence of colistin, a polymyxin (B74138) antibiotic, as a last-resort therapeutic agent.[1] Colistin is often administered as its less toxic prodrug, colistin methanesulfonate (CMS).[2][3] In an effort to enhance its efficacy, prevent the development of resistance, and minimize toxicity, CMS is frequently studied in combination with other antimicrobial agents.[1] The primary mechanism of synergy often involves colistin's ability to disrupt the outer membrane of Gram-negative bacteria, which increases the permeability and allows other antibiotics to more effectively reach their intracellular targets.[1]
In vitro synergy testing is crucial for identifying effective antibiotic combinations. The most common methods to assess synergy are the checkerboard assay, the time-kill assay, and the Etest synergy method.[4]
Key Considerations for this compound (CMS)
CMS is a prodrug that undergoes hydrolysis in aqueous solutions to form the active antibiotic, colistin.[2][5] This conversion is a critical factor to control in in vitro assays to ensure accurate and reproducible results.[2]
Stability and Preparation of CMS Stock Solutions:
-
Hydrolysis: The rate of CMS hydrolysis to colistin is influenced by temperature, pH, concentration, and the composition of the medium.[2][5]
-
Temperature: CMS is more stable at lower temperatures. For short-term use, storage at 4°C is recommended, while -80°C is preferable for long-term storage to minimize hydrolysis.[2][5]
-
Concentration: Higher concentrations of CMS in solution (e.g., 10-50 mg/mL) exhibit greater stability.[2]
-
Solvent: CMS is readily soluble in sterile, nuclease-free water.[2]
-
Preparation: It is recommended to prepare high-concentration stock solutions and store them in single-use aliquots to avoid repeated freeze-thaw cycles.[5] Working solutions should be prepared fresh for each experiment.[5]
In Vitro Synergy Testing: Quantitative Data
Numerous studies have demonstrated the synergistic potential of colistin in combination with various antibiotics against a range of MDR pathogens. The following tables summarize representative quantitative data from such studies.
Table 1: Synergy of Colistin Combinations against Acinetobacter baumannii
| Combination Agent | Synergy Rate (FICI ≤ 0.5) | Key Findings | Reference(s) |
| Vancomycin (B549263) | High (100% in one study) | Potent in vitro synergy, even against strains with high vancomycin MICs.[1][6] | [1][6][7] |
| Rifampin | Variable (80-100% in some studies) | A frequently studied combination with demonstrated synergistic activity.[1][6][7] | [1][6][7] |
| Carbapenems (Imipenem, Meropenem) | Synergy observed | Effective in vitro against colistin-heteroresistant strains.[1] | [1] |
| Ceftazidime | Synergy observed | The combination showed synergy against all tested strains in one study.[6] | [6] |
| Aztreonam | Synergy observed | The combination showed synergy against all tested strains in one study.[6] | [6] |
Table 2: Synergy of Colistin Combinations against Klebsiella pneumoniae
| Combination Agent | Synergy Rate (FICI ≤ 0.5) | Key Findings | Reference(s) |
| Levofloxacin | 90.91% | Highly synergistic against colistin-resistant isolates.[8][9] | [8][9] |
| Gentamicin | 81.82% | Exhibited a high rate of synergy.[8] | [8] |
| Meropenem | 81.82% | Exhibited a high rate of synergy.[8] | [8] |
| Fosfomycin | 72.72% | Showed a good synergistic effect.[8] | [8] |
| Amikacin (B45834) | 72.72% | Showed a good synergistic effect.[8] | [8] |
| Ciprofloxacin | 45.45% | Moderate synergy was observed.[8][9] | [8][9] |
| Imipenem | 36.36% | Moderate synergy was observed.[8][9] | [8][9] |
Table 3: Synergy of Colistin Combinations against Pseudomonas aeruginosa
| Combination Agent | Synergy Rate (FICI ≤ 0.5) | Key Findings | Reference(s) |
| Rifampicin | Synergy Reported | Synergistic and bactericidal effects have been documented.[10] | [10] |
| Amikacin | Synergy and Additive Effects Detected | Combinations with amikacin showed frequent synergy.[1][11] | [1][11] |
| Ceftazidime | Synergy Reported | Synergistic activity has been observed.[10] | [10] |
Experimental Protocols
Protocol 1: Checkerboard Synergy Assay
The checkerboard assay is a common method to determine the synergistic, additive, indifferent, or antagonistic effects of antibiotic combinations.
1. Materials:
-
96-well microtiter plates
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
CMS and second antibiotic stock solutions
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)
2. Methodology:
-
Prepare Antibiotic Dilutions: Prepare serial twofold dilutions of CMS and the second antibiotic in CAMHB.
-
Plate Setup:
-
Dispense 50 µL of CAMHB into each well of a 96-well plate.
-
Add 50 µL of the second antibiotic in decreasing concentrations along the x-axis.
-
Add 50 µL of CMS in decreasing concentrations down the y-axis. This creates a matrix of antibiotic combinations.
-
-
Inoculation: Dilute the standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL in CAMHB. Add 100 µL of the final inoculum to each well.
-
Incubation: Incubate the plates at 35°C for 16-20 hours.
-
Reading Results: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the antibiotic(s) that completely inhibits visible bacterial growth.
3. Data Analysis: Fractional Inhibitory Concentration Index (FICI) The FICI is calculated to interpret the interaction between the two antibiotics.[12][13][14]
-
FICA = (MIC of drug A in combination) / (MIC of drug A alone)
-
FICB = (MIC of drug B in combination) / (MIC of drug B alone)
-
FICI = FICA + FICB
Interpretation of FICI: [4][12]
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4
-
Antagonism: FICI > 4
Protocol 2: Time-Kill Assay
Time-kill assays provide dynamic information about the bactericidal activity of antibiotic combinations over time.
1. Materials:
-
Sterile culture tubes or flasks
-
CAMHB
-
CMS and second antibiotic stock solutions
-
Bacterial inoculum standardized to 0.5 McFarland
-
Sterile saline (0.85% NaCl)
-
Nutrient agar (B569324) plates
2. Methodology:
-
Inoculum Preparation: Prepare a bacterial suspension in the logarithmic phase of growth, diluted in CAMHB to a starting concentration of ~5 x 10⁵ CFU/mL.
-
Assay Setup: Prepare tubes with CAMHB containing:
-
No antibiotic (growth control)
-
CMS alone (at a specific concentration, e.g., 0.5x, 1x, or 2x MIC)
-
Second antibiotic alone (at a specific concentration)
-
CMS and the second antibiotic in combination
-
-
Incubation: Incubate the tubes at 37°C with shaking.
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), collect aliquots from each tube.
-
Viable Cell Counts: Perform serial tenfold dilutions of the collected aliquots in sterile saline and plate them onto nutrient agar.
-
Incubation and Colony Counting: Incubate the plates at 37°C for 18-24 hours and then count the number of colonies (CFU/mL).
3. Data Analysis: Plot the log₁₀ CFU/mL versus time for each condition.
Interpretation of Time-Kill Curves: [1][15]
-
Synergy: A ≥ 2 log₁₀ decrease in CFU/mL with the combination compared to the most active single agent at 24 hours.
-
Indifference: A < 2 log₁₀ change in CFU/mL with the combination compared to the most active single agent.
-
Antagonism: A ≥ 2 log₁₀ increase in CFU/mL with the combination compared to the most active single agent.
-
Bactericidal activity: A ≥ 3 log₁₀ decrease in CFU/mL from the initial inoculum.
Protocol 3: Etest Synergy Method
The Etest synergy method is a technically simpler agar-based method for assessing synergy.
1. Materials:
-
Mueller-Hinton Agar (MHA) plates
-
CMS and second antibiotic Etest strips
-
Bacterial inoculum standardized to 0.5 McFarland
-
Sterile cotton swabs
2. Methodology:
-
Inoculation: Swab the entire surface of an MHA plate with the standardized bacterial suspension to create a uniform lawn. Allow the plate to dry.
-
Etest Strip Application:
-
Place the Etest strip of the first antibiotic onto the agar surface.
-
Place the Etest strip of the second antibiotic at a 90-degree angle to the first strip, with the intersection at the respective MIC values or at the edge of the inhibition ellipse.
-
-
Incubation: Incubate the plate at 35°C for 16-20 hours.
-
Reading Results: Read the MIC value where the inhibition ellipse intersects the Etest strip.
3. Data Analysis: Fractional Inhibitory Concentration Index (FICI) The FICI is calculated as described for the checkerboard assay, using the MIC values obtained from the Etest strips. The interpretation of the FICI values is the same.
Visualizations
Caption: Mechanism of Colistin Combination Synergy.
Caption: Checkerboard Synergy Testing Workflow.
Caption: Time-Kill Assay Experimental Workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. When Does 2 Plus 2 Equal 5? A Review of Antimicrobial Synergy Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Synergistic activities of colistin combined with other antimicrobial agents against colistin-resistant Acinetobacter baumannii clinical isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Synergistic Activity of Antimicrobial Agents in Combination against Clinical Isolates of Colistin-Resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synergistic antibacterial effects of colistin in combination with aminoglycoside, carbapenems, cephalosporins, fluoroquinolones, tetracyclines, fosfomycin, and piperacillin on multidrug resistant Klebsiella pneumoniae isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synergistic antibacterial effects of colistin in combination with aminoglycoside, carbapenems, cephalosporins, fluoroquinolones, tetracyclines, fosfomycin, and piperacillin on multidrug resistant Klebsiella pneumoniae isolates | PLOS One [journals.plos.org]
- 10. Colistin Update on Its Mechanism of Action and Resistance, Present and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro pharmacodynamic properties of this compound and amikacin against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 13. researchgate.net [researchgate.net]
- 14. Beyond the FIC index: the extended information from fractional inhibitory concentrations (FICs) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Utilizing Colistin Methanesulfonate in Checkerboard Synergy Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to employing colistin (B93849) methanesulfonate (B1217627) (CMS) in checkerboard assays to assess its synergistic interactions with other antimicrobial agents. Due to the unique chemical nature of CMS as a prodrug, careful consideration of its handling and the experimental setup is crucial for obtaining accurate and reproducible results.
Introduction
Colistin, a polymyxin (B74138) antibiotic, is a last-resort treatment for infections caused by multidrug-resistant (MDR) Gram-negative bacteria.[1] However, its use is associated with nephrotoxicity and neurotoxicity.[2] Colistin methanesulfonate (CMS) is an inactive prodrug of colistin that is administered intravenously and is converted in vivo to the active colistin.[3][4][5] Combination therapy, pairing colistin with other antibiotics, is a promising strategy to enhance its efficacy, combat resistance, and potentially reduce the required dose, thereby minimizing toxicity.[1][6] The checkerboard assay is a standard in vitro method to quantify the synergistic, additive, indifferent, or antagonistic effects of antimicrobial combinations.[7][8]
A critical consideration when using CMS in vitro is its chemical instability in aqueous solutions, where it undergoes hydrolysis to form active colistin.[2][9][10] This conversion is dependent on time, temperature, and the composition of the culture medium.[9] This variability can lead to inconsistent Minimum Inhibitory Concentration (MIC) results if not properly managed.[3][9] Therefore, it is imperative to use freshly prepared solutions and standardized procedures. For susceptibility testing, the joint Clinical and Laboratory Standards Institute (CLSI) and European Committee on Antimicrobial Susceptibility Testing (EUCAST) working group recommends using colistin sulfate (B86663) for all in vitro susceptibility testing to ensure the active form of the drug is being evaluated.[3] However, when specifically investigating the synergy of the administered prodrug form, a carefully controlled checkerboard assay with CMS can be performed.
Data Presentation: Summary of Synergy Data
The following tables summarize reported synergistic activity of colistin in combination with other antibiotics against various multidrug-resistant Gram-negative pathogens. Synergy is typically defined by a Fractional Inhibitory Concentration Index (FICI) of ≤ 0.5.[1][7]
| Pathogen | Combination Agent | Synergy Rate (FICI ≤ 0.5) | Key Findings | Reference |
| Acinetobacter baumannii | Vancomycin (B549263) | High (Synergy against 9 of 10 colistin-resistant strains) | Potent in vitro synergy, even against strains with high vancomycin MICs. The combination also showed rapid bactericidal activity. | [1] |
| Acinetobacter baumannii | Rifampin | Variable (Synergy against 4 of 5 colistin-resistant strains in one study; 28% in another) | A frequently studied combination with demonstrated synergistic activity. | [1] |
| Acinetobacter baumannii | Minocycline-Colistin | Synergy against 6.6% of isolates | The best combination in vitro, inhibiting growth in one or more serum-achievable concentration wells in all isolates. | [11] |
| Acinetobacter baumannii | Doripenem-Colistin | Synergy against 5.3% of isolates | A notable combination displaying synergistic effects. | [11] |
| Pseudomonas aeruginosa | Amikacin (B45834) | Synergistic interactions were frequent | Combinations involving amikacin showed more frequent synergy than those with some other agents against isolates from cystic fibrosis patients. | [1] |
| Klebsiella pneumoniae | Meropenem, Tigecycline | Synergism found for colistin-based double combinations | Particularly effective for strains exhibiting high minimal inhibition concentrations against all three antibiotics. | [12] |
Experimental Protocols
Protocol 1: Checkerboard Synergy Assay using this compound
This protocol details the broth microdilution checkerboard method to determine the synergistic activity of CMS in combination with a second antibiotic.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum standardized to ~5 x 10^5 CFU/mL
-
Freshly prepared stock solutions of this compound (CMS) and the second antibiotic (Antibiotic B)
Procedure:
-
Plate Preparation:
-
Dispense 50 µL of CAMHB into all wells of a 96-well plate.[1]
-
Create two-fold serial dilutions of CMS (e.g., from a starting concentration of 64 µg/mL down to 0.125 µg/mL) horizontally across the plate by transferring 50 µL from one well to the next.
-
Create two-fold serial dilutions of Antibiotic B vertically down the plate.[1] This creates a matrix of wells with varying concentrations of both agents.
-
Include control wells:
-
Growth control (CAMHB + inoculum, no antibiotic)
-
Sterility control (CAMHB only)
-
MIC of CMS alone
-
MIC of Antibiotic B alone
-
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) non-selective agar (B569324) plate, suspend 3-5 colonies in sterile saline.
-
Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[3]
-
Dilute the standardized suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.[3]
-
-
Inoculation:
-
Inoculate each well (except the sterility control) with 50 µL of the standardized bacterial suspension. The final volume in each well will be 100 µL.[1]
-
-
Incubation:
-
Incubate the plate in ambient air at 35°C ± 2°C for 16-20 hours.[3]
-
-
Reading Results:
-
The MIC is the lowest concentration of the antibiotic(s) that completely inhibits visible growth.
-
-
Data Analysis (Calculating the FICI):
-
Interpretation of FICI:
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Hydrolysis of inactive CMS to active colistin and its mechanism of action.
References
- 1. benchchem.com [benchchem.com]
- 2. Stability of this compound in Pharmaceutical Products and Solutions for Administration to Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. journals.asm.org [journals.asm.org]
- 5. Combination Regimens with Colistin Sulfate versus Colistin Sulfate Monotherapy in the Treatment of Infections Caused by Carbapenem-Resistant Gram-Negative Bacilli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Colistin combination therapy improves microbiologic cure in critically ill patients with multi-drug resistant gram-negative pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. emerypharma.com [emerypharma.com]
- 8. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 9. benchchem.com [benchchem.com]
- 10. Stability of Colistin and this compound in Aqueous Media and Plasma as Determined by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Three Dimensional Checkerboard Synergy Analysis of Colistin, Meropenem, Tigecycline against Multidrug-Resistant Clinical Klebsiella pneumonia Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antibiotic Synergy (Checkerboard) Testing, Other Bacterial | AMRI [amri.staging.ribbitt.com]
Application Notes and Protocols for Nebulized Colistin Methanesulfonate in Respiratory Infection Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Colistin (B93849), a polymyxin (B74138) antibiotic, has re-emerged as a last-resort treatment for respiratory infections caused by multidrug-resistant (MDR) Gram-negative bacteria, particularly Pseudomonas aeruginosa and Acinetobacter baumannii. Administered as its inactive prodrug, colistin methanesulfonate (B1217627) (CMS), nebulization offers a targeted delivery approach to the lungs, maximizing drug concentration at the site of infection while minimizing systemic toxicity.[1][2] This document provides detailed application notes and experimental protocols for the use of nebulized CMS in preclinical respiratory infection models, designed to assist researchers in evaluating its efficacy and pharmacokinetic/pharmacodynamic (PK/PD) properties.
Key Advantages of Nebulized Colistin
Direct delivery of colistin to the lungs via nebulization results in significantly higher concentrations in the epithelial lining fluid (ELF) and lung tissue compared to intravenous administration.[3] This localized delivery is crucial for overcoming the poor penetration of colistin into the lung parenchyma from the systemic circulation.[2] Preclinical studies have demonstrated the superior efficacy of nebulized colistin in reducing bacterial load and improving outcomes in animal models of pneumonia.[4]
Data Presentation
Table 1: In Vivo Efficacy of Nebulized Colistin in Murine Pneumonia Models
| Animal Model | Bacterial Strain | CMS Dosage (mg/kg) | Administration Route | Key Findings | Reference |
| Neutropenic Mouse | P. aeruginosa ATCC 27853, PAO1, FADDI-PA022 | 2.64 - 23.8 | Intratracheal | fAUC/MIC in both ELF and plasma correlated with antimicrobial effect. Stasis fAUC/MIC targets were 684-1,050 in ELF and 2.15-3.29 in plasma. | [5] |
| Hyperoxic Mouse | Multidrug-resistant P. aeruginosa | Not specified | Intranasal | Intranasal colistin combined with rifampicin (B610482) provided maximum survival protection. | [4][6] |
| Neutropenic Mouse | P. aeruginosa (3 strains) | Varied | Aerosolized | A mechanism-based PK/PD model was developed to optimize dosing regimens. | [1][2][7] |
Table 2: Pharmacokinetic Parameters of Nebulized Colistin in Animal Models
| Animal Model | CMS Dose (mg/kg) | Administration Route | Peak Colistin Conc. in ELF (mg/L) | Peak Colistin Conc. in Plasma (mg/L) | Reference |
| Rat | 15 | Intratracheal Nebulization | Very high (in the order of several mg/ml for CMS) | ~1.0 | [8][9] |
| Rat | 0.35 | Intratracheal Nebulization | Not specified | ~0.05 | [10] |
| Mouse | Not specified | Intratracheal | Substantially higher than after subcutaneous administration | Lower than after subcutaneous administration | [5] |
Experimental Protocols
Protocol 1: Murine Model of Pseudomonas aeruginosa Pneumonia
This protocol details the induction of a lung infection in mice and subsequent treatment with nebulized CMS.
Materials:
-
6-8 week old female BALB/c mice
-
Pseudomonas aeruginosa strain (e.g., ATCC 27853, PAO1, or a clinical isolate)
-
Tryptic Soy Broth (TSB)
-
Sterile saline
-
Cyclophosphamide (B585) (for induction of neutropenia)
-
Anesthetics (e.g., ketamine/xylazine)
-
Colistin Methanesulfonate (CMS)
-
Nebulization system (e.g., vibrating mesh or jet nebulizer)
-
Animal exposure chamber
Procedure:
-
Induction of Neutropenia (Optional): To mimic conditions in immunocompromised patients, administer cyclophosphamide intraperitoneally at 150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection.[11]
-
Bacterial Inoculum Preparation:
-
Culture P. aeruginosa overnight in TSB at 37°C.
-
Dilute the culture in fresh TSB and grow to mid-logarithmic phase.
-
Wash the bacterial cells with sterile saline and resuspend to the desired concentration (e.g., 1-5 x 10^6 CFU/mL).
-
-
Induction of Lung Infection:
-
Anesthetize the mouse.
-
Position the mouse on a surgical board at a 45-degree angle.
-
Intratracheally inoculate 20-50 µL of the bacterial suspension.
-
-
CMS Administration (2 hours post-infection):
-
Prepare the CMS solution in sterile saline at the desired concentration.
-
Place the mice in an exposure chamber connected to the nebulizer.
-
Administer the nebulized CMS for a defined period to deliver the target dose.
-
-
Outcome Assessment (24 hours post-treatment):
-
Euthanize the mice.
-
Aseptically remove the lungs.
-
Homogenize the lungs in sterile saline.
-
Perform serial dilutions and plate on appropriate agar (B569324) to determine the bacterial load (CFU/lung).
-
For histopathology, fix one lung lobe in 10% neutral buffered formalin.
-
Protocol 2: Pharmacokinetic Analysis of Nebulized Colistin
This protocol describes the collection of samples for determining the concentration of colistin in plasma and epithelial lining fluid (ELF).
Materials:
-
Rats (e.g., Sprague-Dawley)
-
Anesthetics
-
Catheters for blood collection
-
CMS
-
Nebulization system
-
Bronchoalveolar lavage (BAL) fluid collection supplies
-
LC-MS/MS for colistin quantification
Procedure:
-
Animal Preparation: Anesthetize the rat and place a catheter for serial blood sampling.
-
CMS Administration: Administer a single dose of nebulized CMS.
-
Sample Collection:
-
Plasma: Collect blood samples at predefined time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes post-dose). Centrifuge to separate plasma and store at -80°C.[11]
-
BAL Fluid (for ELF concentration): At terminal time points (e.g., 0.5, 2, and 4 hours), euthanize separate cohorts of rats. Perform BAL by instilling and retrieving a known volume of sterile saline into the lungs.[11][12]
-
-
Sample Analysis:
-
Determine the concentration of colistin in plasma and BAL fluid using a validated LC-MS/MS method.
-
Calculate the ELF concentration based on the urea (B33335) dilution method.
-
Visualizations
Signaling Pathways
The antibacterial action of colistin and the host's immune response to a Pseudomonas aeruginosa lung infection involve distinct signaling pathways.
References
- 1. Redundant Toll-like receptor signaling in the pulmonary host response to Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Colistin kills bacteria by targeting lipopolysaccharide in the cytoplasmic membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Colistin for lung infection: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Mechanisms of Colistin-Induced Nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Cell cycle arrest in a model of colistin nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Colistin-Induced Nephrotoxicity in Mice Involves the Mitochondrial, Death Receptor, and Endoplasmic Reticulum Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dalspace.library.dal.ca [dalspace.library.dal.ca]
- 9. Colistin kills bacteria by targeting lipopolysaccharide in the cytoplasmic membrane | eLife [elifesciences.org]
- 10. Lycopene Attenuates Colistin-Induced Nephrotoxicity in Mice via Activation of the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
- 12. journals.physiology.org [journals.physiology.org]
Application Notes and Protocols for Colistin Methanesulfonate Administration in Murine Lung Infection Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration of colistin (B93849) methanesulfonate (B1217627) (CMS) in murine models of lung infection. The information is curated from peer-reviewed studies to guide researchers in designing and executing robust preclinical experiments to evaluate the efficacy of inhaled colistin against multidrug-resistant Gram-negative bacteria.
Introduction
Colistin is a last-resort antibiotic for treating respiratory infections caused by multidrug-resistant (MDR) Gram-negative pathogens such as Pseudomonas aeruginosa and Acinetobacter baumannii.[1][2] Administered intravenously as its inactive prodrug, colistin methanesulfonate (CMS), colistin exhibits poor penetration into the lung parenchyma, often failing to achieve therapeutic concentrations in the epithelial lining fluid (ELF).[3] Consequently, direct pulmonary delivery via nebulization or intratracheal administration is a critical therapeutic strategy to maximize drug concentration at the site of infection while minimizing systemic toxicity.[1]
Murine lung infection models are indispensable tools for studying the pharmacokinetics (PK) and pharmacodynamics (PD) of inhaled colistin, allowing for the optimization of dosing regimens.[4][5] Studies consistently show that the ratio of the area under the unbound concentration-time curve to the minimum inhibitory concentration (fAUC/MIC) is the PK/PD index that best predicts the antimicrobial efficacy of colistin in these models.[4][6][7] Furthermore, pulmonary delivery of colistin has demonstrated superior efficacy compared to systemic administration in reducing bacterial load in the lungs.[1][3]
Key Considerations for Experimental Design
Choice of Colistin Salt
Colistin is available as two primary salts: colistin sulfate (B86663) and colistimethate sodium (CMS).[1]
-
Colistin Sulfate: The active form of the drug. It is often used in preclinical models to study the direct effects of the active moiety without the variability of prodrug conversion.[1]
-
This compound (CMS): An inactive prodrug that is hydrolyzed in vivo to the active colistin base.[1][8] CMS is the form used for parenteral administration and is generally preferred for clinical nebulization due to a lower incidence of bronchoconstriction compared to colistin sulfate.[1]
Mouse Model
-
Strain: BALB/c or other common laboratory strains are often used.[9]
-
Immunocompetence: Neutropenic models are frequently employed to study the bactericidal activity of the antibiotic independent of the host immune response.[4][5][6] Neutropenia is typically induced by intraperitoneal injections of cyclophosphamide (B585).
Bacterial Strains
-
Pseudomonas aeruginosa : Commonly used strains include ATCC 27853, PAO1, and various clinical isolates.[4][5][6]
-
Acinetobacter baumannii : Clinical isolates, including carbapenem-resistant (CRAB) and extensively drug-resistant (XDR) strains, are used to model challenging infections.[9][10]
-
Klebsiella pneumoniae : MDR strains are also investigated.[11]
Experimental Protocols
Protocol 1: Neutropenic Murine Lung Infection Model
This protocol is adapted from methodologies used in PK/PD studies of intratracheally delivered colistin against P. aeruginosa.[1][4][5]
Objective: To establish a reproducible lung infection in neutropenic mice for the evaluation of colistin efficacy.
Materials:
-
Female BALB/c mice (6-8 weeks old)
-
Cyclophosphamide
-
Ketamine/Xylazine for anesthesia
-
P. aeruginosa strain (e.g., ATCC 27853, PAO1)
-
Tryptic Soy Broth (TSB) and Agar (TSA)
-
Sterile saline (0.9% NaCl)
-
Insulin syringes
Procedure:
-
Induction of Neutropenia:
-
Administer cyclophosphamide intraperitoneally (IP) at a dose of 150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection. This renders the mice neutropenic for approximately 5 days.
-
-
Preparation of Bacterial Inoculum:
-
Culture P. aeruginosa from frozen stock on TSA plates overnight at 37°C.
-
Inoculate a single colony into TSB and incubate overnight at 37°C with shaking.
-
Subculture the bacteria in fresh TSB to achieve a mid-logarithmic growth phase.
-
Harvest bacteria by centrifugation, wash twice with sterile saline, and resuspend in saline to the desired concentration (e.g., 1-5 x 10^7 CFU/mL). The final inoculum size is typically around 10^6 CFU per mouse.
-
-
Intratracheal Inoculation:
-
Anesthetize the mice (e.g., with ketamine/xylazine IP).
-
Place the mouse in a vertical upright position.
-
Carefully expose the trachea and instill 25-50 µL of the bacterial suspension directly into the trachea using a fine-gauge needle or a specialized microsprayer device.
-
Allow the mouse to recover in a warm cage. The infection is typically established within 2 hours post-inoculation.[6]
-
Protocol 2: Colistin Administration
Objective: To deliver colistin (as CMS or sulfate) directly to the lungs of infected mice.
Materials:
-
Colistin sulfate or Colistimethate Sodium (CMS)
-
Sterile saline for reconstitution
-
Anesthetic agent
-
Penn-Century MicroSprayer or similar aerosolization device
Procedure:
-
Preparation of Colistin Solution:
-
Dissolve colistin sulfate or CMS in sterile saline to the desired concentration. Doses are typically expressed in mg/kg of colistin base activity (CBA).
-
-
Intratracheal Administration (Aerosolization):
-
At 2 hours post-infection, briefly anesthetize the infected mice.[5]
-
Place the mouse on a support in a vertical position.
-
Insert the MicroSprayer device into the trachea.
-
Administer a small volume (typically 25 µL) of the colistin solution directly into the lungs.[8][11]
-
Dosing can be a single administration or fractionated over 24 hours (e.g., every 8, 12, or 24 hours) to investigate the impact of different dosing schedules.[5][11]
-
Protocol 3: Efficacy Assessment
Objective: To determine the effect of colistin treatment on bacterial burden in the lungs.
Materials:
-
Sterile phosphate-buffered saline (PBS)
-
Surgical tools for dissection
-
Tissue homogenizer
-
TSA plates
-
Incubator
Procedure:
-
Sample Collection:
-
At a predetermined time point (e.g., 24 hours post-treatment initiation), humanely euthanize the mice.[7]
-
-
Lung Homogenization:
-
Aseptically remove the lungs and place them in a sterile tube containing a known volume of cold, sterile PBS.
-
Homogenize the lung tissue completely.
-
-
Viable Cell Counting:
-
Prepare serial dilutions of the lung homogenate in sterile PBS.
-
Plate the dilutions onto TSA plates.
-
Incubate the plates overnight at 37°C.
-
Count the colonies on the following day to determine the number of CFU per lung. The limit of detection should be reported.[11]
-
-
Data Analysis:
-
The efficacy of the treatment is expressed as the log10 reduction in CFU/lung compared to untreated control animals at the same time point.
-
Data Presentation
Quantitative Data Summary
The following tables summarize key quantitative data from murine lung infection models investigating colistin administration.
Table 1: Pharmacokinetic/Pharmacodynamic (PK/PD) Targets for Colistin against P. aeruginosa
| PK/PD Index | Infection Model | Effect | Target Value | Reference |
| fAUC/MIC (in ELF) | Neutropenic Mouse Lung | Stasis | 684 - 1,050 | [4][5] |
| fAUC/MIC (in Plasma) | Neutropenic Mouse Lung | Stasis | 2.15 - 3.29 | [4][5] |
| fAUC/MIC (in Plasma) | Neutropenic Mouse Lung | 1-log kill | 12.2 - 16.7 | [7] |
| fAUC/MIC (in Plasma) | Neutropenic Mouse Lung | 2-log kill | 36.9 - 45.9 | [7] |
| fAUC/MIC (in Plasma) | Neutropenic Mouse Thigh | Stasis | 15.6 - 22.8 | [7] |
ELF: Epithelial Lining Fluid; fAUC/MIC: Ratio of the area under the unbound concentration-time profile to the minimum inhibitory concentration.
Table 2: Comparison of Colistin Efficacy by Administration Route
| Administration Route | Dose (mg base/kg) | Pathogen | Bacterial Load Change (log10 CFU/lung) | Key Finding | Reference |
| Intratracheal | 2.64 - 23.8 (daily) | P. aeruginosa | Dose-dependent reduction | Pulmonary delivery is effective | [4][5] |
| Intraperitoneal | 2.64 and 5.28 | P. aeruginosa | No significant reduction | Systemic delivery is ineffective at similar doses | [3] |
| Intravenous | 2.64 | P. aeruginosa | Undetectable colistin in ELF | Poor lung penetration with IV administration | [3] |
| Subcutaneous | 5 - 160 (daily) | P. aeruginosa | Dose-dependent reduction | Higher systemic exposure needed for lung effect | [6][7] |
| Intratracheal | 75,000 U/kg (q8h) | A. baumannii (CRAB) | Significant reduction | 100% survival at 72h | [9] |
| Intraperitoneal | 150,000 U/kg (q8h) | A. baumannii (CRAB) | No significant reduction | 0% survival at 72h | [9] |
Table 3: Efficacy of Intratracheal Colistin Sulfate in A. baumannii Pneumonia Model
| Treatment Group | Dosing Regimen | Survival Rate (72h) | Lung Bacterial Load (log10 CFU) | Reference |
| Control (Saline) | Intratracheal | 0% | ~8.5 | [9] |
| IP Imipenem/Sulbactam | 80/40 mg/kg (q8h) | 10% | ~8.0 | [9] |
| IP Colistin Sulfate | 150,000 U/kg (q8h) | 0% | ~8.5 | [9] |
| IT Colistin Sulfate | 75,000 U/kg (q8h) | 100% | ~2.5 | [9] |
IP: Intraperitoneal; IT: Intratracheal; q8h: every 8 hours
Visualizations
Experimental Workflow and Logic Diagrams
References
- 1. benchchem.com [benchchem.com]
- 2. Colistin Resistance in Acinetobacter baumannii: Molecular Mechanisms and Epidemiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Pharmacokinetics/Pharmacodynamics of Pulmonary Delivery of Colistin against Pseudomonas aeruginosa in a Mouse Lung Infection Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics/Pharmacodynamics of Pulmonary Delivery of Colistin against Pseudomonas aeruginosa in a Mouse Lung Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Elucidation of the pharmacokinetic/pharmacodynamic determinant of colistin activity against Pseudomonas aeruginosa in murine thigh and lung infection models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanism-Based Pharmacokinetic/Pharmacodynamic Modeling of Aerosolized Colistin in a Mouse Lung Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Intratracheal colistin sulfate for BALB/c mice with early pneumonia caused by carbapenem-resistant Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficacy of tigecycline/colistin combination in a pneumonia model caused by extensively drug-resistant Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
Application Notes and Protocols for Time-Kill Assays Using Colistin Methanesulfonate against Pseudomonas aeruginosa
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing time-kill assays with colistin (B93849) methanesulfonate (B1217627) (CMS) against the opportunistic pathogen Pseudomonas aeruginosa. This document includes detailed experimental protocols, data presentation guidelines, and visual representations of the experimental workflow and the mechanism of action of colistin.
Introduction
Colistin, a polymyxin (B74138) antibiotic, is a crucial last-resort therapeutic for treating infections caused by multidrug-resistant Gram-negative bacteria, including Pseudomonas aeruginosa.[1][2] It is often administered as its less toxic prodrug, colistin methanesulfonate (CMS).[1][3] In vitro, CMS is an inactive prodrug that hydrolyzes to the active colistin, and its antimicrobial activity is attributable to the formed colistin.[4][5] Time-kill assays are essential in vitro pharmacodynamic studies that provide insights into the bactericidal or bacteriostatic activity of an antimicrobial agent over time. These assays are critical for understanding the concentration-dependent killing characteristics of colistin and for informing dosing strategies in clinical settings.[6][7][8]
The primary mechanism of colistin's bactericidal action involves an electrostatic interaction with the lipopolysaccharide (LPS) of the outer membrane of Gram-negative bacteria.[2][6][9] This interaction displaces divalent cations (Mg²⁺ and Ca²⁺) that stabilize the LPS, leading to membrane disruption, increased permeability, and eventual cell death.[6][10]
Data Presentation
The results of time-kill assays are typically presented as the change in bacterial viability (log₁₀ CFU/mL) over a specified period (e.g., 24 hours) at various antimicrobial concentrations. The following tables summarize representative data from studies investigating the activity of colistin and CMS against P. aeruginosa.
Table 1: Minimum Inhibitory Concentrations (MICs) of Colistin and this compound against Pseudomonas aeruginosa
| Strain Type | Colistin MIC (mg/L) | This compound MIC (mg/L) | Reference |
| Susceptible Clinical Isolates | 1 - 4 | 4 - 16 | [6][7] |
| Resistant Clinical Isolates | >128 | >128 | [6] |
| ATCC 27853 (Standard Strain) | 4 | 16 | [6] |
Table 2: Representative Time-Kill Assay Results for this compound against Pseudomonas aeruginosa
| CMS Concentration (x MIC) | Time (hours) | Log₁₀ CFU/mL Reduction from Initial Inoculum | Notes | Reference |
| 0.5 | 24 | < 3 | Bacteriostatic effect | [6] |
| 1 | 24 | ≥ 3 | Bactericidal effect | [6] |
| 4 | 24 | ≥ 3 | Rapid bactericidal effect | [6] |
| 16 | 24 | Complete elimination | Concentration-dependent killing | [6][7] |
| 64 | < 1 | Complete elimination | Very rapid killing | [6] |
Note: A bactericidal effect is generally defined as a ≥ 3-log₁₀ (99.9%) reduction in the initial bacterial inoculum.[11]
Experimental Protocols
The following is a detailed protocol for performing a time-kill assay with CMS against P. aeruginosa.
Materials
-
Pseudomonas aeruginosa strain (clinical isolate or reference strain, e.g., ATCC 27853)
-
This compound (CMS) powder
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile saline (0.85% NaCl)
-
Tryptic Soy Agar (B569324) (TSA) or other suitable non-selective agar plates
-
Sterile test tubes or flasks
-
Spectrophotometer
-
Incubator (35 ± 2°C)
-
Micropipettes and sterile tips
-
Spiral plater or manual plating equipment
-
Colony counter
Methodology
1. Inoculum Preparation: a. From a fresh (18-24 hour) culture of P. aeruginosa on a TSA plate, select several colonies and suspend them in sterile saline. b. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. c. Dilute this suspension in CAMHB to achieve a final starting inoculum of approximately 5 x 10⁵ CFU/mL in the assay tubes.[12]
2. Preparation of CMS Solutions: a. Prepare a stock solution of CMS in sterile water. b. Perform serial dilutions to prepare working solutions that will yield the desired final concentrations in the assay tubes (e.g., 0x, 0.5x, 1x, 2x, 4x, 8x, 16x MIC).
3. Assay Setup: a. Dispense the appropriate volume of CAMHB into sterile test tubes. b. Add the corresponding volume of the CMS working solutions to each tube to achieve the target concentrations. c. Include a growth control tube containing only CAMHB and the bacterial inoculum (0x MIC). d. Inoculate all tubes (except for a sterility control) with the prepared bacterial suspension to achieve the final starting density of ~5 x 10⁵ CFU/mL.
4. Incubation and Sampling: a. Incubate all tubes at 35 ± 2°C with shaking (e.g., 150 rpm) to ensure aeration. b. At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot (e.g., 100 µL) from each tube.[11]
5. Bacterial Enumeration: a. Perform serial 10-fold dilutions of the collected samples in sterile saline. b. Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto TSA plates. c. Incubate the plates at 35 ± 2°C for 18-24 hours. d. Count the number of colonies on the plates that yield between 30 and 300 colonies to determine the CFU/mL.
6. Data Analysis: a. Calculate the log₁₀ CFU/mL for each time point and concentration. b. Plot the mean log₁₀ CFU/mL versus time for each CMS concentration and the growth control.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for a time-kill assay of CMS against P. aeruginosa.
Mechanism of Action of Colistin
Caption: Mechanism of colistin action on the bacterial outer membrane.
References
- 1. Utilization of colistin for treatment of multidrug-resistant Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. journals.asm.org [journals.asm.org]
- 4. This compound Is an Inactive Prodrug of Colistin against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. In Vitro Pharmacodynamic Properties of Colistin and this compound against Pseudomonas aeruginosa Isolates from Patients with Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacokinetic/Pharmacodynamic Investigation of Colistin against Pseudomonas aeruginosa Using an In Vitro Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Colistin Update on Its Mechanism of Action and Resistance, Present and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Time-kill assay. [bio-protocol.org]
- 12. A “Time-Kill” Study to Assess the Effect of Colistin on Gram-Negative Strains: An Experimental Study for Developing an Indigenous Microfluidics-Based Antimicrobial Susceptibility Testing Device - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Bacterial Membrane Disruption using Colistin Methanesulfonate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to using colistin (B93849) methanesulfonate (B1217627) (CMS) as a tool to study bacterial membrane disruption. CMS is an inactive prodrug that is converted in vivo and in aqueous environments to the active antibiotic, colistin.[1][2][3][4] This conversion is a critical first step in its mechanism of action, which culminates in the permeabilization of the bacterial cell membrane, making it a valuable compound for investigating membrane integrity and the effects of membrane-active agents.
Mechanism of Action: From Prodrug to Bacterial Lysis
The bactericidal effect of colistin, derived from CMS, is a multi-step process targeting the unique structure of Gram-negative bacterial membranes.
-
Hydrolysis of CMS to Colistin : CMS itself has little to no antibacterial activity.[1][4] In aqueous solutions, such as microbiological media, it undergoes hydrolysis to release the active, polycationic colistin molecule.[1][4][5] This conversion is a prerequisite for its antibacterial effect.[1][4]
-
Electrostatic Interaction : The positively charged colistin molecule is electrostatically attracted to the negatively charged phosphate (B84403) groups of the lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria.[1][6][7]
-
Divalent Cation Displacement : Colistin competitively displaces divalent cations like magnesium (Mg²⁺) and calcium (Ca²⁺) that stabilize the LPS layer.[1][6][7] This displacement weakens the outer membrane.
-
Outer and Inner Membrane Disruption : The hydrophobic regions of colistin then insert into the membrane, leading to a detergent-like effect that disrupts the integrity of both the outer and inner bacterial membranes.[1][6][7] This disruption leads to increased permeability.[7]
-
Leakage of Cellular Contents : The compromised membrane integrity results in the leakage of essential intracellular components, such as ions and nucleic acids, ultimately leading to cell death.[1][7]
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Colistin Update on Its Mechanism of Action and Resistance, Present and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
Troubleshooting & Optimization
Preventing colistin methanesulfonate hydrolysis in experimental setups
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling of colistin (B93849) methanesulfonate (B1217627) (CMS) to prevent its hydrolysis into colistin during experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is colistin methanesulfonate (CMS) and why is its hydrolysis a concern in experiments?
A1: this compound (CMS) is an inactive prodrug of colistin, a potent antibiotic against multidrug-resistant Gram-negative bacteria.[1][2][3] In aqueous solutions, CMS undergoes hydrolysis to release the active, but more toxic, colistin.[3][4][5] Uncontrolled hydrolysis in experimental setups can lead to inaccurate and irreproducible results, as the observed antimicrobial activity is primarily due to the formed colistin.[2][6] This can compromise studies on pharmacokinetics, pharmacodynamics, and in vitro susceptibility testing.[1][7]
Q2: What are the primary factors that influence the rate of CMS hydrolysis?
A2: The hydrolysis of CMS to colistin is significantly influenced by several factors:
-
Temperature: Higher temperatures accelerate the rate of hydrolysis.[2][4][5]
-
Concentration: CMS is more stable at higher concentrations.[2][4][5] Dilute solutions are more prone to rapid hydrolysis.[4][5]
-
pH: Hydrolysis is more rapid at physiological pH (7.4) compared to more acidic conditions.[2]
-
Aqueous Medium: The composition of the solution plays a role. For instance, colistin is stable in water but degrades more rapidly in phosphate (B84403) buffer and human plasma at 37°C.[2][7][8]
Q3: How should I prepare and store CMS stock solutions to minimize hydrolysis?
A3: To ensure the stability of your CMS stock solutions, follow these guidelines:
-
High Concentration: Prepare a highly concentrated stock solution (e.g., 10-200 mg/mL) in sterile, nuclease-free water.[2][4] A concentration of 200 mg/mL has been shown to be stable for at least 7 days at 4°C and 25°C with minimal colistin formation.[2][4]
-
Low Temperature Storage: For short-term storage (up to 2 days), 4°C is recommended.[7] For long-term storage, aliquots should be kept at -20°C or -80°C to minimize hydrolysis.[2][9]
-
Aliquotting: Aliquot the stock solution into single-use tubes to avoid repeated freeze-thaw cycles.[2]
Q4: For my experiment, I need to use a dilute working solution of CMS. How can I minimize hydrolysis in this case?
A4: When preparing dilute working solutions, it is crucial to prepare them fresh for each experiment to minimize the impact of hydrolysis.[8] Thaw a single aliquot of the high-concentration stock solution at room temperature or on ice immediately before use.[2] Dilute the stock solution to the desired final concentration in your experimental medium just prior to starting the experiment.
Q5: Can I use pre-made CMS solutions for my experiments?
A5: It is generally recommended to prepare CMS solutions fresh.[8] If using pre-made solutions, it is essential to know the storage conditions and age of the solution, as significant hydrolysis may have already occurred. For instance, CMS in infusion solutions at 4 mg/mL shows faster hydrolysis at 25°C compared to 4°C.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or higher-than-expected antimicrobial activity in vitro. | Uncontrolled hydrolysis of CMS to active colistin. | Prepare CMS working solutions fresh immediately before each experiment from a properly stored high-concentration stock. Ensure all solutions are kept at low temperatures (e.g., on ice) until use. |
| Variability between experimental replicates. | Different rates of CMS hydrolysis due to slight variations in incubation time or temperature before the experiment starts. | Standardize the preparation of working solutions precisely. Ensure all replicates are prepared and used within the same timeframe. Pre-chill all buffers and media. |
| Precipitate forms in the CMS stock solution upon thawing. | This is not a commonly reported issue, but could be related to the specific lot of CMS powder or the water quality. | Visually inspect the solution after gentle vortexing. If a precipitate remains, it is advisable to prepare a fresh stock solution. Consider filtering the stock solution through a 0.22 µm filter after preparation.[2] |
| Difficulty dissolving CMS powder. | CMS is generally readily soluble in water.[2] | Use sterile, nuclease-free water and ensure complete dissolution by gentle vortexing.[2] Avoid vigorous shaking. |
Quantitative Data on CMS Hydrolysis
The rate of CMS hydrolysis to colistin is dependent on concentration, temperature, and the aqueous medium. The following tables summarize key findings from the literature.
Table 1: Stability of CMS Solutions at Different Temperatures
| CMS Concentration | Medium | Temperature | % Colistin Formed | Time | Reference |
| 200 mg/mL | Water for Injection | 4°C | <0.1% | 7 days | [4] |
| 200 mg/mL | Water for Injection | 25°C | <0.1% | 7 days | [4] |
| 77.5 mg/mL | Solution for Inhalation | 4°C | <0.1% | 12 months | [4][5] |
| 77.5 mg/mL | Solution for Inhalation | 25°C | <0.1% | 12 months | [4][5] |
| 4 mg/mL | 5% Glucose or 0.9% Saline | 4°C | <0.3% | 48 hours | [4][5] |
| 4 mg/mL | 5% Glucose or 0.9% Saline | 25°C | <4% | 48 hours | [4][5] |
| 0.1 mg/mL | Water | 37°C | Rapid formation | 24-48 hours | [7] |
| 2 mg/L | Human Plasma | -20°C | ~20% (from ~0.4 mg/L) | 2 months | [9] |
| 2 mg/L & 30 mg/L | Human Plasma | -70°C / -80°C | No quantifiable colistin | 4 months | [9] |
Table 2: Stability of Colistin in Different Media
| Medium | Temperature | Stability | Time | Reference |
| Water | 4°C | Stable | 60 days | [7][8] |
| Water | 37°C | Stable | 120 hours | [7][8] |
| Isotonic Phosphate Buffer (pH 7.4) | 37°C | Degradation observed | - | [7][8] |
| Human Plasma | 37°C | Degradation observed | - | [7][8] |
Experimental Protocols
Protocol 1: Preparation of High-Concentration CMS Stock Solution
-
Accurately weigh the desired amount of this compound sodium salt powder.
-
Reconstitute the powder in a minimal volume of sterile, nuclease-free water to achieve a high concentration (e.g., 200 mg/mL).[2][4]
-
Ensure complete dissolution by gentle vortexing. Avoid vigorous shaking.[2]
-
(Optional but recommended) Sterilize the stock solution by filtering through a 0.22 µm syringe filter.[2]
-
Aliquot the stock solution into sterile, single-use polypropylene (B1209903) tubes.
-
Store the aliquots at -80°C for long-term storage.
Protocol 2: Quantification of CMS Hydrolysis by HPLC
This protocol provides a general framework. Specific parameters such as the column, mobile phase, and gradient may need to be optimized based on the available instrumentation and specific experimental needs. The principle is to measure the amount of colistin formed from CMS over time.
-
Sample Preparation:
-
Prepare a CMS solution in the desired aqueous medium (e.g., water, buffer, plasma) at a specific concentration.
-
Incubate the solution at the desired temperature (e.g., 37°C).
-
At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot of the sample.
-
Immediately stop the hydrolysis reaction by freezing the sample at -80°C.[4]
-
-
HPLC Analysis of Colistin:
-
Use a validated HPLC method for the quantification of colistin. Several methods exist, often involving reversed-phase chromatography.[7][10]
-
A common approach involves pre-column derivatization of colistin with an agent like 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) to allow for fluorescence detection, which provides high sensitivity.[1]
-
Example HPLC System:
-
Column: C18 reverse-phase column (e.g., Waters XBridge C18).[1]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing an ion-pairing agent like 0.1% formic acid.[1][11]
-
Detection: Fluorescence detector (e.g., excitation at 260 nm and emission at 315 nm for FMOC derivatives) or a mass spectrometer (LC-MS/MS).[12]
-
-
-
Quantification:
-
Prepare a standard curve of known colistin concentrations.
-
Analyze the experimental samples and determine the concentration of formed colistin by comparing the peak areas to the standard curve.
-
The percentage of CMS hydrolysis can be calculated based on the initial molar concentration of CMS.
-
Visualizations
Caption: Workflow for the preparation and handling of CMS solutions.
Caption: Factors influencing the hydrolysis of CMS to colistin.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Stability of this compound in Pharmaceutical Products and Solutions for Administration to Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journals.asm.org [journals.asm.org]
- 7. Stability of colistin and this compound in aqueous media and plasma as determined by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Evaluating the stability of colistin and colistin methanesulphonate in human plasma under different conditions of storage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. klinickafarmakologie.cz [klinickafarmakologie.cz]
- 12. Preliminary Method for Direct Quantification of this compound by Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Stability of colistin methanesulfonate solution at different temperatures and pH
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of colistin (B93849) methanesulfonate (B1217627) (CMS) solutions. Find answers to frequently asked questions and troubleshooting advice for your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the stability of a CMS solution?
A1: The stability of a colistin methanesulfonate (CMS) solution is primarily influenced by temperature, pH, and concentration.[1][2] CMS, a prodrug, hydrolyzes in aqueous solutions to form the active, but more toxic, colistin.[2][3][4][5] This conversion is accelerated at higher temperatures and physiological pH.[1][6]
Q2: How does temperature affect the stability of CMS solutions?
A2: CMS is significantly more stable at lower temperatures. Hydrolysis to colistin is faster at room temperature (25°C) and body temperature (37°C) compared to refrigerated conditions (4°C).[1][2][3][4][5] For long-term storage, temperatures of -20°C or -80°C are recommended to minimize degradation.[1][7] For instance, in a study, CMS in a 4 mg/mL infusion solution showed less than 0.3% conversion to colistin after 48 hours at 4°C, whereas at 25°C, the conversion was less than 4%.[2][3][4][5]
Q3: What is the effect of pH on CMS solution stability?
A3: The rate of CMS hydrolysis to colistin is pH-dependent. The conversion is accelerated under acidic conditions and is also significant at physiological pH (7.4).[1][8] Colistin itself is more stable in water (pH between 5.63 and 5.98) than in phosphate (B84403) buffer at pH 7.4.[9]
Q4: Does the concentration of the CMS solution impact its stability?
A4: Yes, higher concentrations of CMS in a solution generally exhibit greater stability.[1][3][10] This is thought to be due to the formation of micelles or colloidal aggregates at concentrations above a critical point, which protects CMS molecules from hydrolysis.[1] For example, a 200 mg/mL reconstituted CMS solution was stable for at least 7 days at both 4°C and 25°C with minimal colistin formation.[1][2][3][4]
Q5: How stable is CMS in different types of media, such as water, buffer, and plasma?
A5: CMS is readily soluble in water.[1] The active form, colistin, is also stable in water but degrades more rapidly in phosphate buffer and human plasma at 37°C.[1][6][9][11] In water, phosphate buffer, and plasma, there is a rapid formation of colistin from CMS within 24 to 48 hours at 37°C.[9][11]
Troubleshooting Guide
Issue: Inconsistent Minimum Inhibitory Concentration (MIC) results in antimicrobial susceptibility testing.
-
Possible Cause: This is often due to the instability of CMS and its variable conversion to active colistin during the incubation period (typically 16-20 hours).[12] The rate of hydrolysis is influenced by the specific components of the testing medium, time, temperature, and pH.[12]
-
Troubleshooting Steps:
-
Standardize Inoculum: Use a consistent inoculum density to ensure uniform growth kinetics.
-
Consistent CMS Source: Use CMS from the same manufacturer and lot number for comparative experiments, as stability can vary.[12]
-
Precise Incubation Conditions: Use a calibrated incubator to maintain a constant temperature, as minor fluctuations can alter hydrolysis rates.[12]
-
Fresh Solutions: Always prepare fresh working solutions of CMS for each experiment. Do not use previously prepared and stored solutions.[12]
-
Issue: Observing rapid degradation of CMS in your experimental setup.
-
Possible Cause: The experimental conditions, particularly temperature and pH, may be promoting the rapid hydrolysis of CMS to colistin.
-
Troubleshooting Steps:
-
Temperature Control: If possible, conduct short-term experiments at lower temperatures (e.g., on ice) to minimize hydrolysis. For longer experiments, consider the stability data at the intended temperature.
-
pH Management: Be aware of the pH of your solution. If the experimental design allows, a slightly more acidic pH may slow down degradation compared to physiological pH.
-
High Concentration Stock: Prepare a high-concentration stock solution of CMS in sterile water and dilute it to the final working concentration immediately before use.
-
Data Summary
Table 1: Stability of this compound (CMS) Solutions at Different Temperatures and Concentrations.
| CMS Concentration | Storage Medium | Temperature | Duration | Percent Colistin Formed | Reference |
| 200 mg/mL | Water for Injection | 4°C | 7 days | < 0.1% | [2][3][4] |
| 200 mg/mL | Water for Injection | 25°C | 7 days | < 0.1% | [2][3][4] |
| 77.5 mg/mL | Inhalation Solution | 4°C | 12 months | < 0.1% | [2][3][4] |
| 77.5 mg/mL | Inhalation Solution | 25°C | 12 months | < 0.1% | [2][3][4] |
| 4 mg/mL | 5% Glucose or 0.9% Saline | 4°C | 48 hours | 0.3% | [2][3][4][5] |
| 4 mg/mL | 5% Glucose or 0.9% Saline | 25°C | 48 hours | < 4% | [2][3][4][5] |
| 2 mg/L | Human Plasma | -20°C | 2 months | ~20% (from ~0.4 mg/L colistin) | [7] |
| 2 mg/L | Human Plasma | -80°C | 4 months | No quantifiable colistin | [7] |
| 30 mg/L | Human Plasma | -80°C | 4 months | No quantifiable colistin | [7] |
Table 2: Stability of Colistin in Various Media at 37°C.
| Medium | Duration | Percent Remaining (Colistin A) | Percent Remaining (Colistin B) | Reference |
| Water | 120 hours | ~100% | ~100% | [9] |
| Isotonic Phosphate Buffer (pH 7.4) | 120 hours | ~70% | ~85% | [9] |
| Human Plasma | 120 hours | ~60% | ~75% | [9] |
Experimental Protocols
Protocol 1: Preparation of CMS Stock Solution
This protocol describes the preparation of a concentrated CMS stock solution to minimize degradation during storage.
-
Materials:
-
This compound sodium salt powder
-
Sterile, nuclease-free water
-
-
Procedure:
-
Accurately weigh the desired amount of CMS powder.
-
Reconstitute the powder in a minimal volume of sterile water to achieve a high concentration (e.g., 200 mg/mL).[1]
-
Ensure complete dissolution by gentle vortexing. Avoid vigorous shaking.
-
Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.
-
Aliquot the stock solution into sterile, single-use tubes to prevent repeated freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C for long-term storage. For short-term storage (up to 7 days), 4°C can be used for high-concentration solutions.[2][3][4]
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis of Colistin Formation
This protocol outlines a general method for quantifying the amount of colistin formed from the hydrolysis of CMS.
-
Sample Preparation:
-
At specified time points, collect samples from the CMS solution.
-
If the samples contain plasma, perform a protein precipitation step (e.g., with acetonitrile (B52724) or perchloric acid) and centrifuge to obtain a clear supernatant.
-
For broth samples, centrifuge to remove bacterial cells and filter the supernatant.[12]
-
-
Chromatographic Separation:
-
Detection:
-
Colistin can be detected by UV absorbance (e.g., at 210 nm).[6]
-
For enhanced sensitivity and specificity, fluorescence detection after post-column derivatization with o-phthalaldehyde (B127526) or mass spectrometry (LC-MS/MS) can be used.[12]
-
-
Quantification:
-
Prepare a standard curve using known concentrations of colistin sulfate.
-
Determine the concentration of colistin in the experimental samples by comparing their peak areas to the standard curve.[12]
-
Visualizations
Caption: Workflow for CMS Solution Preparation and Stability Assessment.
Caption: Factors Influencing CMS Hydrolysis and its Consequences.
References
- 1. benchchem.com [benchchem.com]
- 2. Stability of this compound in Pharmaceutical Products and Solutions for Administration to Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. Stability of this compound in pharmaceutical products and solutions for administration to patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Evaluating the stability of colistin and colistin methanesulphonate in human plasma under different conditions of storage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Stability of Colistin and this compound in Aqueous Media and Plasma as Determined by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Challenges of Colistin Use in ICU and Therapeutic Drug Monitoring: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stability of colistin and this compound in aqueous media and plasma as determined by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
How to store colistin methanesulfonate stock solutions to maintain potency
This technical support center provides guidance on the proper storage and handling of colistin (B93849) methanesulfonate (B1217627) (CMS) stock solutions to ensure the potency and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting colistin methanesulfonate (CMS) powder?
A1: CMS powder should be reconstituted in sterile, nuclease-free water.[1] CMS is readily soluble in water.[1]
Q2: What is the primary cause of potency loss in CMS stock solutions?
A2: The primary cause of potency loss is the hydrolysis of CMS, an inactive prodrug, into its active and more toxic form, colistin.[2][3] This conversion is spontaneous in aqueous solutions and is influenced by temperature, concentration, and pH.[1][4]
Q3: How should I store my high-concentration CMS stock solution for long-term use?
A3: For long-term storage, it is recommended to store aliquots of your high-concentration CMS stock solution at -20°C or -80°C to minimize hydrolysis.[1] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[1]
Q4: Can I store my reconstituted CMS solution at room temperature?
A4: While some studies show that high-concentration CMS solutions (e.g., 200 mg/mL) are stable for up to 7 days at 25°C with minimal conversion to colistin, it is generally recommended to use freshly prepared solutions or store them at lower temperatures to ensure maximum potency and minimize the formation of the more toxic colistin.[2][3]
Q5: Why is it important to use a high concentration for the stock solution?
A5: Higher concentrations of CMS in solution exhibit greater stability.[1] This is thought to be due to the formation of micelles that protect the CMS molecules from hydrolysis.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent results in antimicrobial susceptibility testing (AST). | Degradation of CMS to colistin in working solutions. | Prepare fresh working solutions from a frozen, high-concentration stock solution for each experiment. Ensure the stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. |
| Binding of colistin to plasticware. | While not recommended for routine testing, be aware that the active colistin can bind to polystyrene surfaces. The reference method for susceptibility testing, broth microdilution, is designed to minimize this effect. | |
| Observed toxicity in cell-based assays is higher than expected. | Significant conversion of CMS to the more toxic colistin in the stock or working solution. | Verify the storage conditions and age of your CMS stock solution. Prepare fresh solutions and consider quantifying the amount of free colistin in your stock if toxicity is a persistent issue. Colder storage temperatures are recommended to minimize spontaneous hydrolysis.[5] |
| Precipitate forms in the stock solution upon thawing. | The concentration of the stock solution may be too high, or the solution was not properly dissolved initially. | Ensure the CMS powder is fully dissolved during reconstitution by gentle vortexing.[1] If a precipitate is observed, warm the solution gently and vortex to redissolve before use. If it does not redissolve, it is best to prepare a fresh stock solution. |
Data on CMS Stability
The stability of CMS solutions is critically dependent on temperature and concentration. The following table summarizes the percentage of colistin formed from the hydrolysis of CMS under various storage conditions. Lower percentages of colistin indicate greater stability of the CMS solution.
| Concentration of CMS | Solvent | Storage Temperature | Duration | Colistin Formed (%) |
| 200 mg/mL | Water | 4°C | 7 days | <0.1% |
| 200 mg/mL | Water | 25°C | 7 days | <0.1% |
| 77.5 mg/mL | Inhalation Solution | 4°C | 12 months | <0.1% |
| 77.5 mg/mL | Inhalation Solution | 25°C | 12 months | <0.1% |
| 4 mg/mL | 5% Glucose Solution | 4°C | 48 hours | 0.3% |
| 4 mg/mL | 5% Glucose Solution | 25°C | 48 hours | <4% |
| 4 mg/mL | 0.9% Saline Solution | 4°C | 48 hours | 0.3% |
| 4 mg/mL | 0.9% Saline Solution | 25°C | 48 hours | <4% |
| 0.1 mg/mL | Water | 4°C | 2 days | No formation |
| 0.1 mg/mL | Water | 37°C | 48 hours | ~60-63% |
| 0.1 mg/mL | Water | 37°C | 72 hours | ~80% |
Data compiled from multiple sources.[2][3][5][6]
Experimental Protocols
Preparation of High-Concentration CMS Stock Solution
This protocol describes the preparation of a concentrated CMS stock solution that can be stored for extended periods with minimal degradation.
Materials:
-
This compound sodium salt powder
-
Sterile, nuclease-free water
-
Sterile conical tubes or vials
-
0.22 µm syringe filter
Procedure:
-
Accurately weigh the desired amount of CMS powder.
-
Reconstitute the powder in a minimal volume of sterile water to achieve a high concentration (e.g., 200 mg/mL). A concentration of 200 mg/mL has been shown to be stable for at least 7 days at both 4°C and 25°C with minimal formation of colistin.[2][3]
-
Ensure complete dissolution by gentle vortexing. Avoid vigorous shaking to prevent frothing.[1]
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Aliquot the sterile stock solution into single-use, sterile tubes.
-
For long-term storage, immediately freeze the aliquots at -20°C or -80°C. For short-term storage (up to 7 days for high concentrations), solutions can be stored at 2-8°C.[2][3]
Broth Microdilution (BMD) for Minimum Inhibitory Concentration (MIC) Testing
This is the internationally recognized reference method for colistin susceptibility testing.[7]
Materials:
-
CMS working solution (prepared fresh from a frozen stock)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
Procedure:
-
Prepare serial two-fold dilutions of the CMS working solution in CAMHB directly in the 96-well microtiter plate.
-
Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard. This should be further diluted in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add 50 µL of the standardized bacterial suspension to each well, resulting in a final volume of 100 µL per well.
-
Include a growth control well (broth and inoculum, no CMS) and a sterility control well (broth only).
-
Incubate the plates in ambient air at 35°C ± 2°C for 16-20 hours.
-
The MIC is the lowest concentration of CMS that completely inhibits visible bacterial growth.
Visual Guides
References
- 1. benchchem.com [benchchem.com]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Stability of Colistin and this compound in Aqueous Media and Plasma as Determined by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stability of colistin and this compound in aqueous media and plasma as determined by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Inconsistent MIC results with colistin methanesulfonate what to do
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering inconsistent Minimum Inhibitory Concentration (MIC) results with colistin (B93849) methanesulfonate (B1217627) (CMS).
Troubleshooting Guide
This guide addresses specific issues that may arise during colistin susceptibility testing, leading to inconsistent or unreliable MIC values.
Question: Why are my colistin MIC results for the same isolate variable across different experiments?
Answer:
Inconsistent colistin MIC results can stem from several factors related to the unique properties of the colistin molecule and the testing methodology. Here are the primary reasons and troubleshooting steps:
-
Use of Colistin Methanesulfonate (CMS) instead of Colistin Sulfate (B86663): CMS is an inactive prodrug that hydrolyzes to the active colistin form in aqueous solutions.[1][2][3] This conversion is often incomplete and variable during the standard incubation period for MIC testing, leading to falsely high or inconsistent MIC values.[2]
-
Adherence to Plastics: Colistin is a cationic molecule that readily adheres to the polystyrene surfaces of standard 96-well microtiter plates.[4][5][6] This binding can reduce the effective concentration of colistin in the broth, leading to erroneously higher MIC values.
-
Solution: While the addition of surfactants like Polysorbate-80 (Tween 80) can mitigate this issue, it is not recommended by CLSI or EUCAST as it may have its own antibacterial activity or act synergistically with colistin.[4] The current recommendation is to use the standardized broth microdilution (BMD) method without additives and be aware of this potential for variability.[6]
-
-
Inappropriate Testing Method: Methods other than broth microdilution are not reliable for colistin susceptibility testing.
-
Disk Diffusion: Colistin is a large molecule and diffuses poorly in agar (B569324), leading to inaccurate zone sizes.[4][7]
-
Gradient Diffusion (e.g., E-test): These methods are also considered unreliable and are associated with a high rate of errors, often underestimating the true MIC.[4][7][8]
-
Solution: The joint Clinical and Laboratory Standards Institute (CLSI) and European Committee on Antimicrobial Susceptibility Testing (EUCAST) working group recommends broth microdilution (BMD) as the sole reference method for determining colistin MICs.[1][2][4]
-
-
Medium Composition: The concentration of divalent cations (Ca²⁺ and Mg²⁺) in the Mueller-Hinton Broth can influence colistin activity.[9]
-
Inoculum Preparation: Variations in the final inoculum concentration can affect MIC results.
Below is a logical workflow for troubleshooting inconsistent colistin MIC results.
Question: My susceptible quality control (QC) strain is showing a high MIC value.
Answer:
When a typically susceptible QC strain, such as E. coli ATCC 25922 or P. aeruginosa ATCC 27853, produces an unexpectedly high MIC, it usually points to a technical error in the experimental setup.
-
Procedural Error: This is the most common cause. Carefully review every step of the protocol, including drug dilution calculations, inoculum preparation, and incubation conditions.[2]
-
Solution: Rerun the test with freshly prepared reagents and a new inoculum.
-
-
Reagent Degradation: The colistin sulfate stock solution may have degraded over time, especially with repeated freeze-thaw cycles.[1]
-
Solution: Prepare a fresh stock solution of colistin sulfate from powder.
-
-
Contamination: The QC strain culture may be contaminated with a resistant organism.
-
Solution: Streak the QC strain onto an agar plate to check for purity and start a new culture from a fresh stock.
-
Frequently Asked Questions (FAQs)
Q1: What is the difference between this compound (CMS) and colistin sulfate, and which one should I use for MIC testing?
A1: this compound (CMS) is an inactive prodrug of colistin.[2] It is administered to patients because it is less toxic than the active form.[2] In an aqueous solution, such as testing media or in the body, CMS undergoes hydrolysis to release the active, cationic colistin molecule.[1][2][3] This conversion is a prerequisite for antibacterial activity.[2] Because the rate of this conversion in vitro is variable and can be incomplete during the incubation period, using CMS for susceptibility testing can lead to falsely high or inconsistent MIC values.[2] Therefore, colistin sulfate should be used for all in vitro susceptibility testing to ensure that the active form of the drug is being evaluated.[2][4]
Q2: What is the recommended standard method for colistin susceptibility testing?
A2: The joint Clinical and Laboratory Standards Institute (CLSI) and European Committee on Antimicrobial Susceptibility Testing (EUCAST) working group recommends broth microdilution (BMD) as the sole reference method for determining colistin MICs.[1][2][4] This method, performed according to ISO 20776 standards, provides the most reliable and reproducible results.[2]
Q3: Why are disk diffusion and gradient diffusion (e.g., E-test) methods not recommended for colistin?
A3: Disk diffusion and gradient diffusion methods are unreliable for colistin susceptibility testing and are not recommended by CLSI or EUCAST.[2] This is due to several factors:
-
Poor Diffusion: Colistin is a large polypeptide molecule that diffuses poorly and slowly into agar.[2][4] This leads to smaller-than-expected inhibition zones that do not accurately correlate with the MIC.
-
High Error Rates: These methods are associated with unacceptably high rates of "very major errors" (VMEs), where a truly resistant isolate is falsely reported as susceptible.[4][8]
Q4: How does colistin kill bacteria?
A4: Colistin exerts its antibacterial effect on Gram-negative bacteria through a multi-step process. The positively charged colistin molecule interacts with the negatively charged lipid A component of the lipopolysaccharide (LPS) in the outer membrane. This interaction displaces divalent cations (Ca²⁺ and Mg²⁺) that normally stabilize the LPS, leading to destabilization and increased permeability of the outer membrane. This allows colistin to then interact with the cytoplasmic membrane, causing it to rupture, which leads to cell lysis and death.[4][11]
The diagram below illustrates the conversion of the inactive prodrug CMS to active colistin and its subsequent mechanism of action on the bacterial cell.
Data Summary
The following tables summarize key quantitative data for colistin MIC testing.
Table 1: Clinical Breakpoints for Colistin against Pseudomonas aeruginosa
| Organization | Susceptible (S) | Intermediate (I) | Resistant (R) |
| CLSI | - | ≤ 2 µg/mL | ≥ 4 µg/mL |
| EUCAST | ≤ 4 µg/mL | - | > 4 µg/mL |
| Data sourced from CLSI M100 and EUCAST breakpoint tables.[1] |
Table 2: Quality Control Ranges for Colistin MIC Testing
| QC Strain | MIC Range (µg/mL) |
| P. aeruginosa ATCC® 27853™ | 0.5 - 4 |
| E. coli NCTC 13846 (mcr-1 positive) | 4 - 8 |
| Data sourced from CLSI and EUCAST guidelines.[1][4] |
Experimental Protocols
Broth Microdilution (BMD) for Colistin MIC Testing (Reference Method)
This protocol is based on the recommendations from CLSI and EUCAST.
-
Preparation of Colistin Sulfate Stock Solution:
-
Prepare a stock solution of colistin sulfate at a concentration of 1280 µg/mL in sterile distilled water.
-
Aseptically sterilize the stock solution by filtration through a 0.22 µm filter.
-
Aliquots of the stock solution can be stored at -70°C for up to six months. Avoid repeated freeze-thaw cycles.[1]
-
-
Preparation of Microtiter Plates:
-
Perform serial two-fold dilutions of the colistin stock solution in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve final concentrations typically ranging from 0.125 µg/mL to 64 µg/mL in the 96-well microtiter plate.
-
The final volume in each well after adding the inoculum should be 100 µL.
-
Include a growth control well (containing 100 µL of CAMHB without colistin) and a sterility control well (containing 100 µL of uninoculated CAMHB).[1]
-
-
Inoculum Preparation:
-
From a fresh (18-24 hours) culture on a non-selective agar plate, select 3-5 isolated colonies.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[1]
-
Within 15 minutes of preparation, dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[1]
-
-
Inoculation of Microtiter Plates:
-
Add 50 µL of the final bacterial inoculum to each well (except the sterility control well), resulting in a final volume of 100 µL per well.[1]
-
-
Incubation:
-
Reading and Interpreting Results:
-
Following incubation, visually inspect the microtiter plates. The MIC is the lowest concentration of colistin that completely inhibits visible bacterial growth.
-
The growth control well should show distinct turbidity, and the sterility control well should remain clear.
-
The MIC of the QC strain must fall within the acceptable range. If the QC result is out of range, the test results for the clinical isolates are considered invalid.[1]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound Is an Inactive Prodrug of Colistin against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Challenges, Issues and Warnings from CLSI and EUCAST Working Group on Polymyxin Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Colistin MIC Variability by Method for Contemporary Clinical Isolates of Multidrug-Resistant Gram-Negative Bacilli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Is Colistin Susceptibility Testing Finally on the Right Track? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mjima.org [mjima.org]
- 8. Colistin MIC variability by method for contemporary clinical isolates of multidrug-resistant Gram-negative bacilli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Effect of Different Media on the Bactericidal Activity of Colistin and on the Synergistic Combination With Azidothymidine Against mcr-1-Positive Colistin-Resistant Escherichia coli [frontiersin.org]
- 10. pagepressjournals.org [pagepressjournals.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Adsorption of Colistin to Plastic Labware
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with colistin (B93849) adsorption to plastic labware during experiments.
Frequently Asked Questions (FAQs)
Q1: Why does my colistin solution lose potency during experiments?
A1: Colistin, a polycationic peptide, readily binds to negatively charged surfaces.[1] Standard laboratory plastics, such as polystyrene, often carry a negative surface charge, leading to significant adsorption of colistin. This binding reduces the effective concentration of colistin in your solution, which can result in inaccurate experimental outcomes, especially in antimicrobial susceptibility tests like Minimum Inhibitory Concentration (MIC) assays.[1]
Q2: Which types of plastic labware are most problematic for colistin solutions?
A2: Polystyrene is the most problematic material, exhibiting extensive colistin binding. Studies have shown that the measured starting concentrations in some polystyrene microplates can be below the lower limit of quantification.[2][3] After 24 hours, colistin concentrations in polystyrene tubes can be as low as 8% of the expected value.[2][3][4] While polypropylene (B1209903) also binds colistin, it is generally to a lesser extent than polystyrene. To minimize this issue, low-protein-binding polypropylene is the recommended material.[2][3][5]
Q3: How does colistin adsorption affect my Minimum Inhibitory Concentration (MIC) results?
A3: The adsorption of colistin to plastic labware, particularly the polystyrene microplates used in broth microdilution (BMD) assays, lowers the available antibiotic concentration.[1] This can lead to falsely elevated MIC values, potentially causing a susceptible bacterial isolate to be misclassified as resistant.[1] This discrepancy can have significant consequences for clinical interpretations and the development of new drugs.[1]
Q4: Can additives prevent colistin from binding to plastic?
A4: Yes, certain additives can reduce colistin adsorption. The surfactant Polysorbate 80 (Tween 80) has been shown to lessen the adhesion of colistin to plastics.[6][7] Adding Polysorbate 80 to the testing broth can result in lower and more accurate MIC values.[8] Another approach is to use solutions containing proteins, such as serum or albumin. These proteins can coat the plastic surface, occupying the binding sites and thereby minimizing the adsorption of colistin.[2][9][10]
Q5: How can I minimize colistin loss during serial dilutions?
A5: To minimize colistin loss during serial dilutions, it is recommended to use low-protein-binding polypropylene tubes.[2][3][5] Additionally, minimizing the number of dilution steps can help reduce the cumulative loss of the compound.[2][3][5] When working with protein-free media, preparing fresh working solutions and minimizing storage time in plastic containers is also advisable.[1]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
| Problem | Possible Cause | Recommended Solution |
| Variability in MIC results | Inconsistent colistin concentration due to adsorption to different brands or batches of polystyrene microplates. | 1. Switch to low-protein-binding polypropylene microplates for all MIC assays.[2][3][5]2. If polystyrene must be used, consider adding 0.002% Polysorbate 80 to the broth to reduce binding.[7][8]3. Qualify each new batch of plates by testing a reference strain with a known colistin MIC. |
| Low or undetectable colistin concentrations in samples | Significant adsorption of colistin to collection or storage tubes (e.g., polystyrene or standard polypropylene). | 1. Use low-protein-binding polypropylene tubes for all sample collection and storage.[2][3][5]2. For samples in protein-free media, add drug-free plasma or serum to the collection tubes before adding the sample to block binding sites.[2] |
| Time-dependent loss of colistin activity | Progressive adsorption of colistin to the surface of plastic labware over the course of the experiment. | 1. Use low-protein-binding polypropylene labware to minimize adsorption over time.[2][3][5]2. For long-term experiments, consider the use of glass labware, which shows different binding kinetics compared to polystyrene.[2] |
Quantitative Data on Colistin Adsorption
The following tables summarize the extent of colistin loss in different types of labware based on published studies.
Table 1: Percentage of Expected Colistin Concentration in Different Labware Over Time
| Labware Material | Initial Concentration (% of Expected) | Concentration at 24h (% of Expected) | Reference |
| Large Test Tubes | |||
| Soda-Lime Glass | 44 - 102% | 8 - 90% | [2][3][4] |
| Polypropylene | 44 - 102% | 8 - 90% | [2][3][4] |
| Polystyrene | 44 - 102% | 8 - 90% | [2][3][4] |
| Microtubes | |||
| Low-Protein-Binding Polypropylene | 63 - 99% | 59 - 90% | [2][3][4] |
| Microplates | |||
| Polystyrene (Brand 1) | Similar to large polystyrene tubes | - | [2] |
| Polystyrene (Brand 2) | As low as 4% to below limit of quantification | - | [2] |
Table 2: Langmuir Adsorption Model Parameters for Colistin on Different Materials
| Material | Maximum Binding Capacity (Lmax, µg/cm²) | Langmuir Equilibrium Constant (K, ml/µg) | Reference |
| Soda-Lime Glass | 1.32 | 0.10 | [2] |
| Polypropylene | 0.54 | 0.13 | [2] |
| Polystyrene | 0.40 | 0.54 | [2] |
Experimental Protocols
Protocol 1: Broth Microdilution (BMD) for Colistin MIC Testing
This protocol is based on the recommendations from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), with modifications to address adsorption.
Materials:
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Colistin sulfate (B86663)
-
Low-protein-binding polypropylene microdilution plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Quality control strains (e.g., E. coli ATCC 25922)
Procedure:
-
Prepare Colistin Dilutions: Perform serial two-fold dilutions of colistin sulfate in CAMHB directly in the low-protein-binding polypropylene microdilution plate to achieve the desired final concentration range.
-
Prepare Inoculum: Dilute the 0.5 McFarland bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.[9][10]
-
Inoculate Plate: Add the standardized bacterial inoculum to each well containing the colistin dilutions. Include a growth control well (no colistin) and a sterility control well (no bacteria).
-
Incubation: Seal the plate and incubate at 35±1°C for 16-20 hours in ambient air.
-
Determine MIC: Read the plate visually. The MIC is the lowest concentration of colistin that completely inhibits visible bacterial growth.
Protocol 2: Quantification of Colistin Adsorption to Plastic Labware
This protocol outlines a method to determine the extent of colistin binding to a specific type of plastic tube or plate.
Materials:
-
Colistin sulfate
-
Appropriate sterile broth medium (e.g., CAMHB)
-
The plastic labware to be tested (e.g., polystyrene tubes, polypropylene plates)
-
Low-protein-binding polypropylene tubes for control and sample collection
-
LC-MS/MS system for colistin quantification
Procedure:
-
Prepare Colistin Stock Solution: Prepare a high-concentration stock solution of colistin sulfate in sterile water.
-
Prepare Working Solutions: Dilute the stock solution in the desired broth medium to the target initial concentrations.
-
Initial Concentration Measurement (T=0): Immediately after preparation, take an aliquot of each working solution and transfer it to a low-protein-binding polypropylene tube for analysis by LC-MS/MS to determine the initial colistin concentration (C₀).
-
Incubation: Dispense the remaining working solutions into the different types of plastic labware being tested. Also, dispense into low-protein-binding polypropylene tubes to serve as a control for degradation. Incubate all labware under the desired experimental conditions (e.g., 37°C for 24 hours).
-
Final Concentration Measurement (T=24): After the incubation period, collect aliquots from each piece of labware and analyze using LC-MS/MS to determine the final colistin concentration (C₂₄).
-
Calculate Percentage Loss: Calculate the percentage of colistin lost due to adsorption for each labware type using the following formula: % Loss = [(C₀ - C₂₄) / C₀] * 100
Visual Guides
Caption: Troubleshooting workflow for colistin adsorption issues.
Caption: Factors influencing colistin adsorption to plastic labware.
References
- 1. benchchem.com [benchchem.com]
- 2. Colistin Is Extensively Lost during Standard In Vitro Experimental Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Colistin Is Extensively Lost during Standard In Vitro Experimental Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. To add or not to add polysorbate 80: impact on colistin MICs for clinical strains of Enterobacteriaceae and Pseudomonas aeruginosa and quality controls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. To Add or Not To Add Polysorbate 80: Impact on Colistin MICs for Clinical Strains of Enterobacteriaceae and Pseudomonas aeruginosa and Quality Controls - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Use of a surfactant (polysorbate 80) to improve MIC susceptibility testing results for polymyxin B and colistin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Plastic binding feature of polymyxins: the effect on MIC susceptibility measurements - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting colistin methanesulfonate degradation in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with colistin (B93849) methanesulfonate (B1217627) (CMS) in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for colistin methanesulfonate (CMS) in aqueous solutions?
A1: this compound (CMS) is a prodrug that undergoes hydrolysis in aqueous solutions to form the active antibacterial agent, colistin.[1][2][3] This conversion is not a simple one-step process but involves the formation of a complex mixture of partially sulfomethylated derivatives before the complete liberation of colistin.[4][5][6] The five sulfomethyl groups on the CMS molecule can be hydrolyzed, potentially resulting in up to 32 different intermediate compounds.[5]
Q2: What are the main factors that influence the degradation of CMS?
A2: The stability of CMS in aqueous solutions is primarily affected by temperature, pH, the concentration of CMS, and the composition of the solution (e.g., water, buffer, plasma).[7][8] Generally, higher temperatures, neutral to alkaline pH, and lower concentrations of CMS accelerate the hydrolysis to colistin.[7][9]
Q3: How quickly does CMS convert to colistin at room temperature?
A3: The rate of conversion is dependent on the specific conditions. For instance, in a diluted CMS infusion solution (4 mg/mL) at 25°C, approximately 4% of the CMS can convert to colistin within 48 hours.[2][7][8] In contrast, at 4°C, the conversion is significantly slower, with only about 0.3% forming in the same timeframe.[2][7][8] At 37°C in aqueous solutions, the conversion is even more rapid, with a significant amount of colistin forming within 24 to 48 hours.[4][6][9]
Q4: Is CMS stable when stored in the refrigerator?
A4: CMS is significantly more stable at refrigerated temperatures (4°C). In aqueous solutions, CMS can remain largely intact for up to 2 days at 4°C with no significant formation of colistin.[4][6][10] Reconstituted CMS solutions for injection (at a high concentration of 200 mg/mL) are stable for at least 7 days at 4°C with minimal colistin formation (<0.1%).[2][7]
Q5: Does the type of buffer used in my experiment affect CMS stability?
A5: Yes, the buffer composition can influence CMS stability. Degradation has been observed to be faster in isotonic phosphate (B84403) buffer (pH 7.4) compared to water.[4][5][6] This is likely due to the higher pH of the buffer compared to unbuffered water. The choice of buffer and its concentration can impact the pH and potentially catalyze the hydrolysis reaction.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Actions |
| Unexpectedly high levels of colistin in my freshly prepared CMS solution. | 1. In vitro hydrolysis during sample preparation: CMS is unstable and can hydrolyze to colistin at room temperature during sample handling and processing.[1] 2. Suboptimal storage of stock solution: If the stock CMS solution was not stored at the recommended temperature, degradation may have occurred. | 1. Prepare solutions fresh whenever possible and keep them on ice. Minimize the time samples spend at room temperature before analysis. 2. Store stock CMS solutions at appropriate low temperatures (e.g., -80°C) to minimize degradation.[11] |
| Inconsistent results in bioassays or activity studies. | 1. Variable conversion of CMS to colistin: The antibacterial activity observed is primarily due to the formed colistin.[12] Inconsistent incubation times, temperatures, or media can lead to variable amounts of colistin being generated. 2. Intrinsic activity of CMS derivatives: Different sulfomethyl derivatives of CMS may possess some intrinsic antibacterial activity, adding to the complexity.[4][6] | 1. Standardize incubation time and temperature for all experiments. Consider quantifying the amount of colistin formed at the end of the experiment to correlate with the observed activity. 2. Be aware that the total antibacterial effect may be a sum of the activities of colistin and its various partially sulfomethylated precursors. |
| Loss of CMS concentration over time in stored plasma samples. | 1. Degradation during storage: CMS is unstable in plasma, especially at higher temperatures. Storage at -20°C is not sufficient to prevent degradation over extended periods.[11] 2. Freeze-thaw cycles: Repeated freezing and thawing of plasma samples can accelerate the degradation of CMS. | 1. For long-term storage of plasma samples containing CMS, temperatures of -70°C or -80°C are recommended.[11] Samples should be analyzed within 4 months to ensure stability.[11] 2. Aliquot plasma samples after collection to avoid multiple freeze-thaw cycles. |
Data Summary Tables
Table 1: Stability of this compound (CMS) in Different Aqueous Media at 37°C
| Medium | Observation | Timeframe | Reference |
| Water | Rapid formation of colistin | 24 - 48 hours | [4][6][9] |
| Isotonic Phosphate Buffer (pH 7.4) | Rapid formation of colistin | 24 - 48 hours | [4][6][9] |
| Human Plasma | Rapid formation of colistin | 24 - 48 hours | [4][6][9] |
| Mueller-Hinton Broth | No significant formation of colistin | 30 minutes | [4][6] |
Table 2: Effect of Temperature on CMS Stability in Aqueous Solutions
| Temperature | CMS Concentration | Solution | Observation | Timeframe | Reference |
| 4°C | 200 mg/mL | Water (reconstituted) | <0.1% colistin formed | 7 days | [2][7] |
| 4°C | 4 mg/mL | Glucose (5%) or Saline (0.9%) | ~0.3% colistin formed | 48 hours | [2][7][8] |
| 25°C | 200 mg/mL | Water (reconstituted) | <0.1% colistin formed | 7 days | [2][7] |
| 25°C | 4 mg/mL | Glucose (5%) or Saline (0.9%) | <4% colistin formed | 48 hours | [2][7][8] |
| 37°C | Not specified | Water | CMS peaks in HPLC almost completely disappeared | 12 hours | [4][6] |
Table 3: Long-Term Stability of CMS in Human Plasma at Different Storage Temperatures
| Storage Temperature | CMS Concentration | Observation | Timeframe | Reference |
| -20°C | 2 mg/L | >26% degradation of CMS | 2 months | [11] |
| -70°C / -80°C | 2 mg/L and 30 mg/L | CMS concentrations remained within 10% of initial; no quantifiable colistin formed | 4 months | [11] |
Experimental Protocols
Protocol 1: Quantification of Colistin and CMS in Plasma by HPLC-MS/MS (Indirect Method)
This protocol is based on the common practice of measuring "free" colistin and "total" colistin after acid hydrolysis of CMS.
1. Sample Preparation:
-
For Free Colistin Quantification:
-
To 250 µL of plasma, add an internal standard (e.g., polymyxin (B74138) B).
-
Vortex briefly and add ultrapure water to a final volume of 1 mL.
-
Proceed to Solid-Phase Extraction (SPE).
-
-
For Total Colistin (and subsequent CMS) Quantification:
-
To a separate 250 µL plasma aliquot, add the internal standard.
-
Induce hydrolysis by adding 40 µL of 0.5 M sulfuric acid.
-
Incubate at room temperature for 1 hour.[13]
-
Neutralize the sample by adding 40 µL of 1.0 M sodium hydroxide.[13]
-
Vortex briefly and add ultrapure water to a final volume of 1 mL.
-
Proceed to SPE.
-
2. Solid-Phase Extraction (SPE):
-
Use a suitable SPE cartridge (e.g., Oasis HLB).
-
Condition the cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Load the prepared plasma sample onto the cartridge.
-
Wash the cartridge with 1 mL of water.
-
Elute the analytes with 1 mL of methanol containing 0.1% formic acid.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 150 µL of the mobile phase.
3. HPLC-MS/MS Analysis:
-
HPLC System: A standard HPLC system capable of gradient elution.
-
Column: A C18 reversed-phase column (e.g., Waters XBridge C18, 3.5 µm, 2.1 x 50 mm).
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile (B52724) is typically used.
-
Mass Spectrometer: A tandem mass spectrometer set to monitor the specific precursor-to-product ion transitions for colistin A, colistin B, and the internal standard.
4. Calculation:
-
CMS Concentration = (Total Colistin Concentration) - (Free Colistin Concentration)
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Stability of this compound in pharmaceutical products and solutions for administration to patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Stability of colistin and this compound in aqueous media and plasma as determined by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability of Colistin and this compound in Aqueous Media and Plasma as Determined by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Stability of this compound in Pharmaceutical Products and Solutions for Administration to Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. journals.asm.org [journals.asm.org]
- 11. Evaluating the stability of colistin and colistin methanesulphonate in human plasma under different conditions of storage - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound Is an Inactive Prodrug of Colistin against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Colistin Methanesulfonate for In Vitro Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal use of colistin (B93849) methanesulfonate (B1217627) (CMS) in in vitro assays. Accurate and reproducible data is critical when working with this last-resort antibiotic.
Frequently Asked Questions (FAQs)
Q1: What is the primary difference between colistin methanesulfonate (CMS) and colistin sulfate (B86663) for in vitro experiments?
A1: this compound (CMS) is the inactive prodrug of colistin.[1][2] It is administered to patients due to its reduced toxicity compared to the active form.[1] For antibacterial activity to occur, CMS must undergo hydrolysis in an aqueous solution, such as culture media or within the body, to release the active colistin molecule.[1][2] This conversion process in vitro can be inconsistent and incomplete during the typical incubation period for susceptibility testing, potentially leading to erroneously high or variable Minimum Inhibitory Concentration (MIC) values.[1][3] Therefore, for all in vitro susceptibility testing, the use of colistin sulfate, the active form of the drug, is strongly recommended to ensure result accuracy and reproducibility.[1]
Q2: Which method is recommended for determining the in vitro activity of colistin?
A2: The reference method recommended by both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for determining colistin MICs is broth microdilution (BMD).[1][4] This method provides the most reliable and consistent results.[1]
Q3: Why are disk diffusion and gradient diffusion tests not suitable for colistin susceptibility testing?
A3: Disk diffusion and gradient diffusion methods are considered unreliable for colistin susceptibility testing and are not recommended by CLSI or EUCAST.[1] The primary reasons for this are:
-
Poor Diffusion: Colistin is a large polypeptide molecule that diffuses poorly in agar (B569324).[1][5] This results in smaller inhibition zones that do not accurately reflect the MIC.[1]
-
High Error Rates: These methods have a high frequency of "very major errors," where a resistant isolate is incorrectly identified as susceptible.[1]
Q4: What factors influence the conversion of CMS to active colistin in my in vitro assay?
A4: The hydrolysis of CMS to colistin is a chemical process influenced by several factors:
-
Time: The conversion is not instantaneous and proceeds over time.[6]
-
Temperature: Higher temperatures accelerate the rate of hydrolysis.[6][7] CMS is more stable at 4°C with minimal conversion, while at 25°C and 37°C, the conversion rate significantly increases.[6][8]
-
pH: The pH of the medium can affect the rate of hydrolysis.[3]
-
Medium Composition: The specific components of the culture medium can influence the conversion rate.[6]
-
CMS Concentration: The rate of hydrolysis is dependent on the concentration of CMS, with dilute solutions hydrolyzing more rapidly.[9][10]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Higher than expected MIC values for quality control strains. | 1. Incomplete conversion of CMS to active colistin. 2. Degradation of colistin sulfate stock solution. | 1. Switch to Colistin Sulfate: For all in vitro susceptibility testing, use colistin sulfate to eliminate variability from CMS conversion.[1] 2. Verify Incubation Conditions: Ensure incubation is carried out for the recommended 16-20 hours at 35°C ± 2°C.[1] 3. Prepare Fresh Stock Solutions: Always prepare fresh stock solutions of colistin sulfate for each experiment.[3] |
| Poor reproducibility of MIC results between experiments. | 1. Variable hydrolysis of CMS to colistin. 2. Inconsistent inoculum preparation. 3. Adherence of colistin to plastic surfaces. | 1. Use Colistin Sulfate: This is the most critical step to ensure reproducibility.[1] 2. Standardize Inoculum: Ensure a consistent and standardized bacterial inoculum (e.g., 0.5 McFarland standard) is used for every experiment.[1] 3. Consistent Labware: While standard polystyrene plates are used, be aware of potential binding. Adhering strictly to the standardized protocol will help maintain consistency.[1] |
| No or poor bacterial growth in the growth control well. | 1. Inoculum preparation error. 2. Contamination of the culture medium. | 1. Verify Inoculum Viability: Ensure the bacterial suspension was prepared from a fresh culture and meets the required density. 2. Check Media Sterility: Use a sterility control well (broth only) to check for contamination.[1] |
| Susceptible quality control strain appears resistant. | 1. Incorrect QC strain used. 2. Contamination of the QC strain. 3. Procedural error in the assay. | 1. Verify QC Strain Identity: Confirm the identity and expected MIC range of your QC strain. 2. Re-streak QC Strain: To ensure purity, streak the QC strain from a frozen stock onto a fresh agar plate before preparing the inoculum.[1] 3. Review Protocol: Carefully re-examine each step of the experimental protocol.[1] |
Data Presentation
Table 1: Conversion of CMS to Colistin in Cation-Adjusted Mueller-Hinton Broth (CAMHB) at 37°C
| Time (minutes) | Initial CMS Concentration (mg/L) | Colistin Formed (mg/L) | Percentage of CMS Converted to Colistin (molar basis) |
| 60 | 8.0 | 0.26 ± 0.04 | ~3.3% |
| 60 | 32.0 | 0.80 ± 0.10 | ~2.5% |
| 240 | 8.0 | 1.49 ± 0.22 | 29.1% ± 2.1% |
| 240 | 32.0 | 5.91 ± 0.32 | 30.5% ± 2.2% |
| Data adapted from a study on the in vitro hydrolysis of CMS.[2] |
Table 2: Quality Control Ranges for Colistin MIC Testing against P. aeruginosa ATCC® 27853™
| Organization | MIC Range (µg/mL) |
| CLSI | 0.5 - 4 |
| EUCAST | 0.5 - 4 |
| Data sourced from CLSI M100 and EUCAST breakpoint tables.[11] |
Experimental Protocols
Protocol: Broth Microdilution (BMD) for Colistin MIC Determination
This protocol is based on the recommendations from CLSI and EUCAST for determining the MIC of colistin.[11]
1. Preparation of Colistin Sulfate Stock Solution:
-
Prepare a stock solution of colistin sulfate at a concentration of 1280 µg/mL in sterile distilled water.
2. Preparation of Microtiter Plates:
-
Perform serial two-fold dilutions of the colistin stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
The final concentrations in the 96-well microtiter plate should typically range from 0.125 µg/mL to 64 µg/mL.
-
Dispense 50 µL of each colistin dilution into the designated wells.
-
Include a growth control well (100 µL of CAMHB without colistin) and a sterility control well (100 µL of uninoculated CAMHB).[11]
3. Inoculum Preparation:
-
From a fresh (18-24 hours) bacterial culture on a non-selective agar plate, select 3-5 isolated colonies.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[11]
-
Within 15 minutes, dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[11]
4. Inoculation of Microtiter Plates:
-
Add 50 µL of the final bacterial inoculum to each well (except the sterility control well), for a total volume of 100 µL per well.[1][11]
5. Incubation:
6. Reading and Interpretation of Results:
-
Visually inspect the microtiter plates after incubation. The MIC is the lowest concentration of colistin that completely inhibits visible bacterial growth.[1]
-
The growth control well should show clear turbidity, and the sterility control well should be clear.[11]
-
The MIC of the quality control strain must be within the acceptable range for the results to be considered valid.[11]
Visualizations
Caption: Hydrolysis of inactive CMS to its active colistin form.
Caption: Workflow for colistin susceptibility testing via broth microdilution.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound Is an Inactive Prodrug of Colistin against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Challenges, Issues and Warnings from CLSI and EUCAST Working Group on Polymyxin Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. journals.asm.org [journals.asm.org]
- 9. Self-assembly behaviour of colistin and its prodrug this compound: implications for solution stability and solubilization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. benchchem.com [benchchem.com]
Impact of media components on colistin methanesulfonate activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with colistin (B93849) methanesulfonate (B1217627) (CMS). The information addresses common issues encountered during in vitro experiments and offers guidance on best practices.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing inconsistent Minimum Inhibitory Concentration (MIC) results for CMS?
A1: Inconsistent MIC results are a common issue when working with CMS. This variability is primarily due to the fact that CMS is an inactive prodrug that hydrolyzes into its active form, colistin.[1][2][3][4] The rate of this conversion is influenced by several factors, including time, temperature, pH, and the specific components of the testing medium.[1] During a typical 16-20 hour incubation for a broth microdilution (BMD) assay, a significant and variable amount of CMS can convert to colistin, leading to fluctuations in the effective drug concentration and, consequently, the MIC.[1]
Q2: How stable is CMS in Mueller-Hinton Broth (MHB)?
A2: CMS is unstable in MHB at a standard incubation temperature of 37°C.[1] Studies have shown that a substantial percentage of CMS hydrolyzes to colistin over a typical incubation period. For example, one study reported that approximately 30% of the initial CMS concentration converted to colistin after 4 hours in cation-adjusted MHB.[1] This conversion continues throughout the full incubation period of an MIC test.[1] In contrast, CMS shows greater stability at lower temperatures, with minimal conversion to colistin at 4°C for up to two days.[5][6]
Q3: Can I prepare and store stock solutions of CMS in my test medium?
A3: It is strongly recommended to prepare fresh solutions of CMS in the test medium immediately before each experiment.[1] Storing stock solutions, especially at room temperature or 4°C for extended periods, is not advised.[1] Hydrolysis is rapid at 37°C, and even at 4°C, CMS will eventually convert to colistin, albeit at a slower rate.[1][7]
Q4: Does the source of CMS affect experimental outcomes?
A4: Yes, CMS from different commercial suppliers can exhibit different stability profiles and may contain varying initial amounts of colistin.[1] It is crucial to use a consistent source of CMS throughout a series of experiments and to be aware of potential lot-to-lot variability.
Q5: What is the recommended method for colistin susceptibility testing?
A5: The reference method recommended by both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for colistin susceptibility testing is the broth microdilution (BMD) method.[8][9] Methods such as disk diffusion (DD) and gradient diffusion tests are not recommended due to the poor diffusion of the large colistin molecule in agar (B569324), which leads to inaccurate and unreliable results.[8][9][10]
Troubleshooting Guide
Issue: High variability in MIC results between experiments.
-
Possible Cause: Inconsistent hydrolysis of CMS to colistin.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare CMS solutions fresh for each experiment.[1]
-
Standardize Incubation Time: Ensure a consistent incubation time for all assays.
-
Control Temperature: Maintain a constant and accurate incubation temperature (e.g., 37°C).
-
Check Media pH: The pH of the MHB should be between 7.2 and 7.4. An altered pH can affect the rate of CMS hydrolysis.[1]
-
Use Colistin Sulfate (B86663): For all in vitro susceptibility testing, it is recommended to use colistin sulfate, the active form of the drug, to avoid the issue of variable hydrolysis.[2][8]
-
Issue: Higher than expected MIC values for susceptible strains.
-
Possible Cause 1: Presence of antagonistic ions in the media.
-
Troubleshooting Steps:
-
Cation Concentration: Divalent cations, particularly Ca²⁺ and Mg²⁺, can antagonize the activity of colistin.[11][12][13] Standard cation-adjusted Mueller-Hinton Broth (CAMHB) has lower concentrations of these ions than what is found in physiological conditions like interstitial fluid.[11] Be aware that media with higher cation concentrations, such as artificial urine, can significantly increase colistin MICs for some bacteria.[12][13][14]
-
-
Possible Cause 2: Binding of colistin to plasticware.
-
Troubleshooting Steps:
-
Low-Binding Plates: Colistin is a cationic molecule that can adhere to the negatively charged surfaces of standard polystyrene microtiter plates.[2] Using plates made of low-protein-binding materials can mitigate this issue.
-
Use of Surfactants (with caution): The addition of a surfactant like Polysorbate-80 (Tween 80) has been suggested to prevent the binding of colistin to microtiter plates.[8] However, this is not approved by CLSI or EUCAST guidelines as Tween 80 may have its own mild antibacterial activity and could potentially act synergistically with colistin.[8][15]
-
Data Presentation
Table 1: Impact of Media and Temperature on CMS Stability
| Medium | Temperature | Observation | Reference |
| Water | 4°C | Stable for up to 2 days with no colistin formation. | [5][6] |
| Water | 37°C | CMS peaks in SAX-HPLC disappeared almost completely after 12 hours. | [5][6] |
| Isotonic Phosphate Buffer (pH 7.4) | 37°C | Rapid formation of colistin within 24 to 48 hours. | [5][6][16] |
| Human Plasma | 37°C | Rapid formation of colistin within 24 to 48 hours. | [5][6][16] |
| Mueller-Hinton Broth | 37°C | No formation of colistin detected within 30 minutes. | [5][6][16] |
| Cation-Adjusted MHB | 37°C | ~30% conversion to colistin after 4 hours. | [1] |
Table 2: Effect of Cations on Colistin MIC against E. coli
| Medium | Key Components | Median MIC (mg/L) for mcr-1 positive E. coli | Median MIC (mg/L) for colistin-susceptible E. coli | Reference |
| CAMHB | Standard Cations | 8 | 0.5 | [14] |
| Artificial Urine | Higher divalent cations, acidic pH | 64 | 0.5 | [13][14] |
| Heat-Inactivated Human Serum | Physiological proteins and ions | 8 | 0.5 | [14] |
Experimental Protocols
Reference Broth Microdilution (BMD) for Colistin Susceptibility Testing
This protocol is based on CLSI and EUCAST recommendations.
-
Preparation of Colistin Sulfate Stock Solution:
-
Use colistin sulfate for all in vitro testing.
-
Prepare a stock solution of high concentration (e.g., 1,000 mg/L) in sterile deionized water.
-
Store the stock solution at -70°C or lower in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Preparation of Microtiter Plates:
-
Use sterile 96-well microtiter plates. Low-binding plates are recommended.
-
Prepare serial two-fold dilutions of the colistin sulfate stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) directly in the microtiter plate wells. The final volume in each well should be 50 µL.
-
The final concentrations should typically range from 0.06 to 64 mg/L.
-
Include a growth control well (containing only CAMHB and the bacterial inoculum) and a sterility control well (containing only CAMHB).
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture on a non-selective agar plate, select several colonies.
-
Suspend the colonies in a sterile saline solution (0.85% NaCl).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Within 15 minutes of preparation, dilute the adjusted inoculum in CAMHB to achieve a final bacterial concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Add 50 µL of the standardized bacterial inoculum to each well (except the sterility control), bringing the total volume to 100 µL.
-
Incubate the plates at 35 ± 2°C in ambient air for 16-20 hours.
-
-
Reading the MIC:
-
The MIC is defined as the lowest concentration of colistin that completely inhibits visible bacterial growth.
-
Use a reading aid, such as a viewing box, against a dark background.
-
-
Quality Control:
Visualizations
Caption: Mechanism of action of colistin and a common mechanism of resistance.
Caption: Troubleshooting workflow for inconsistent CMS MIC results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Colistin Methanesulfonate Is an Inactive Prodrug of Colistin against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. idstewardship.com [idstewardship.com]
- 5. Stability of colistin and this compound in aqueous media and plasma as determined by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Evaluating the stability of colistin and colistin methanesulphonate in human plasma under different conditions of storage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Challenges, Issues and Warnings from CLSI and EUCAST Working Group on Polymyxin Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mjima.org [mjima.org]
- 10. EUCAST: Problems with colistin susceptibility testing and several commercially available products. [eucast.org]
- 11. Target site antimicrobial activity of colistin might be misestimated if tested in conventional growth media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Effect of Different Media on the Bactericidal Activity of Colistin and on the Synergistic Combination With Azidothymidine Against mcr-1-Positive Colistin-Resistant Escherichia coli [frontiersin.org]
- 14. Effect of Different Media on the Bactericidal Activity of Colistin and on the Synergistic Combination With Azidothymidine Against mcr-1-Positive Colistin-Resistant Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. Stability of Colistin and this compound in Aqueous Media and Plasma as Determined by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize variability in colistin methanesulfonate susceptibility testing
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing variability in colistin (B93849) methanesulfonate (B1217627) (CMS) susceptibility testing. Accurate and reproducible susceptibility data for colistin is critical, given its role as a last-resort antibiotic for multidrug-resistant Gram-negative infections.
Frequently Asked Questions (FAQs)
Q1: What is the primary reason for variability when testing the susceptibility of colistin methanesulfonate (CMS)?
A1: The primary source of variability stems from the fact that CMS is an inactive prodrug of colistin.[1] In aqueous solutions, such as microbiological media, CMS undergoes hydrolysis to its active form, colistin.[1][2] This conversion is often incomplete and variable during the standard incubation period for susceptibility testing, leading to inaccurate and falsely elevated Minimum Inhibitory Concentration (MIC) values.[1] Therefore, it is crucial to use colistin sulfate (B86663) for all in vitro susceptibility testing.[3][4]
Q2: Which susceptibility testing method is recommended for colistin?
A2: Both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) recommend broth microdilution (BMD) as the reference method for determining colistin MICs.[3][4][5] This method provides the most reliable and reproducible results for colistin susceptibility testing.[1]
Q3: Why are disk diffusion and gradient diffusion tests (e.g., E-test) not recommended for colistin susceptibility testing?
A3: Disk diffusion and gradient diffusion methods are considered unreliable for colistin susceptibility testing due to several factors.[3][4] Colistin is a large polypeptide that diffuses poorly in agar (B569324), which can lead to inaccurate zone sizes or MIC readings.[3][6] These methods have been associated with high error rates, including "very major errors" where a resistant isolate is incorrectly identified as susceptible.[1][3]
Q4: Can the adherence of colistin to plastics affect test results?
A4: Yes, colistin is a cationic molecule that can adhere to the surfaces of standard polystyrene microtiter plates.[1][3][7] This binding can reduce the effective concentration of colistin in the testing wells, potentially leading to inaccurate MIC values.[1] While polysorbate-80 was previously suggested to mitigate this, it is no longer recommended as it may have a synergistic effect with colistin.[3][7] Adherence to standardized protocols is crucial to minimize this effect.[1]
Q5: What are the recommended quality control (QC) strains for colistin susceptibility testing?
A5: The recommended QC strains for colistin susceptibility testing include Escherichia coli ATCC® 25922 and Pseudomonas aeruginosa ATCC® 27853.[3][8] EUCAST also recommends including a colistin-resistant strain, such as E. coli NCTC 13846 (mcr-1 positive), for comprehensive quality control.[8][9]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| High MIC for a susceptible QC strain (e.g., E. coli ATCC 25922) | 1. Procedural error in drug dilution, inoculum preparation, or incubation. 2. Degradation of the colistin sulfate stock solution. 3. Contamination of the QC strain. | 1. Carefully review and repeat the experimental protocol with fresh reagents and a newly prepared inoculum. 2. Prepare a fresh stock solution of colistin sulfate. 3. Re-streak the QC strain from a frozen stock to ensure purity.[1] |
| Discrepancy between BMD and other methods (e.g., gradient diffusion) | 1. Other methods are known to be unreliable for colistin. 2. Potential for heteroresistance in the bacterial population. | 1. Trust the result from the reference BMD method.[1] 2. The BMD method is more robust for detecting heteroresistance; rely on this result.[1] |
| Inconsistent MIC results between experimental runs | 1. Variability in inoculum preparation. 2. Inconsistent incubation conditions (time and temperature). 3. Adherence of colistin to plasticware. | 1. Ensure the inoculum is standardized to a 0.5 McFarland standard for every experiment. 2. Strictly adhere to the recommended incubation time (16-20 hours) and temperature (35 ± 2°C).[10] 3. While difficult to eliminate, consistent adherence to the standardized protocol will minimize variability.[1] |
| No growth in the growth control well | 1. Inoculum was not added to the well. 2. The bacterial strain is not viable. | 1. Repeat the assay, ensuring all wells (except the sterility control) are inoculated. 2. Use a fresh culture of the test organism. |
Quantitative Data Summary
Table 1: Clinical Breakpoints for Colistin against Pseudomonas aeruginosa
| Organization | Susceptible (S) | Intermediate (I) | Resistant (R) |
| CLSI | - | ≤ 2 µg/mL | ≥ 4 µg/mL |
| EUCAST | ≤ 4 µg/mL | - | > 4 µg/mL |
Data sourced from CLSI M100 and EUCAST breakpoint tables.[10]
Table 2: Quality Control Ranges for Colistin MIC Testing
| QC Strain | CLSI MIC Range (µg/mL) | EUCAST MIC Range (µg/mL) |
| Escherichia coli ATCC® 25922 | 0.25 - 2 | 0.25 - 2 |
| Pseudomonas aeruginosa ATCC® 27853 | 0.5 - 4 | 0.5 - 4 |
| Escherichia coli NCTC 13846 (mcr-1 positive) | - | 4 - 8 |
Data sourced from CLSI and EUCAST guidelines.[3]
Table 3: Factors Influencing In Vitro Conversion of CMS to Colistin
| Factor | Effect on Conversion Rate | Reference |
| Temperature | Higher temperatures increase the rate of hydrolysis. | [11] |
| pH | Conversion is greater at a pH of 7.4 compared to more acidic conditions. | [11] |
| Concentration | Hydrolysis is more rapid in dilute solutions. | [2][11] |
| Time | The extent of conversion increases with incubation time. | [11] |
| Medium | The composition of the solution (e.g., water, buffer, plasma, microbiological media) significantly impacts the conversion rate. | [11] |
Experimental Protocols
Broth Microdilution (BMD) for Colistin MIC Determination
This protocol is based on the CLSI and EUCAST recommended reference method.
1. Preparation of Colistin Sulfate Stock Solution:
-
Accurately weigh colistin sulfate powder and dissolve it in sterile distilled water to create a stock solution of 1280 µg/mL.[10]
-
Sterilize the stock solution by filtration through a 0.22 µm filter.
-
Store aliquots of the stock solution at -70°C for up to six months. Avoid repeated freeze-thaw cycles.[10]
2. Preparation of Microtiter Plates:
-
Perform serial two-fold dilutions of the colistin stock solution in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve final concentrations typically ranging from 0.125 µg/mL to 64 µg/mL in the microtiter plate wells.[10]
-
Dispense 50 µL of each colistin dilution into the appropriate wells of a 96-well plate.
-
Include a growth control well (containing 100 µL of CAMHB without colistin) and a sterility control well (containing 100 µL of uninoculated CAMHB).[10]
3. Inoculum Preparation:
-
From a fresh (18-24 hours) culture on a non-selective agar plate, select 3-5 isolated colonies.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[10]
-
Within 15 minutes of preparation, dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[10]
4. Inoculation and Incubation:
-
Add 50 µL of the final bacterial inoculum to each well (except the sterility control well), resulting in a final volume of 100 µL per well.[10]
-
Incubate the inoculated microtiter plates in ambient air at 35 ± 2°C for 16-20 hours.[10]
5. Reading and Interpreting Results:
-
Following incubation, visually inspect the microtiter plates.
-
The growth control well should show distinct turbidity, and the sterility control well should remain clear.
-
The MIC is the lowest concentration of colistin that completely inhibits visible bacterial growth.[1]
-
The MIC of the QC strain(s) must fall within the acceptable ranges for the results to be valid.[10]
Visualizations
Caption: Workflow for colistin susceptibility testing via broth microdilution.
Caption: Logical relationship of factors affecting CMS to colistin hydrolysis.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Challenges, Issues and Warnings from CLSI and EUCAST Working Group on Polymyxin Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Colistin and Polymyxin B Susceptibility Testing for Carbapenem-Resistant and mcr-Positive Enterobacteriaceae: Comparison of Sensititre, MicroScan, Vitek 2, and Etest with Broth Microdilution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nzmn.org.nz [nzmn.org.nz]
- 7. journals.asm.org [journals.asm.org]
- 8. Antimicrobial Susceptibility Testing for Polymyxins: Challenges, Issues, and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mjima.org [mjima.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Challenges of Colistin Methanesulfonate Use in Automated Susceptibility Systems
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with colistin (B93849) methanesulfonate (B1217627) (CMS) in automated susceptibility testing systems.
Frequently Asked Questions (FAQs)
Q1: Why is colistin susceptibility testing so challenging?
A1: In vitro susceptibility testing for colistin is influenced by several factors:
-
Prodrug Inactivity: Colistin methanesulfonate (CMS) is an inactive prodrug that is administered to patients.[1] For susceptibility testing, it must hydrolyze to the active colistin. This conversion can be variable and incomplete during the standard incubation period of automated systems, potentially leading to falsely high or inconsistent Minimum Inhibitory Concentration (MIC) values.[1][2]
-
Physicochemical Properties: Colistin is a large, cationic polypeptide. This leads to poor diffusion in agar-based methods and a tendency to adhere to the plastic surfaces of microtiter plates and other testing equipment.[3][4]
-
Heteroresistance: Some bacterial populations may contain subpopulations with varying levels of resistance to colistin, which can be difficult to detect with automated systems.[5][6]
-
Lack of Standardized Breakpoints: Until recently, there was a lack of universally accepted and FDA-approved breakpoints for colistin, leading to inconsistencies in interpretation.[5][7]
Q2: Should I use this compound (CMS) or colistin sulfate (B86663) for in vitro susceptibility testing?
A2: For in vitro susceptibility testing, it is strongly recommended to use colistin sulfate .[3][5] CMS is an inactive prodrug, and its conversion to the active colistin form in vitro is unreliable.[1][2] Using colistin sulfate ensures that the active form of the drug is being evaluated, leading to more accurate and reproducible MIC values.[1] Studies have shown that MICs for this compound are significantly higher than for colistin sulfate against the same isolates.[8]
Q3: Why are disk diffusion and gradient diffusion (e.g., E-test) methods not recommended for colistin susceptibility testing?
A3: Both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) do not recommend disk diffusion or gradient diffusion methods for colistin susceptibility testing.[3][9] This is due to:
-
Poor Diffusion: The large size of the colistin molecule results in poor diffusion through the agar (B569324), leading to unreliable zone diameters that do not correlate well with the MIC.[1][5]
-
High Error Rates: These methods are associated with unacceptably high rates of "very major errors" (VMEs), where a resistant isolate is falsely reported as susceptible.[5][10] EUCAST has issued warnings regarding the poor performance of gradient tests for detecting colistin resistance.[11][12][13]
Q4: What is the recommended reference method for colistin susceptibility testing?
A4: The joint CLSI-EUCAST working group recommends broth microdilution (BMD) as the reference ("gold standard") method for determining colistin MICs.[3][5][14] This method is considered the most reliable and reproducible for colistin susceptibility testing.[10][15]
Q5: Can I rely on the results from my automated susceptibility testing (AST) system for colistin?
Troubleshooting Guide
| Issue Encountered | Possible Cause(s) | Recommended Action(s) |
| High MIC values or inconsistent results with CMS. | Incomplete or variable hydrolysis of the inactive prodrug CMS to its active colistin form during incubation.[1][2] | Switch to colistin sulfate for all in vitro susceptibility testing. [3][5] This ensures you are testing the active form of the drug. |
| Discrepancy between automated system results and reference methods (BMD). | - inherent limitations of the automated system.[16][18] - Underestimation of resistance by the automated system.[19] - Issues with the specific test cards or reagents.[12] | - Confirm all colistin susceptibility results from automated systems, especially those at or near the breakpoint, with the reference broth microdilution (BMD) method. [18][19] - Perform regular quality control with both susceptible and resistant QC strains.[5][9] - Contact the manufacturer of your automated system to inquire about the performance of their system for colistin testing and for any available updates or recommendations.[11] |
| "Skipped wells" or inconsistent growth in broth microdilution. | - Adherence of the cationic colistin molecule to the plastic of the microtiter plate, reducing the effective drug concentration in the well.[4][20][21] - Presence of a heteroresistant population within the bacterial isolate.[5][6] | - Ensure proper mixing of the colistin solution in the wells. - Consider using plates made of materials with lower binding affinity if available. - Subculture from the "skipped wells" to a fresh plate to check for the growth of a resistant subpopulation.[21] |
| Quality Control (QC) failures for colistin testing. | - Degradation of the colistin sulfate stock solution. - Contamination or incorrect strain of the QC organism. - Errors in the testing procedure. | - Prepare a fresh stock solution of colistin sulfate. [1] - Re-streak the QC strain from a frozen stock to ensure purity. [1] - Carefully review and repeat the entire testing protocol. [1] - Use recommended QC strains such as E. coli ATCC® 25922™ and colistin-resistant E. coli NCTC 13846.[5] |
Performance of Automated Systems for Colistin Susceptibility Testing
| Automated System | Categorical Agreement (CA) | Very Major Errors (VME) | Precision Categorical Agreement (PCA) |
| BD Phoenix | 100% | 0% | 100% |
| MicroScan | 100% | 0% | 100% |
| Vitek 2 | 88% | 12% | 81% |
Experimental Protocols
Reference Broth Microdilution (BMD) for Colistin Susceptibility Testing
This protocol is based on the recommendations from CLSI and EUCAST.[3][14]
-
Preparation of Colistin Sulfate Stock Solution:
-
Preparation of Inoculum:
-
From a fresh (18-24 hour) culture on a non-selective agar plate, suspend 3-5 colonies in sterile saline.
-
Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[1]
-
Dilute the standardized inoculum in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Preparation of Microtiter Plates:
-
Perform serial two-fold dilutions of the colistin sulfate stock solution in CAMHB directly in the wells of a 96-well microtiter plate.[9]
-
The typical final concentration range is 0.06 to 64 mg/L.[3]
-
The final volume in each well should be 100 µL (50 µL of diluted colistin solution and 50 µL of the final bacterial inoculum).
-
-
Incubation:
-
Interpretation of Results:
-
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of colistin that completely inhibits visible bacterial growth.[3]
-
Compare the obtained MIC value to the current CLSI or EUCAST clinical breakpoints to determine the susceptibility category (Susceptible, Intermediate, or Resistant).
-
Visualizations
Caption: Workflow for Colistin Susceptibility Testing via Broth Microdilution.
Caption: Conversion of inactive CMS to active colistin and its mechanism of action.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound Is an Inactive Prodrug of Colistin against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Challenges, Issues and Warnings from CLSI and EUCAST Working Group on Polymyxin Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nzmn.org.nz [nzmn.org.nz]
- 7. Colistin Breakpoints Redux – or, the Fun Don’t Stop, Yo! [asm.org]
- 8. In Vitro Pharmacodynamic Properties of Colistin and this compound against Pseudomonas aeruginosa Isolates from Patients with Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mjima.org [mjima.org]
- 10. Antimicrobial susceptibility testing of colistin - evaluation of seven commercial MIC products against standard broth microdilution for Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, and Acinetobacter spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. EUCAST: Colistin susceptibility testing [eucast.org]
- 12. EUCAST: Problems with colistin susceptibility testing and several commercially available products. [eucast.org]
- 13. EUCAST: Colistin gradient tests and disks have no place in susceptibility testing [eucast.org]
- 14. mdpi.com [mdpi.com]
- 15. Colistin and Polymyxin B Susceptibility Testing for Carbapenem-Resistant and mcr-Positive Enterobacteriaceae: Comparison of Sensititre, MicroScan, Vitek 2, and Etest with Broth Microdilution - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Multicenter study of automated systems for colistin susceptibility testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. programme.europa-organisation.com [programme.europa-organisation.com]
- 18. academic.oup.com [academic.oup.com]
- 19. Evaluation of two automated systems for colistin susceptibility testing of carbapenem-resistant Acinetobacter baumannii clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. journals.asm.org [journals.asm.org]
- 21. pagepressjournals.org [pagepressjournals.org]
Validation & Comparative
A Comparative Guide to the Nephrotoxicity of Colistin Methanesulfonate and Polymyxin B in Animal Models
The resurgence of multidrug-resistant Gram-negative bacteria has reinstated the clinical significance of polymyxin (B74138) antibiotics, particularly colistin (B93849) (administered as its prodrug, colistin methanesulfonate (B1217627) or CMS) and polymyxin B. However, their therapeutic application is frequently curtailed by dose-limiting nephrotoxicity. This guide offers a detailed comparison of the nephrotoxic profiles of CMS and polymyxin B, with a focus on findings from animal models to inform researchers, scientists, and drug development professionals.
Executive Summary
While clinical data provides valuable insights, animal models are indispensable for dissecting the mechanisms of toxicity and for the preclinical assessment of new, potentially safer, polymyxin derivatives. Preclinical evidence, largely from rodent models, suggests that both CMS and polymyxin B induce renal injury through direct effects on renal tubular epithelial cells, leading to acute tubular necrosis. The primary mechanisms involve disruption of cell membrane integrity, induction of oxidative stress, and apoptosis. Emerging data from preclinical studies suggest subtle but potentially significant differences in the nephrotoxic potential of these two agents, which appear to be influenced by their distinct pharmacokinetic and renal handling properties.
Quantitative Comparison of Nephrotoxicity Markers
Direct head-to-head comparative studies in animal models detailing a dose-response relationship for nephrotoxicity of CMS versus polymyxin B are limited in the published literature. The following table compiles available data from various studies to provide a comparative overview of key nephrotoxicity markers. It is important to note that these values are from different studies and direct cross-study comparisons should be made with caution.
| Animal Model | Drug | Dose | Duration | Serum Creatinine (B1669602) (mg/dL) | BUN (mg/dL) | Histopathology Findings | Reference |
| Rat | Polymyxin B | 4 mg/kg/day | 5 days | Elevated vs. Saline | Not Reported | Tubular dilatation and necrosis in the renal cortex. | [1][2] |
| Mouse | Polymyxin B | 35 mg/kg/day | 3 days | Not significantly changed | Not significantly changed | Severity of kidney injury correlated with changes in GFR and KIM-1. | [3] |
| Mouse | Colistin (Polymyxin E) | 70-120 mg/kg/day | 3 days | Not significantly changed | Not significantly changed | Mild and reversible kidney dysfunction at higher doses. | [3] |
| Rat | Colistin | 150,000-450,000 IU/kg/day | 7 days | No significant change | Not Reported | Dose-dependent acute tubular necrosis. | [4] |
Note: BUN stands for Blood Urea Nitrogen, GFR for Glomerular Filtration Rate, and KIM-1 for Kidney Injury Molecule-1.
Experimental Protocols
Standardized in vivo models are crucial for elucidating the mechanisms of polymyxin-induced nephrotoxicity and for the development of safer alternatives. Below is a typical experimental protocol for assessing and comparing the nephrotoxicity of CMS and polymyxin B in a rat model.
Objective: To compare the nephrotoxicity of intravenously administered colistin methanesulfonate (CMS) and polymyxin B in a rat model.
Animal Model:
-
Species: Wistar or Sprague-Dawley rats
-
Sex: Male
-
Weight: 250-300g
-
Acclimatization: Animals are acclimatized for at least one week prior to the experiment with free access to food and water.
Experimental Groups:
-
Control Group: Saline (0.9% NaCl)
-
CMS Group (Low Dose)
-
CMS Group (High Dose)
-
Polymyxin B Group (Low Dose)
-
Polymyxin B Group (High Dose)
Drug Administration:
-
Route: Intravenous (via tail vein)
-
Frequency: Once or twice daily
-
Duration: 7 days
Monitoring and Sample Collection:
-
Daily: Body weight and clinical signs of toxicity.
-
Baseline and termination: Blood samples for serum creatinine and BUN analysis.
-
24-hour urine collection (at baseline and termination): For measurement of urinary biomarkers such as Kidney Injury Molecule-1 (KIM-1) and N-acetyl-β-D-glucosaminidase (NAG).
-
Termination: Kidneys are harvested for histopathological examination.
Histopathological Analysis:
-
Kidneys are fixed in 10% neutral buffered formalin, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E).
-
A semi-quantitative scoring system is used to evaluate the degree of tubular injury (e.g., tubular necrosis, cast formation, interstitial inflammation).
Mandatory Visualizations
Experimental Workflow
Caption: A typical experimental workflow for the in vivo assessment of polymyxin nephrotoxicity.
Signaling Pathways in Polymyxin-Induced Nephrotoxicity
Polymyxin-induced nephrotoxicity is a multifactorial process involving direct cellular injury and the activation of apoptotic pathways. The following diagram illustrates the key signaling events in a renal tubular cell upon exposure to polymyxins.
References
A Head-to-Head Battle in the Petri Dish: Colistin Methanesulfonate vs. Colistin Sulfate
An objective comparison of the in vitro efficacy of two forms of a last-resort antibiotic against Gram-negative bacteria.
In the ongoing struggle against multidrug-resistant Gram-negative bacteria, colistin (B93849) has re-emerged as a critical last-line therapeutic option. However, it is available in two main forms: colistin methanesulfonate (B1217627) (CMS), administered parenterally as an inactive prodrug, and colistin sulfate (B86663), the active form of the drug.[1][2] For researchers, scientists, and drug development professionals, understanding the distinct in vitro characteristics of these two forms is paramount for accurate susceptibility testing and the development of effective therapeutic strategies. This guide provides a detailed comparison of their in vitro efficacy, supported by experimental data and protocols.
The Fundamental Difference: A Prodrug vs. The Active Moiety
Colistin methanesulfonate (CMS) is administered to patients due to its lower toxicity profile compared to the active form.[3] In aqueous solutions, such as microbiological media or bodily fluids, CMS undergoes hydrolysis to release the active colistin molecule.[3][4] This conversion is a prerequisite for its antibacterial activity.[3][4] The variable and often incomplete rate of this hydrolysis during in vitro experiments can lead to misleadingly high or inconsistent Minimum Inhibitory Concentration (MIC) values for CMS.[3] Consequently, for all in vitro susceptibility testing, the use of colistin sulfate is recommended to ensure an accurate assessment of the active drug's potency.[3]
Quantitative Comparison of In Vitro Efficacy
The in vitro superiority of colistin sulfate over CMS is evident in key pharmacodynamic parameters such as Minimum Inhibitory Concentration (MIC) and time-kill kinetics.
Minimum Inhibitory Concentration (MIC)
MIC values, which represent the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism, are consistently lower for colistin sulfate than for CMS against various Gram-negative pathogens.
| Organism | Colistin Sulfate MIC (mg/L) | This compound (Apparent) MIC (mg/L) | Reference |
| Pseudomonas aeruginosa ATCC 27853 | 1 | 4 | [4] |
| Pseudomonas aeruginosa (mucoid clinical isolate 18982) | 4 | 8 | [5] |
| Pseudomonas aeruginosa (mucoid clinical isolate 19056) | 1 | 8 | [5] |
| Pseudomonas aeruginosa (nonmucoid clinical isolate 20223) | 4 | 16 | [5] |
| Pseudomonas aeruginosa ATCC 27853 (separate study) | 4 | 16 | [5] |
| Acinetobacter baumannii (clinical isolate 06-74) | 0.5 | 2 | [6] |
Time-Kill Kinetics
Time-kill assays, which measure the rate and extent of bacterial killing over time, further highlight the more rapid and potent bactericidal activity of colistin sulfate.
| Organism | Drug | Concentration (x MIC) | Time to Achieve >3-log10 CFU/mL Reduction | Reference |
| Pseudomonas aeruginosa ATCC 27853 | Colistin Sulfate | 6x MIC | < 15 minutes | [4] |
| Pseudomonas aeruginosa ATCC 27853 | This compound | 2x Apparent MIC | ~90 minutes (onset of killing) | [4] |
| Pseudomonas aeruginosa (mucoid clinical isolate 18982) | Colistin Sulfate | 16x MIC | Complete elimination within 24 hours | [5][7] |
| Pseudomonas aeruginosa (mucoid clinical isolate 18982) | This compound | 16x Apparent MIC | Slower killing, required 16x MIC for complete elimination within 24 hours | [5][7] |
Experimental Protocols
Accurate and reproducible in vitro testing is crucial. The following are detailed methodologies for the key experiments cited in this guide.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is the recommended standard for determining the MIC of colistin.[3][8]
-
Preparation of Reagents:
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select several colonies and suspend them in sterile saline.
-
Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[10]
-
-
Assay Procedure:
-
Perform serial twofold dilutions of the colistin sulfate stock solution in CAMHB in a 96-well microtiter plate.[10]
-
Inoculate each well with the prepared bacterial suspension.
-
Include a growth control well (CAMHB and inoculum, no antibiotic) and a sterility control well (CAMHB only).[10]
-
Incubate the plate in ambient air at 35°C ± 2°C for 16-20 hours.[3]
-
-
Interpretation of Results:
-
The MIC is the lowest concentration of colistin sulfate that completely inhibits visible bacterial growth.[3]
-
Time-Kill Assay
This assay provides insights into the bactericidal or bacteriostatic activity of an antibiotic over time.
-
Preparation of Reagents and Inoculum:
-
Assay Procedure:
-
Add the desired concentrations of colistin sulfate or CMS (often multiples of the MIC) to flasks containing the bacterial inoculum.[4][11]
-
Include a growth control flask with no antibiotic.
-
Incubate the flasks in a shaking water bath at 37°C.[4]
-
At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 24 hours), withdraw aliquots from each flask.[11]
-
Perform serial dilutions of the aliquots in sterile saline and plate them onto appropriate agar (B569324) plates.
-
Incubate the plates at 37°C for 18-24 hours.[11]
-
-
Data Analysis:
-
Count the number of colonies on the plates to determine the viable cell count (CFU/mL) at each time point.
-
Plot the log₁₀ CFU/mL versus time for each antibiotic concentration and the growth control.[12]
-
Visualizing the Process: From Prodrug to Active Form
The fundamental difference between CMS and colistin sulfate lies in the hydrolysis step required to activate CMS. This process can be visualized as a simple workflow.
References
- 1. Combination Regimens with Colistin Sulfate versus Colistin Sulfate Monotherapy in the Treatment of Infections Caused by Carbapenem-Resistant Gram-Negative Bacilli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Colistin and its role in the Era of antibiotic resistance: an extended review (2000–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. journals.asm.org [journals.asm.org]
- 5. In Vitro Pharmacodynamic Properties of Colistin and this compound against Pseudomonas aeruginosa Isolates from Patients with Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound against Multidrug-Resistant Acinetobacter baumannii in an In Vitro Pharmacodynamic Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mjima.org [mjima.org]
- 9. Evaluation of colistin stability in agar and comparison of four methods for MIC testing of colistin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Comparison of Intrapulmonary and Systemic Pharmacokinetics of this compound (CMS) and Colistin after Aerosol Delivery and Intravenous Administration of CMS in Critically Ill Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Head-to-head comparison of colistin methanesulfonate and polymyxin B activity
A Comprehensive Guide for Researchers and Drug Development Professionals
The rising tide of multidrug-resistant Gram-negative bacterial infections has thrust the polymyxin (B74138) class of antibiotics back into the clinical forefront. Among these, colistin (B93849) (administered as its prodrug, colistin methanesulfonate (B1217627) or CMS) and polymyxin B are pivotal last-resort therapies. While often used interchangeably, significant pharmacological differences exist between them, impacting their clinical application and efficacy. This guide provides a detailed, evidence-based comparison of their activity, supported by quantitative data, experimental protocols, and visual workflows to inform research and development.
Core Pharmacological Differences
The most critical distinction lies in their administration and subsequent bioavailability. Polymyxin B is administered intravenously as the active drug, allowing for the rapid achievement of therapeutic serum concentrations.[1] In contrast, colistin is administered as the inactive prodrug, colistin methanesulfonate (CMS), which must be converted in vivo to its active form, colistin.[2] This conversion is a slow and variable process, influenced by renal function, which can delay reaching effective drug levels.[2][3]
Table 1: Comparative Pharmacokinetics of Colistin (from CMS) and Polymyxin B
| Parameter | Colistin (following CMS administration) | Polymyxin B | Key Implications |
| Form Administered | Inactive prodrug (this compound) | Active drug (Polymyxin B Sulfate) | Polymyxin B achieves therapeutic concentrations faster.[4] |
| Conversion to Active Form | Slow and variable in vivo hydrolysis | Not applicable | Delayed onset of bactericidal activity for colistin.[5] |
| Time to Peak Concentration | Several hours to days for steady-state colistin[3] | Rapid, within the first hour of infusion[5] | Critical for treating acute, severe infections where time is of the essence. |
| Elimination | CMS is primarily cleared by the kidneys, while active colistin has significant non-renal clearance. | Predominantly non-renal clearance | CMS dosage requires significant adjustment in patients with renal impairment. |
In Vitro Antibacterial Activity
Both colistin and polymyxin B share an identical spectrum of activity, primarily targeting multidrug-resistant Gram-negative pathogens such as Acinetobacter baumannii, Pseudomonas aeruginosa, and Klebsiella pneumoniae.[1] Their mechanism of action involves a cationic interaction with the anionic lipopolysaccharide (LPS) in the outer membrane of these bacteria, leading to membrane destabilization and cell death.[6] While their in vitro potency is generally considered equivalent, some studies report minor differences in Minimum Inhibitory Concentrations (MICs).
Table 2: Comparative Minimum Inhibitory Concentrations (MICs) of Colistin vs. Polymyxin B
| Organism | Colistin MIC (µg/mL) | Polymyxin B MIC (µg/mL) | Categorical Agreement (%) | Reference |
| E. coli | MIC value lower than polymyxin B in 39.0% of strains | MIC value lower than colistin in 32.2% of strains | 66.1 | [7] |
| K. pneumoniae | MIC value lower than polymyxin B in 58.7% of strains | MIC value lower than colistin in 8.7% of strains | 96.7 | [7] |
| P. aeruginosa | MIC value lower than polymyxin B in 31.7% of strains | MIC value lower than colistin in 7.9% of strains | 85.7 | [7] |
| A. baumannii | MIC value lower than polymyxin B in 61.1% of strains | MIC value lower than colistin in 3.7% of strains | 85.2 | [7] |
Note: Data synthesized from a study comparing MIC values. Categorical agreement refers to the percentage of isolates for which the susceptibility interpretation (Susceptible, Intermediate, Resistant) was the same for both drugs.
Clinical Efficacy and Outcomes
Clinical studies comparing the two agents have often yielded mixed results, with many finding no significant difference in overall mortality. A retrospective study on bloodstream infections caused by carbapenem-resistant A. baumannii and P. aeruginosa found no significant impact on 30-day mortality between polymyxin B and colistin treatment.[6][8] Similarly, a multicenter retrospective study focusing on carbapenem-resistant A. baumannii infections found comparable efficacy between colistin sulfate (B86663) and polymyxin B in terms of 28-day mortality and clinical failure rates.[9][10] However, the pharmacokinetic advantages of polymyxin B, particularly the rapid attainment of bactericidal concentrations, may be beneficial in severe, acute infections.[5]
Experimental Protocols
Broth Microdilution for MIC Determination
This method is the recommended standard by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for determining the MIC of polymyxins.[10]
Methodology:
-
Preparation of Antibiotic Solutions: Prepare stock solutions of colistin sulfate and polymyxin B sulfate. Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: Culture the test organism on an appropriate agar (B569324) medium overnight. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation and Incubation: Inoculate each well of the microtiter plate containing the antibiotic dilutions with the prepared bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria). Incubate the plate at 35°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
Time-Kill Assay
This dynamic assay evaluates the bactericidal activity of an antibiotic over time.
Methodology:
-
Inoculum Preparation: Prepare a standardized bacterial inoculum in logarithmic growth phase in CAMHB.
-
Assay Setup: Prepare flasks or tubes containing CAMHB with various concentrations of colistin or polymyxin B (e.g., 1x, 2x, 4x, 8x MIC). Include a growth control flask without any antibiotic. Inoculate all flasks with the bacterial suspension to a starting density of ~5 x 10⁵ CFU/mL.
-
Sampling and Plating: Incubate the flasks at 37°C with shaking. At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), draw aliquots from each flask. Perform serial dilutions of the aliquots in sterile saline and plate them onto nutrient agar plates.
-
Data Analysis: After incubation of the plates, count the number of colonies to determine the CFU/mL at each time point. Plot log₁₀ CFU/mL versus time for each antibiotic concentration. Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[11]
Visualizing Key Pathways and Workflows
Mechanism of Action
Both polymyxins disrupt the Gram-negative bacterial outer membrane. The process begins with an electrostatic interaction with LPS, leading to membrane destabilization.
Caption: Polymyxin mechanism of action targeting bacterial lipopolysaccharide (LPS).
Pharmacokinetic Pathway: CMS to Colistin
The conversion of the inactive prodrug CMS to active colistin is a critical pharmacokinetic step that differentiates it from polymyxin B.
Caption: Pharmacokinetic pathway of CMS conversion to its active form, colistin.
Comparative Experimental Workflow
A logical workflow for the in vitro comparison of colistin and polymyxin B activity.
Caption: Workflow for in vitro comparison of colistin and polymyxin B activity.
Conclusion
While colistin and polymyxin B exhibit nearly identical microbiological activity in vitro, their clinical pharmacological properties are substantially different.[2] Polymyxin B's administration as an active drug offers a significant pharmacokinetic advantage, ensuring rapid and predictable serum concentrations.[1] This is a crucial consideration for the treatment of critically ill patients with severe infections. Conversely, the administration of colistin as the prodrug CMS results in a delayed and variable achievement of therapeutic concentrations of the active colistin moiety.[2] Although clinical outcome studies have not consistently demonstrated the superiority of one agent over the other, the distinct pharmacokinetic profiles suggest that polymyxin B may be the preferred agent for treating systemic infections, whereas colistin's utility in urinary tract infections (due to high concentrations of renally cleared CMS converting to colistin in the urine) remains a key consideration.[1] Future research should continue to explore optimized dosing strategies for both agents to maximize their efficacy while minimizing toxicity.
References
- 1. Pharmacokinetics of this compound and Colistin in a Critically Ill Patient Receiving Continuous Venovenous Hemodiafiltration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pharmacokinetics and Pharmacodynamics of this compound in Healthy Chinese Subjects after Multi-Dose Regimen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A “Time-Kill” Study to Assess the Effect of Colistin on Gram-Negative Strains: An Experimental Study for Developing an Indigenous Microfluidics-Based Antimicrobial Susceptibility Testing Device - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Colistin and polymyxin B: A re-emergence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchmgt.monash.edu [researchmgt.monash.edu]
- 8. Pharmacokinetics/pharmacodynamics of colistin and polymyxin B: are we there yet? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. journals.asm.org [journals.asm.org]
- 11. msptm.org [msptm.org]
Validating Colistin Methanesulfonate MIC Results: A Comparative Guide to Reference and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
The increasing reliance on colistin (B93849) as a last-resort antibiotic against multidrug-resistant Gram-negative bacteria necessitates accurate and reliable minimum inhibitory concentration (MIC) testing. Colistin is administered as the inactive prodrug colistin methanesulfonate (B1217627) (CMS), which undergoes hydrolysis to the active colistin. This conversion process, along with the physicochemical properties of the colistin molecule, presents significant challenges for in vitro susceptibility testing. This guide provides a comprehensive comparison of the reference method for colistin MIC determination with other alternatives, supported by experimental data and detailed protocols to ensure accurate validation of results.
The Reference Standard: Broth Microdilution (BMD)
Both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) recommend broth microdilution (BMD) as the gold standard for colistin susceptibility testing.[1][2][3] This method is considered the most reliable and reproducible for determining colistin MICs.[4]
Key Challenges in Colistin Susceptibility Testing
Several factors contribute to the difficulty in obtaining accurate colistin MIC values:
-
Prodrug Inactivity : CMS, the administered form, is an inactive prodrug. In vitro susceptibility testing must use the active form, colistin sulfate (B86663), to yield accurate results as the in-vitro conversion of CMS to active colistin can be variable.[4][5][6]
-
Poor Diffusion : Colistin is a large polypeptide molecule that diffuses poorly in agar (B569324), making methods like disk diffusion and gradient diffusion unreliable.[5][6]
-
Plastic Adherence : The cationic nature of colistin leads to its adherence to the plastic surfaces of microtiter plates, which can affect the accuracy of MIC results.[4][5][6]
Comparison of Colistin Susceptibility Testing Methods
While BMD is the reference method, other techniques are often used in clinical laboratories. However, their performance varies significantly when compared to the gold standard.
| Method | Principle | Advantages | Disadvantages | Recommendation |
| Broth Microdilution (BMD) | Serial two-fold dilutions of colistin in broth to determine the lowest concentration that inhibits visible bacterial growth. | Gold Standard. High accuracy and reproducibility.[1][3] | Labor-intensive, requires technical expertise.[7] | Recommended by CLSI and EUCAST. [8][9] |
| Colistin Broth Disk Elution (CBDE) | Colistin disks are eluted in broth to create a concentration gradient for MIC determination. | Simpler to perform than BMD, good concordance with BMD.[3][7] | Can show minor variations in MIC compared to BMD.[7] | A potential alternative to BMD in resource-limited settings. |
| Colistin Agar Test (CAT) | Determines susceptibility based on bacterial growth on agar containing a specific concentration of colistin. | Easy to perform with limited logistics.[7] | Inconsistent growth patterns can occur.[10][11] | Can be used as an alternative to BMD.[7] |
| Gradient Diffusion (E-test) | A plastic strip with a predefined gradient of antibiotic is placed on an inoculated agar plate. | Convenient for routine use.[5] | Unreliable for colistin; often underestimates MICs, leading to false susceptible results.[5][12] Not recommended by EUCAST or CLSI.[6] | Not Recommended. |
| Disk Diffusion | A paper disk impregnated with colistin is placed on an inoculated agar plate. | Simple and low-cost.[6] | Unreliable due to poor diffusion of colistin in agar; high error rates.[5][6] | Not Recommended. |
Experimental Protocols
Reference Method: Broth Microdilution (BMD) for Colistin MIC Testing
This protocol is harmonized with CLSI and EUCAST guidelines.
1. Materials:
-
Colistin sulfate powder
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)[8]
-
Sterile 96-well microtiter plates (plain polystyrene)[8]
-
Bacterial inoculum (0.5 McFarland standard)
-
Quality control strains: Escherichia coli ATCC® 25922™ and Pseudomonas aeruginosa ATCC® 27853™[5] A colistin-resistant strain such as E. coli NCTC 13846 should also be included.[3][5]
2. Preparation of Colistin Stock Solution:
-
Accurately weigh colistin sulfate powder and dissolve in sterile distilled water to create a stock solution (e.g., 1280 µg/mL).[2]
-
Sterilize the stock solution by filtration through a 0.22 µm filter.[2]
-
Store aliquots at -70°C for up to six months.[2]
3. Preparation of Microtiter Plates:
-
Perform serial two-fold dilutions of the colistin stock solution in CAMHB to achieve the desired final concentrations in the microtiter plate wells (typically ranging from 0.125 to 64 µg/mL).[2]
-
Dispense 50 µL of each colistin dilution into the respective wells.[2]
-
Include a growth control well (CAMHB without colistin) and a sterility control well (uninoculated CAMHB).[2]
4. Inoculum Preparation:
-
From a fresh (18-24 hours) culture, suspend 3-5 isolated colonies in sterile saline.[2]
-
Adjust the turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[2]
-
Dilute the standardized suspension in CAMHB to achieve a final bacterial concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.[4]
5. Inoculation and Incubation:
-
Add 50 µL of the diluted bacterial suspension to each well (except the sterility control).
-
Incubate the plates in ambient air at 35 ± 2°C for 16-20 hours.[2]
6. Interpretation of Results:
-
The MIC is the lowest concentration of colistin that completely inhibits visible bacterial growth.[1]
-
The growth control well should show turbidity, and the sterility control well should be clear.
-
The MIC of the QC strains must be within the acceptable range for the test to be valid.[2]
Quantitative Performance of Commercial MIC Products
Several commercial broth microdilution products are available and generally perform well when compared to the reference BMD method.
| Commercial BMD Product | Essential Agreement with Reference BMD |
| Sensititre | ≥96%[12] |
| MICRONAUT-S | ≥96%[12] |
| MICRONAUT MIC-Strip | ≥99%[12] |
| SensiTest | 88%[12] |
| UMIC | 82%[12] |
Essential agreement is defined as the percentage of MIC values that are within one two-fold dilution of the reference method.
Experimental Workflow Visualization
The following diagram illustrates the workflow for validating colistin MIC results using the reference broth microdilution method.
Caption: Workflow for colistin MIC validation using the reference BMD method.
Signaling Pathway of Colistin Action
The following diagram illustrates the mechanism of action of colistin on the outer membrane of Gram-negative bacteria.
Caption: Mechanism of colistin's interaction with the bacterial outer membrane.
References
- 1. journals.asm.org [journals.asm.org]
- 2. benchchem.com [benchchem.com]
- 3. mjima.org [mjima.org]
- 4. benchchem.com [benchchem.com]
- 5. Challenges, Issues and Warnings from CLSI and EUCAST Working Group on Polymyxin Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pagepressjournals.org [pagepressjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. journals.asm.org [journals.asm.org]
- 10. pagepressjournals.org [pagepressjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. Antimicrobial susceptibility testing of colistin - evaluation of seven commercial MIC products against standard broth microdilution for Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, and Acinetobacter spp - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Resistance Between Colistin Methanesulfonate and Other Polymyxins: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The re-emergence of polymyxins as a last-resort treatment for multidrug-resistant Gram-negative infections has brought renewed focus on their efficacy and the potential for resistance. This guide provides a detailed comparison of cross-resistance between colistin (B93849) methanesulfonate (B1217627) (CMS), the inactive prodrug of colistin (polymyxin E), and other polymyxins, primarily polymyxin (B74138) B. The information presented is supported by experimental data and detailed methodologies to aid in research and development efforts.
Executive Summary
Colistin and polymyxin B are structurally very similar, differing by only a single amino acid.[1][2][3] This structural similarity is the basis for their shared mechanism of action and, consequently, the high potential for cross-resistance. Resistance to one polymyxin almost invariably leads to resistance to the other. The primary mechanisms of resistance involve modifications to the lipopolysaccharide (LPS) layer of the bacterial outer membrane, which reduces the binding affinity of the polymyxin antibiotics.[4][5][6]
Comparative Efficacy and Resistance Data
Studies comparing the in vitro activity of colistin and polymyxin B have shown that while their spectra of activity are nearly identical, there can be minor differences in their minimum inhibitory concentrations (MICs) against various Gram-negative pathogens.[1][7][8] Broth microdilution (BMD) is the recommended reference method for determining the MIC of polymyxins.[9][10]
Below is a summary of comparative MIC data for colistin and polymyxin B against common multidrug-resistant Gram-negative bacteria. It is important to note that CMS is an inactive prodrug and requires in vivo conversion to colistin to exert its antibacterial effect; in vitro susceptibility testing is performed with colistin itself.[1][3][11]
| Organism | Colistin MIC (µg/mL) | Polymyxin B MIC (µg/mL) | Reference |
| Acinetobacter baumannii | 16 to 128 | 4 to 64 | [4] |
| Pseudomonas aeruginosa | MIC90: 2 | MIC90: 2 | [8] |
| Klebsiella pneumoniae | MIC range: 8-20 | - | [12] |
| Escherichia coli | MIC range: 8-20 | - | [12] |
Note: MIC values can vary significantly between studies and isolates. The data presented here is illustrative of the general trends observed.
Mechanisms of Cross-Resistance
The predominant mechanism of acquired resistance to polymyxins is the modification of the lipid A component of LPS.[6][13] This modification reduces the net negative charge of the bacterial outer membrane, thereby weakening the electrostatic interaction with the positively charged polymyxin molecules. This process is primarily regulated by two-component systems (TCS), most notably PhoP/PhoQ and PmrA/PmrB.[4][5][14]
Key Resistance Mechanisms:
-
LPS Modification: The addition of positively charged molecules, such as phosphoethanolamine (PEtN) and 4-amino-4-deoxy-L-arabinose (L-Ara4N), to the phosphate (B84403) groups of lipid A.[2][6][14]
-
Regulatory Gene Mutations: Mutations in the phoP, phoQ, pmrA, and pmrB genes can lead to the constitutive activation of these systems and subsequent LPS modification.[15]
-
MgrB Inactivation: Inactivation of the mgrB gene, a negative regulator of the PhoP/PhoQ system, leads to its overexpression and results in polymyxin resistance.[15]
-
Plasmid-Mediated Resistance: The discovery of the mobile colistin resistance (mcr) genes, which encode phosphoethanolamine transferases, represents a significant threat for the horizontal transfer of polymyxin resistance.[6][12]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution (BMD)
The Clinical and Laboratory Standards Institute (CLSI) recommends broth microdilution as the gold standard for polymyxin susceptibility testing.[16]
Materials:
-
Cation-adjusted Mueller-Hinton broth (CAMHB)
-
Polymyxin B and colistin sulfate (B86663) analytical standards
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
Procedure:
-
Prepare Antibiotic Dilutions: Prepare serial twofold dilutions of colistin and polymyxin B in CAMHB in the microtiter plates. The typical concentration range tested is 0.06 to 128 µg/mL.
-
Prepare Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
Visualizing Resistance Mechanisms and Experimental Workflows
To better understand the complex processes involved in polymyxin cross-resistance, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.
Caption: Workflow for assessing polymyxin cross-resistance using broth microdilution.
Caption: Key two-component signaling pathway leading to polymyxin resistance.
References
- 1. Colistin vs. Polymyxin B | 2016-06-17 | AHC Media:… | Clinician.com [clinician.com]
- 2. Frontiers | Current Update on Intrinsic and Acquired Colistin Resistance Mechanisms in Bacteria [frontiersin.org]
- 3. Polymyxins: Antibacterial Activity, Susceptibility Testing, and Resistance Mechanisms Encoded by Plasmids or Chromosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Review of Resistance to Polymyxins and Evolving Mobile Colistin Resistance Gene (mcr) among Pathogens of Clinical Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Polymyxin: Alternative Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.monash.edu [research.monash.edu]
- 7. researchgate.net [researchgate.net]
- 8. Contemporary Assessment of Antimicrobial Susceptibility Testing Methods for Polymyxin B and Colistin: Review of Available Interpretative Criteria and Quality Control Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial Susceptibility Testing for Polymyxins: Challenges, Issues, and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Colistin and Polymyxin B Susceptibility Testing for Carbapenem-Resistant and mcr-Positive Enterobacteriaceae: Comparison of Sensititre, MicroScan, Vitek 2, and Etest with Broth Microdilution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. droracle.ai [droracle.ai]
- 12. scialert.net [scialert.net]
- 13. Polymyxins, the last-resort antibiotics: Mode of action, resistance emergence, and potential solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Mechanisms of polymyxin resistance: acquired and intrinsic resistance in bacteria [frontiersin.org]
- 15. Colistin and its role in the Era of antibiotic resistance: an extended review (2000–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Navigating the Last Line of Defense: An In Vivo Efficacy Comparison of Colistin Methanesulfonate
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Last-Resort Antibiotics Against Multidrug-Resistant Gram-Negative Bacteria
The escalating threat of multidrug-resistant (MDR) Gram-negative bacteria has reinstated colistin (B93849), an antibiotic once relegated due to toxicity concerns, as a critical last-resort therapy. Administered as the prodrug colistin methanesulfonate (B1217627) (CMS), its efficacy in comparison to other modern last-resort antibiotics is a subject of intense research. This guide provides an objective comparison of the in vivo efficacy of CMS against key alternatives, supported by available experimental data, to inform preclinical research and drug development strategies.
Executive Summary
Direct, head-to-head in vivo comparative studies of CMS monotherapy against other last-resort antibiotics in standardized animal models are limited in recent literature (2022-2025). However, by synthesizing available data from direct comparisons, preclinical studies using CMS as a control, and large-scale clinical meta-analyses, a clearer picture of its relative efficacy emerges.
-
Against Carbapenems (e.g., Meropenem): In a 2022 experimental sepsis model using rats infected with carbapenemase-producing Klebsiella pneumoniae, colistin monotherapy demonstrated comparable efficacy to a meropenem/ertapenem combination therapy.[1][2] Both treatments were significantly more effective than the control group in reducing bacterial growth in blood cultures.[1][2]
-
Against Tigecycline (B611373): While direct preclinical monotherapy comparisons are scarce, a 2022 meta-analysis of clinical studies found no statistically significant differences in the main efficacy outcomes between colistin and tigecycline monotherapies for MDR/XDR infections.[3][4] However, tigecycline was associated with lower 30-day mortality in some analyses, while colistin was linked to lower in-hospital mortality in others, highlighting the complexities of clinical comparisons.[3][4][5][6]
-
Against Ceftazidime-Avibactam (CZA): Clinical evidence strongly suggests that CZA is more effective and has a better safety profile than colistin for treating infections caused by carbapenem-resistant Enterobacteriaceae (CRE) and Pseudomonas aeruginosa.[7][8] A multi-center cohort study found that the clinical cure rate was significantly higher in patients receiving CZA compared to colistin for MDR P. aeruginosa infections.[8]
-
Against Cefiderocol (B606585): For severe infections caused by carbapenem-resistant Acinetobacter baumannii (CRAB), clinical studies indicate that cefiderocol is associated with a lower 30-day mortality rate compared to colistin-based regimens.[9][10][11] This protective effect was particularly noted in patients with bloodstream infections.[9][10]
It is crucial to note that the in vivo efficacy of CMS is complex, influenced by its slow conversion to the active form, colistin, which can impact bacterial killing kinetics compared to antibiotics administered in their active form, like polymyxin (B74138) B.[12]
Quantitative Data Comparison
The following tables summarize key quantitative outcomes from comparative studies. Due to the limited number of recent, direct preclinical monotherapy comparisons, data from both preclinical and clinical studies are presented to provide a comprehensive overview.
Table 1: Preclinical Efficacy of Colistin vs. Meropenem in a Rat Sepsis Model
| Parameter | Colistin Monotherapy | Meropenem Monotherapy | Control (No Treatment) | Source |
| Bacterial Growth in Blood Culture (Rats with Growth/Total) | 5/10 | 7/10 | 10/10 | [1][2] |
| Statistical Significance vs. Control | p=0.033 | p=0.215 | - | [1][2] |
| Mean Time to Bacterial Growth Signal (minutes) * | 642.6 ± 116.4 | 582.6 ± 107.7 | Not Reported | [1][2] |
*A longer time to growth signal suggests a lower initial bacterial load.
Table 2: Clinical Outcomes of Colistin vs. Other Last-Resort Antibiotics (from Meta-Analyses and Cohort Studies)
| Comparison | Pathogen(s) | Key Outcome | Result | Source |
| Colistin vs. Tigecycline | MDR/XDR Gram-negatives | 30-Day Mortality | Tigecycline associated with lower mortality (OR=0.35) | [3] |
| MDR/XDR A. baumannii | Clinical Success Rate | Comparable (48% vs. 47%) | [5][6] | |
| Colistin vs. Ceftazidime-Avibactam | MDR P. aeruginosa | Clinical Cure Rate | CZA significantly higher (67% vs. 50%) | [8] |
| Carbapenem-Resistant Enterobacteriaceae | 30-Day Mortality | CZA significantly lower (9% vs. 32%) | [7] | |
| Colistin vs. Cefiderocol | Carbapenem-Resistant A. baumannii | 30-Day Mortality | Cefiderocol significantly lower (34% vs. 55.8%) | [9] |
| Carbapenem-Resistant A. baumannii | Nephrotoxicity | More common in the colistin group | [9] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vivo efficacy studies. Below are representative protocols for common murine infection models used in the evaluation of antibiotics against MDR Gram-negative pathogens.
Murine Sepsis Model
This model evaluates the efficacy of an antibiotic in a systemic infection.
-
Animal Model: Specific pathogen-free female BALB/c mice, 6-8 weeks old.
-
Immunosuppression (Optional): To establish a robust infection, mice may be rendered neutropenic by intraperitoneal injection of cyclophosphamide (B585) (e.g., 150 mg/kg on day -4 and 100 mg/kg on day -1 before infection).
-
Infection: A bacterial suspension of a clinical isolate (e.g., carbapenemase-producing K. pneumoniae) is prepared. Mice are infected via intraperitoneal injection of 0.1 mL of the bacterial suspension (e.g., 1 x 10^7 CFU/mouse).
-
Treatment: Antibiotic therapy is initiated at a specified time post-infection (e.g., 2 hours). CMS and comparator antibiotics are administered via a clinically relevant route (e.g., subcutaneous or intravenous injection) at various dosing schedules. A control group receives a vehicle (e.g., sterile saline).
-
Efficacy Assessment:
-
Survival: A cohort of mice is monitored for survival over a 7-day period. Survival curves are analyzed using the Kaplan-Meier method.
-
Bacterial Load: At 24 hours post-treatment, a separate cohort of mice is euthanized. Blood is collected via cardiac puncture, and spleens are harvested and homogenized. Bacterial burden is quantified by plating serial dilutions and reported as CFU/mL of blood or CFU/gram of tissue.
-
Murine Pneumonia Model
This model assesses antibiotic efficacy in a localized lung infection.
-
Animal Model: Specific pathogen-free female BALB/c mice, 6-8 weeks old.
-
Immunosuppression: Mice are typically rendered neutropenic as described in the sepsis model.
-
Infection: Mice are anesthetized, and a bacterial suspension (e.g., MDR P. aeruginosa) is instilled intranasally or via intratracheal administration (e.g., 50 µL containing 1 x 10^7 CFU).[13][14]
-
Treatment: Therapy is initiated 2-4 hours post-infection. Antibiotics are administered systemically (e.g., subcutaneously) or locally (e.g., via aerosolization), depending on the study's objective.[15]
-
Efficacy Assessment:
-
Bacterial Load: At 24 or 48 hours post-treatment, mice are euthanized. Lungs are harvested, homogenized, and bacterial counts are determined as CFU/gram of lung tissue.
-
Survival: A separate cohort is monitored for survival over 7-14 days.
-
Visualizing Experimental Workflows
The following diagrams illustrate the typical workflows for the in vivo models described.
Caption: Workflow for a murine sepsis efficacy study.
Caption: Workflow for a murine pneumonia efficacy study.
References
- 1. mjima.org [mjima.org]
- 2. researchgate.net [researchgate.net]
- 3. Efficacy and Safety of Colistin versus Tigecycline for Multi-Drug-Resistant and Extensively Drug-Resistant Gram-Negative Pathogens—A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparable Efficacy of Tigecycline versus Colistin Therapy for Multidrug-Resistant and Extensively Drug-Resistant Acinetobacter baumannii Pneumonia in Critically Ill Patients | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 8. Ceftazidime-Avibactam Versus Colistin for the Treatment of Multidrug-Resistant Pseudomonas aeruginosa Infections: A Multicenter Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. d-nb.info [d-nb.info]
- 11. researchgate.net [researchgate.net]
- 12. journals.asm.org [journals.asm.org]
- 13. academic.oup.com [academic.oup.com]
- 14. Frontiers | Variability of murine bacterial pneumonia models used to evaluate antimicrobial agents [frontiersin.org]
- 15. journals.asm.org [journals.asm.org]
Comparative analysis of colistin methanesulfonate and tobramycin for inhalation
A comprehensive evaluation of colistin (B93849) methanesulfonate (B1217627) (CMS) and tobramycin (B1681333) for inhalation reveals distinct profiles in terms of efficacy, safety, and clinical application. This guide provides a detailed comparison for researchers, scientists, and drug development professionals, incorporating key experimental data and methodologies.
Efficacy
Inhaled tobramycin has demonstrated superior efficacy in improving lung function in patients with cystic fibrosis (CF) compared to inhaled colistin.[1] While both antibiotics effectively reduce the density of Pseudomonas aeruginosa in the sputum of CF patients, tobramycin has been shown to produce a significant improvement in Forced Expiratory Volume in 1 second (FEV1).[1] For patients with non-CF bronchiectasis, guidelines from the British Thoracic Society recommend inhaled colistin as a first-line therapy for chronic P. aeruginosa infection, although some evidence suggests tobramycin may lead to better lung function outcomes.[2][3] In the context of ventilator-associated pneumonia (VAP), a meta-analysis of seven randomized controlled trials indicated that adjunctive therapy with either inhaled tobramycin or colistin may improve clinical and microbiological cure rates, though the quality of evidence was considered low.[4][5][6][7]
Quantitative Efficacy Data
| Outcome Measure | Inhaled Colistin Methanesulfonate | Inhaled Tobramycin | Study Population | Reference |
| Mean Change in FEV1 % Predicted | 0.37% (no significant improvement) | 6.7% (p=0.006) | Cystic Fibrosis | [1] |
| Reduction in P. aeruginosa Density | Significant reduction | Significant reduction | Cystic Fibrosis | [1] |
| Clinical Cure Rate in VAP (Relative Risk) | 1.23 (95% CI: 1.04, 1.45) for both drugs combined | 1.23 (95% CI: 1.04, 1.45) for both drugs combined | Ventilator-Associated Pneumonia | [4][5][6][7] |
| Microbiological Cure Rate in VAP (Relative Risk) | 1.64 (95% CI: 1.31, 2.06) for both drugs combined | 1.64 (95% CI: 1.31, 2.06) for both drugs combined | Ventilator-Associated Pneumonia | [4][5][6] |
In Vitro Activity
Studies on the in vitro susceptibility of P. aeruginosa have shown varying results for both colistin and tobramycin. One study involving 385 isolates from CF patients found susceptibility rates of 41.8% for colistin and 43.1% for tobramycin.[8][9] It is important to note that the high concentrations of these drugs achieved in the airways through nebulization may result in clinical efficacy even against strains that are not susceptible in vitro.[8][9][10] Combination therapy of colistin and tobramycin has been shown to be more effective than monotherapy in killing P. aeruginosa in biofilms in vitro.[11]
In Vitro Susceptibility of P. aeruginosa
| Antibiotic | Susceptible | Intermediate | Resistant | Reference |
| Colistin | 41.8% | - | - | [8] |
| Tobramycin | 43.1% | - | - | [8] |
Safety and Tolerability
Both inhaled colistin and tobramycin are generally well-tolerated with good safety profiles, primarily due to their low systemic absorption, which minimizes systemic toxicities.[1][12] The most common side effect associated with inhaled antibiotics is bronchospasm, which can often be managed by pre-treatment with a bronchodilator.[3] In a study comparing the two drugs in CF patients, both nebulized antibiotics had equivalent and acceptable safety profiles.[1] For non-CF bronchiectasis patients, wheezing has been reported in a significant percentage of patients treated with inhaled tobramycin.[3]
Adverse Events
| Adverse Event | Inhaled this compound | Inhaled Tobramycin | Study Population | Reference |
| General Safety | Good safety profile | Good safety profile | Cystic Fibrosis | [1] |
| Bronchospasm/Wheezing | Potential risk | Reported in up to 50% of non-CF bronchiectasis patients | Non-CF Bronchiectasis | [3] |
| Systemic Toxicity | Minimal | Minimal | General | [3][12] |
Experimental Protocols
Randomized Clinical Trial in Cystic Fibrosis
-
Objective: To compare the efficacy and safety of nebulized tobramycin solution and nebulized colistin in CF patients with chronic P. aeruginosa infection.
-
Study Design: A randomized, open-label, multicenter clinical trial.
-
Patient Population: 115 patients aged 6 years and older with a diagnosis of cystic fibrosis and chronic P. aeruginosa infection.
-
Intervention: Patients were randomized to receive either tobramycin nebulizer solution (300 mg) or colistin (1 million units) twice daily for 4 weeks.[13][14]
-
Primary Endpoint: Relative change in lung function from baseline, as measured by FEV1 % predicted.
-
Secondary Endpoints: Changes in sputum P. aeruginosa density, minimum inhibitory concentrations of tobramycin and colistin, and safety assessments.
In Vitro Susceptibility Testing
-
Objective: To determine the in vitro susceptibility of P. aeruginosa strains from CF patients to various antibiotics, including colistin and tobramycin.[8]
-
Methodology: Agar (B569324) dilution was performed on Mueller-Hinton II agar according to NCCLS guidelines.[8][9]
-
Bacterial Strains: 385 P. aeruginosa strains were collected from the sputum of 57 CF patients.[8][9]
-
Procedure: A final inoculum of 1–5 x 10^4 cfu/spot was inoculated on antibiotic-containing Mueller-Hinton II plates with a concentration range of 0.25–128 mg/L.[8]
Visualizations
References
- 1. publications.ersnet.org [publications.ersnet.org]
- 2. droracle.ai [droracle.ai]
- 3. droracle.ai [droracle.ai]
- 4. Efficacy of adjunctive inhaled colistin and tobramycin for ventilator-associated pneumonia: systematic review and meta-analysis | springermedizin.de [springermedizin.de]
- 5. Efficacy of adjunctive inhaled colistin and tobramycin for ventilator-associated pneumonia: systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Efficacy of adjunctive inhaled colistin and tobramycin for ventilator-associated pneumonia: systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. In vitro activity of the aerosolized agents colistin and tobramycin and five intravenous agents against Pseudomonas aeruginosa isolated from cystic fibrosis patients in southwestern Germany - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. semanticscholar.org [semanticscholar.org]
- 11. academic.oup.com [academic.oup.com]
- 12. Pulmonary and Systemic Pharmacokinetics of Inhaled and Intravenous this compound in Cystic Fibrosis Patients: Targeting Advantage of Inhalational Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [Nebulized colistin versus tobramycin in the treatment of chronic Pseudomonas colonization in cystic fibrosis patients] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Analysis of the Post-Antibiotic Effect of Colistin Methanesulfonate Versus Colistin
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the post-antibiotic effect (PAE) of colistin (B93849) methanesulfonate (B1217627) (CMS) and its active form, colistin. The information presented is supported by experimental data to aid in the assessment of their respective pharmacodynamic profiles.
Colistin, a polymyxin (B74138) antibiotic, is a critical last-resort treatment for infections caused by multidrug-resistant Gram-negative bacteria. It is administered intravenously as its less toxic prodrug, colistin methanesulfonate (CMS). The antibacterial efficacy of CMS is dependent on its in vivo conversion to colistin. A key pharmacodynamic parameter for evaluating the efficacy of an antibiotic is the post-antibiotic effect (PAE), which is the suppression of bacterial growth that persists after limited exposure to an antimicrobial agent. This guide compares the PAE of CMS and colistin, providing insights into their differing activities.
Quantitative Comparison of Post-Antibiotic Effect
The post-antibiotic effect is a crucial factor in determining dosing regimens and predicting the in vivo efficacy of an antibiotic. Experimental data consistently demonstrates that colistin exhibits a more pronounced and prolonged PAE compared to its prodrug, CMS.
| Compound | Bacterial Species | Concentration (x MIC) | Exposure Time | PAE Duration (hours) |
| Colistin | Pseudomonas aeruginosa | 16 | 15 minutes | 2.0 - 3.0[1][2] |
| This compound (CMS) | Pseudomonas aeruginosa | 1-20 | 1 hour | 1.16 ± 0.10 - 2.25 ± 0.16[3] |
| Colistin | Acinetobacter baumannii | 4 | 1 hour | 0.2 - 3.2[4] |
MIC: Minimum Inhibitory Concentration
The data clearly indicates that colistin has a significant PAE of 2 to 3 hours against Pseudomonas aeruginosa after a short exposure at 16 times its MIC[1][2]. In contrast, studies on CMS show a comparatively shorter PAE, with durations ranging from approximately 1.2 to 2.3 hours, even with a longer exposure time of 1 hour[3]. It is important to note that direct comparisons can be challenging due to variations in experimental conditions. However, the general trend of colistin having a superior PAE is consistently observed. For Acinetobacter baumannii, colistin monotherapy has been shown to have a PAE ranging from short to moderate, with values between 0.2 and 3.2 hours[4].
Experimental Protocols
The determination of the post-antibiotic effect is conducted through a standardized in vitro methodology. The following protocol outlines the key steps involved in assessing the PAE of colistin and CMS.
Protocol for Determination of Post-Antibiotic Effect
-
Bacterial Culture Preparation:
-
A standardized inoculum of the test bacterium (e.g., Pseudomonas aeruginosa or Acinetobacter baumannii) is prepared and grown to the logarithmic phase in a suitable broth medium, such as Mueller-Hinton Broth (MHB).
-
-
Exposure to Antibiotic:
-
The bacterial culture is divided into test and control groups.
-
The test group is exposed to a specific concentration of either colistin or CMS (typically a multiple of the MIC, e.g., 4x or 16x MIC) for a defined period (e.g., 1 or 2 hours).
-
The control group is incubated under the same conditions without the addition of any antibiotic.
-
-
Removal of Antibiotic:
-
After the exposure period, the antibiotic is removed from the test culture. This is typically achieved by a 1:1000 dilution of the culture in fresh, pre-warmed broth to reduce the antibiotic concentration to sub-inhibitory levels. The control culture is subjected to the same dilution.
-
-
Monitoring of Bacterial Regrowth:
-
Viable bacterial counts (Colony Forming Units per milliliter, CFU/mL) are determined for both the test and control cultures at regular intervals (e.g., every hour) following the removal of the antibiotic. This is done by plating serial dilutions of the cultures onto agar (B569324) plates.
-
-
Calculation of PAE:
-
The PAE is calculated using the following formula: PAE = T - C
-
T is the time required for the viable count in the antibiotic-exposed culture to increase by 1 log10 above the count observed immediately after antibiotic removal.
-
C is the corresponding time for the unexposed control culture to increase by 1 log10.
-
-
Mechanism of Action and Experimental Workflow
The differing post-antibiotic effects of colistin and CMS can be attributed to their distinct molecular properties and mechanisms of action. CMS is an inactive prodrug that must first be converted to colistin to exert its antibacterial effect. This conversion process is a key factor influencing its pharmacodynamics.
Colistin's mechanism of action involves a direct and rapid interaction with the outer membrane of Gram-negative bacteria. This interaction is initiated by the electrostatic attraction between the positively charged colistin molecule and the negatively charged lipopolysaccharide (LPS) on the bacterial surface.
This binding displaces divalent cations (Mg2+ and Ca2+) that stabilize the LPS layer, leading to a disruption of the outer membrane's integrity. This disruption allows for the leakage of intracellular contents and ultimately results in bacterial cell death. The rapid and direct nature of this interaction likely contributes to the more pronounced post-antibiotic effect observed with colistin compared to its prodrug, CMS, which requires a conversion step before it can initiate this process.
References
- 1. In vitro pharmacodynamic properties of colistin and this compound against Pseudomonas aeruginosa isolates from patients with cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro Pharmacodynamic Properties of Colistin and this compound against Pseudomonas aeruginosa Isolates from Patients with Cystic Fibrosis | Scilit [scilit.com]
- 3. In vitro pharmacodynamic properties of this compound and amikacin against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Postantibiotic effect of colistin alone and combined with vancomycin or meropenem against Acinetobacter spp. with well defined resistance mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Correlating In Vitro Synergy of Colistin Methanesulfonate Combinations with In Vivo Outcomes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The rise of multidrug-resistant (MDR) Gram-negative bacteria poses a significant threat to global health, compelling the re-evaluation of last-resort antibiotics such as colistin (B93849), administered as its inactive prodrug colistin methanesulfonate (B1217627) (CMS). To enhance its efficacy and mitigate toxicity, CMS is frequently used in combination with other antimicrobial agents. This guide provides a comparative analysis of in vitro synergy data for various CMS combinations and their corresponding in vivo outcomes, supported by detailed experimental protocols and visual representations of key biological pathways and workflows.
In Vitro and In Vivo Correlation: A Complex Relationship
While in vitro synergy testing is a cornerstone for identifying promising antibiotic combinations, the translation of these findings to in vivo efficacy is not always straightforward. Numerous studies highlight a variable correlation between the synergistic effects observed in the laboratory and the therapeutic success in animal models and clinical settings. Microbiological studies often suggest the superiority of colistin combination therapy, whereas data from animal and human studies present a more equivocal picture.[1]
Comparative Efficacy of Colistin Methanesulfonate Combinations
The following tables summarize the in vitro synergistic activity and corresponding in vivo outcomes of commonly studied CMS combinations against challenging Gram-negative pathogens.
Table 1: CMS-Rifampicin Combinations
| Pathogen | In Vitro Synergy (Method) | In Vivo Model (Animal) | In Vivo Outcome | Reference(s) |
| Acinetobacter baumannii | Synergy (Checkerboard, Time-Kill) | Sepsis (Mouse) | Reduced mortality, decreased bacterial load | [1] |
| Pseudomonas aeruginosa | Synergy (Time-Kill) | Pneumonia (Mouse) | Increased survival with intranasal colistin and rifampicin | [2][3] |
| Klebsiella pneumoniae | Synergy (Checkerboard) | Not specified | Not specified |
Table 2: CMS-Carbapenem Combinations
| Pathogen | In Vitro Synergy (Method) | In Vivo Model (Animal) | In Vivo Outcome | Reference(s) |
| Acinetobacter baumannii | Synergy (Checkerboard) | Pneumonia (Mouse) | Lower bacterial count in lung tissue, but no significant survival benefit over monotherapy | [4] |
| Klebsiella pneumoniae | Synergy to Indifference (Checkerboard) | Not specified | Not specified | [5] |
| Pseudomonas aeruginosa | Synergy (Checkerboard) | Not specified | Not specified | [1] |
Table 3: CMS-Glycopeptide (Vancomycin) Combinations
| Pathogen | In Vitro Synergy (Method) | In Vivo Model (Animal) | In Vivo Outcome | Reference(s) |
| Acinetobacter baumannii | Synergy (Checkerboard, Time-Kill) | Not specified | Potentially effective, requires further in vivo investigation | [6][7] |
Table 4: Other CMS Combinations
| Combination | Pathogen | In Vitro Synergy (Method) | In Vivo Model (Animal) | In Vivo Outcome | Reference(s) |
| CMS + Doxycycline | Klebsiella pneumoniae | Synergy (Checkerboard) | Murine infection model | Rescued 80% of infected animals, reduced bacterial bioburden | [8] |
| CMS + Levofloxacin | Klebsiella pneumoniae | Synergy (Checkerboard) | Murine infection model | Less effective than CMS + Doxycycline in vivo | [8] |
| CMS + Sulbactam | Acinetobacter baumannii | Not specified | Pneumonia (Mouse) | Effective in reducing bacterial load, but not superior to monotherapy | [4] |
| CMS + Tigecycline | Acinetobacter baumannii | Not specified | Pneumonia (Mouse) | Effective in reducing bacterial load, but not superior to monotherapy | [4] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of synergy studies. The following sections outline the standard protocols for the key experiments cited in this guide.
In Vitro Synergy Testing
1. Checkerboard Assay:
-
Objective: To determine the Fractional Inhibitory Concentration Index (FICI) to quantify the degree of synergy.
-
Methodology:
-
Two antimicrobial agents are prepared in a two-dimensional array of serial dilutions in 96-well microtiter plates.
-
Each well is inoculated with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).
-
Plates are incubated at 35-37°C for 18-24 hours.
-
The lowest concentration of each antibiotic, alone and in combination, that inhibits visible bacterial growth is determined as the Minimum Inhibitory Concentration (MIC).
-
The FICI is calculated as: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).
-
-
Interpretation:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4
-
Antagonism: FICI > 4
-
2. Time-Kill Assay:
-
Objective: To assess the bactericidal activity of antibiotic combinations over time.
-
Methodology:
-
Bacterial cultures in the logarithmic growth phase are exposed to antibiotics alone and in combination at specific concentrations (e.g., 0.5x, 1x, 2x MIC).
-
Aliquots are collected at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Serial dilutions of the aliquots are plated on agar (B569324) plates to determine the number of viable bacteria (CFU/mL).
-
-
Interpretation:
-
Synergy is defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at 24 hours.
-
Bactericidal activity is defined as a ≥ 3-log10 reduction in CFU/mL from the initial inoculum.
-
In Vivo Efficacy Testing
1. Murine Pneumonia Model:
-
Objective: To evaluate the efficacy of antibiotic combinations in a lung infection model.
-
Methodology:
-
Mice are rendered neutropenic (e.g., by cyclophosphamide) to increase susceptibility to infection.
-
A lethal dose of the bacterial pathogen is administered intranasally or intratracheally.
-
Treatment with CMS, the combination agent, or a placebo is initiated at a specified time post-infection and continued for a defined duration.
-
Endpoints include survival rates, bacterial burden in the lungs and other organs (spleen, liver), and histopathological examination of lung tissue.
-
2. Murine Sepsis Model:
-
Objective: To assess the efficacy of antibiotic combinations in a systemic infection model.
-
Methodology:
-
Mice are infected intraperitoneally or intravenously with a lethal dose of the bacterial pathogen.
-
Treatment regimens are administered at specified intervals post-infection.
-
Primary outcomes are survival rates and bacterial counts in blood and peritoneal fluid.
-
Visualizing Mechanisms and Workflows
Mechanism of Synergy and Resistance
The primary mechanism of synergy for many colistin combinations involves its ability to disrupt the outer membrane of Gram-negative bacteria. This permeabilizing effect facilitates the entry of other antibiotics that would otherwise be excluded, allowing them to reach their intracellular targets.
Conversely, a key mechanism of colistin resistance involves the modification of the lipopolysaccharide (LPS) layer of the outer membrane. This is often regulated by the PhoPQ and PmrAB two-component signaling systems.
Caption: Mechanism of colistin synergy and resistance pathway.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating colistin combination therapies, from in vitro screening to in vivo validation.
Caption: General workflow for synergy testing and in vivo validation.
References
- 1. mdpi.com [mdpi.com]
- 2. journals.asm.org [journals.asm.org]
- 3. journals.asm.org [journals.asm.org]
- 4. Mechanism-based Modelling of the Synergy of Colistin Combinations against Multidrug-Resistant Gram Negative Bacteria [page-meeting.org]
- 5. scilit.com [scilit.com]
- 6. Frontiers | The synergistic antibacterial activity and mechanism of colistin-oxethazaine combination against gram-negative pathogens [frontiersin.org]
- 7. Frontiers | Current Update on Intrinsic and Acquired Colistin Resistance Mechanisms in Bacteria [frontiersin.org]
- 8. Molecular mechanisms related to colistin resistance in Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Colistin Methanesulfonate: A Procedural Guide
The proper disposal of colistin (B93849) methanesulfonate (B1217627) is a critical aspect of laboratory safety, environmental protection, and regulatory compliance.[1] Classified as a hazardous substance, it necessitates careful handling to mitigate risks of exposure and environmental contamination.[1] This guide provides essential, step-by-step procedures for its responsible management and disposal.
Immediate Safety and Handling Precautions
Colistin methanesulfonate is considered harmful if swallowed and is suspected of causing damage to fertility or an unborn child.[1][2] Therefore, stringent adherence to safety protocols is mandatory when handling the substance for disposal.
Personal Protective Equipment (PPE): When managing this compound waste, the use of appropriate PPE is the first line of defense. This includes:
-
Gloves: Wear impermeable, chemical-resistant gloves.[1]
-
Eye Protection: Use chemical safety goggles or glasses.[1][3]
-
Respiratory Protection: In situations where dust formation is possible or exposure limits may be exceeded, a NIOSH/MSHA approved respirator is required.[1][4]
-
Protective Clothing: A lab coat or other suitable protective clothing should be worn to prevent skin contact.[1][3]
Step-by-Step Disposal Procedure
Disposal must be conducted in accordance with all federal, state, and local regulations.[2][4] The U.S. Environmental Protection Agency (EPA) regulates hazardous pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA).[1][5][6]
-
Waste Identification and Classification:
-
First, characterize the waste material. Determine if it is an unused product, a contaminated item (e.g., gloves, bench paper), or a residual amount in an empty container.
-
Given its hazardous properties, this compound waste should be managed as hazardous pharmaceutical waste.[1]
-
-
Segregation and Containment:
-
Spill Management:
-
Avoid creating dust. You can achieve this by gently sweeping or using a vacuum equipped with a HEPA filter.[1][4]
-
To further prevent dust from becoming airborne, the material can be dampened with water before sweeping.[1][4]
-
Collect all cleanup materials and place them in the designated hazardous waste container.
-
Prohibited Disposal Methods:
-
DO NOT dispose of this compound in the regular solid waste trash.[1][2]
-
DO NOT allow the product or its waste to enter the sewage system, drains, or any water course.[2][7] The EPA's regulations for healthcare facilities explicitly prohibit flushing hazardous waste pharmaceuticals down the drain.[8]
-
-
Recommended Disposal Method:
-
The standard and recommended method for the final disposal of hazardous pharmaceutical waste is incineration at a licensed and permitted facility.[1][8] This process ensures the complete destruction of the active chemical agent.[1]
-
Transfer the sealed and properly labeled waste container to your institution's designated hazardous waste accumulation area.
-
Arrange for pickup by a certified hazardous waste management contractor for final disposal.[1]
-
-
Empty Container Disposal:
Quantitative Toxicity Data
The following table summarizes acute toxicity data for this compound, underscoring the importance of careful handling to prevent exposure.[1]
| Test Type | Route of Administration | Species | Dose |
| LD50 (Lethal Dose, 50%) | Oral | Rat | 5,450 mg/kg |
| LD50 | Subcutaneous | Mouse | 138 mg/kg |
| LD50 | Subcutaneous | Rat | 87 mg/ml |
| LD50 | Intraperitoneal | Rat | 86 mg/kg |
| Source: Safety Data Sheet information.[2] |
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. fishersci.com [fishersci.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. sdmedwaste.com [sdmedwaste.com]
- 6. danielshealth.com [danielshealth.com]
- 7. discofinechem.com [discofinechem.com]
- 8. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
